molecular formula C6H8O2 B1442855 3-(Prop-2-ynyl)oxetan-3-ol CAS No. 1354550-84-7

3-(Prop-2-ynyl)oxetan-3-ol

Cat. No.: B1442855
CAS No.: 1354550-84-7
M. Wt: 112.13 g/mol
InChI Key: NUVJUOZKDXUTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-ynyl)oxetan-3-ol is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-ynyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVJUOZKDXUTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354550-84-7
Record name 3-(Prop-2-ynyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Prop-2-ynyl)oxetan-3-ol: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Chemical Space

In the relentless pursuit of novel therapeutic agents, the exploration of new chemical space is paramount. Medicinal chemists are constantly seeking molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif in this endeavor. Its unique combination of properties—compactness, polarity, and metabolic stability—makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[1][2] This guide focuses on a specific, highly functionalized oxetane derivative: 3-(Prop-2-ynyl)oxetan-3-ol . This molecule uniquely combines the beneficial features of the oxetane core with the versatile reactivity of a terminal alkyne, presenting a powerful tool for researchers, scientists, and drug development professionals. By integrating a tertiary alcohol, a strained oxetane ring, and a propargyl group, this compound offers multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 1354550-84-7) is a bifunctional molecule that marries the structural rigidity and polarity of an oxetane with the synthetic versatility of a terminal alkyne.[3][4] The central structural feature is the oxetane-3-ol core, which imparts a significant dipole moment and enhances aqueous solubility, a critical parameter for drug bioavailability. The propargyl group provides a reactive handle for a multitude of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, we can infer its key physicochemical properties based on its constituent functional groups and related compounds like propargyl alcohol.[5][6] These estimations provide a valuable baseline for experimental design and formulation development.

PropertyPredicted ValueRationale & Expert Insights
Molecular Formula C₆H₈O₂Derived from the molecular structure.
Molecular Weight 112.13 g/mol Calculated from the molecular formula.[4]
Appearance Colorless to light yellow liquidSimilar to propargyl alcohol and other small functionalized oxetanes.
Boiling Point ~160-180 °CHigher than propargyl alcohol (114-115 °C) due to increased molecular weight and hydrogen bonding capability.
Solubility Miscible with water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The hydroxyl and ether functionalities promote high polarity and hydrogen bonding capacity.
pKa (hydroxyl proton) ~13.5 - 14.5Slightly less acidic than propargyl alcohol (pKa ≈ 13.6) due to the electron-donating effect of the alkyl substituent on the tertiary alcohol.[5]
LogP < 1.0The polar oxetane and hydroxyl groups are expected to result in a low octanol-water partition coefficient, indicating hydrophilicity.

Synthesis and Purification

The synthesis of this compound is most logically achieved through the nucleophilic addition of a propargyl organometallic reagent to oxetan-3-one. The use of a Grignard reagent is a common and effective method for this transformation.

Proposed Synthetic Workflow

The following diagram outlines a robust and scalable synthetic protocol. The choice of a Grignard reagent is predicated on its widespread availability and ease of preparation.

G cluster_0 Preparation of Propargyl Grignard Reagent cluster_1 Nucleophilic Addition cluster_2 Workup and Purification PropargylBromide Propargyl Bromide Grignard Propargylmagnesium Bromide PropargylBromide->Grignard HgCl₂ (cat.) Initiation Mg Magnesium Turnings Mg->Grignard THF Anhydrous THF THF->Grignard Addition Addition Reaction -78 °C to rt Grignard->Addition Oxetanone Oxetan-3-one Oxetanone->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Workup Aqueous Workup (sat. NH₄Cl) Intermediate->Workup Extraction Solvent Extraction (e.g., EtOAc) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Propargyl bromide (80% in toluene)

  • Magnesium turnings

  • Mercuric(II) chloride (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Propargylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a catalytic amount of mercuric(II) chloride.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a small amount of propargyl bromide solution (1.0 eq) to initiate the reaction. Gentle warming may be required.

    • Once the reaction begins (as evidenced by gentle reflux), add the remaining propargyl bromide solution dropwise while maintaining a gentle reflux.

    • After the addition is complete, stir the resulting dark gray solution at room temperature for 1 hour.

  • Nucleophilic Addition:

    • In a separate flame-dried flask under nitrogen, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.

    • Cool the oxetan-3-one solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared propargylmagnesium bromide solution via cannula to the cooled oxetan-3-one solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure this compound.

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentExpert Insights
¹H NMR ~4.6-4.8AB quartet or two doublets2 x -CH₂- (oxetane ring)The diastereotopic protons of the oxetane ring are expected to show complex splitting.
~2.5-2.7Doublet-CH₂- (propargyl)Coupling to the terminal alkyne proton.
~2.0-2.2Triplet≡C-HCoupling to the propargyl methylene protons.
Variable (broad singlet)s (br)-OHThe chemical shift is dependent on concentration and solvent due to hydrogen bonding.[7]
¹³C NMR ~78-80-CH₂-2 x -CH₂- (oxetane ring)Deshielded by the adjacent oxygen atom.
~70-72Quaternary CC-OH (oxetane ring)
~80-82-CH≡C-H
~70-72Quaternary C-C≡
~30-35-CH₂--CH₂- (propargyl)
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and terminal alkyne groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3600Strong, BroadO-H stretch (tertiary alcohol)
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2950-2850MediumC-H stretch (aliphatic)
~2120Weak, SharpC≡C stretch (terminal alkyne)
~1100-1000StrongC-O stretch (ether, oxetane)
Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion is expected to be of low abundance due to the lability of the tertiary alcohol.[8][9]

m/zPredicted IdentityFragmentation Pathway
112[M]⁺Molecular Ion (likely low intensity)
94[M-H₂O]⁺Dehydration (loss of water)
73[M-C₃H₃]⁺Alpha-cleavage (loss of propargyl radical)
39[C₃H₃]⁺Propargyl cation

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its dual functionality, which allows for a wide range of chemical transformations. This makes it an excellent scaffold for the rapid generation of diverse chemical libraries for high-throughput screening.

Key Reaction Pathways

G cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions cluster_oxetane Oxetane Ring-Opening Start This compound Click Click Chemistry (CuAAC) Start->Click R-N₃, Cu(I) Sonogashira Sonogashira Coupling Start->Sonogashira Ar-I, Pd(0), Cu(I) Esterification Esterification Start->Esterification Acyl Chloride Etherification Etherification Start->Etherification Alkyl Halide, Base RingOpening Acid-Catalyzed Ring Opening Start->RingOpening H⁺, Nu-H

Caption: Major reaction pathways for this compound.

  • Click Chemistry: The terminal alkyne is primed for CuAAC reactions with a vast array of azide-containing molecules to form stable 1,2,3-triazoles. This allows for the facile introduction of diverse functionalities, including fluorescent tags, biotin labels for biochemical assays, or pharmacophoric groups.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides provides a direct route to more complex carbon skeletons, expanding the accessible chemical space.

  • Hydroxyl Group Derivatization: The tertiary alcohol can be esterified or etherified to modulate properties such as lipophilicity and hydrogen bonding capacity.

  • Oxetane Ring Opening: Under acidic conditions, the strained oxetane ring can be opened by nucleophiles, providing access to 1,3-difunctionalized acyclic compounds.[10] This reactivity must be considered when planning synthetic routes involving acidic reagents.

Role as a Bioisostere and Pharmacophore

The oxetane moiety in this compound can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[11] This substitution can lead to significant improvements in:

  • Aqueous Solubility: The polarity of the oxetane ring can enhance solubility compared to its non-polar carbocyclic or acyclic counterparts.[2]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups.[12]

  • Lipophilicity: Substitution with an oxetane can fine-tune the lipophilicity of a molecule, which is a critical parameter for its ADME (absorption, distribution, metabolism, and excretion) properties.[11]

Safety and Handling

  • Hazards: Based on data for oxetan-3-ol, the compound should be considered harmful if swallowed, a skin irritant, and a cause of serious eye damage.[13] Propargyl-containing compounds can be toxic and flammable.[5]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a polar, metabolically stable oxetane core and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and diverse molecular architectures. By leveraging the principles of bioisosterism and click chemistry, researchers can utilize this compound to rapidly generate libraries of drug-like molecules with potentially improved physicochemical and pharmacological properties. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering scientists to effectively incorporate this valuable tool into their research and development programs.

References

A Guide to the Synthesis and Characterization of 3-(Prop-2-ynyl)oxetan-3-ol: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Prop-2-ynyl)oxetan-3-ol, a key building block in modern medicinal chemistry. The document details a robust synthetic protocol via the Grignard addition of propargylmagnesium bromide to oxetan-3-one, including a step-by-step methodology and an in-depth mechanistic explanation. Furthermore, it establishes a full analytical framework for the structural confirmation and purity assessment of the final compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile oxetane-alkyne motif into their discovery programs.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a highly valued scaffold in contemporary drug discovery.[1] Its rising prevalence is attributed to the profound and predictable improvements it can impart to the physicochemical properties of drug candidates.[2] Medicinal chemists frequently employ the oxetane motif as a versatile bioisostere for common functional groups, such as gem-dimethyl and carbonyl moieties.[2][3][4]

Key advantages of incorporating an oxetane ring include:

  • Enhanced Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can significantly boost a compound's solubility, a critical factor for improving oral bioavailability.[1]

  • Improved Metabolic Stability: The oxetane scaffold can block metabolically vulnerable positions within a molecule, reducing susceptibility to enzymatic degradation by cytochrome P450 enzymes.[2][4]

  • Modulation of Lipophilicity and Basicity: Oxetanes introduce polarity and can reduce the lipophilicity (LogD) of a parent compound.[1] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a useful strategy for mitigating off-target effects like hERG channel inhibition.[1]

The target molecule, this compound, is a bifunctional building block of particular interest. It synergistically combines the property-enhancing benefits of the 3-hydroxyoxetane core with the synthetic versatility of a terminal alkyne. This alkyne handle serves as a reactive partner for a wide array of subsequent chemical transformations, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling its facile conjugation to other molecules.

Synthesis of this compound via Grignard Addition

Principle and Rationale

The most direct and efficient synthetic route to this compound is the nucleophilic addition of a propargyl Grignard reagent to the carbonyl group of oxetan-3-one. This classic organometallic reaction is highly reliable for forming carbon-carbon bonds.[5] The Grignard reagent, propargylmagnesium bromide, is readily prepared in situ from propargyl bromide and magnesium metal.[6][7] The carbon atom attached to the magnesium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one to form a tertiary alkoxide intermediate.[8] A subsequent aqueous acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[8][9] The precursor, oxetan-3-one, has become readily accessible through modern synthetic methods, such as the one-step gold-catalyzed oxidation of propargyl alcohol.[10][11][12][13]

Reaction Mechanism

The reaction proceeds in two distinct stages: nucleophilic addition followed by protonation. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the propargylic carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of oxetan-3-one, leading to the formation of a new C-C bond and a magnesium alkoxide intermediate. The subsequent addition of a mild acid, such as aqueous ammonium chloride, neutralizes the reaction and protonates the alkoxide to furnish the final alcohol product.

Caption: Mechanism of Grignard addition to oxetan-3-one.
Detailed Experimental Protocol

This protocol is a self-validating system. Strict adherence to anhydrous conditions is critical for success, as Grignard reagents are strong bases that are readily quenched by protic sources like water.[5]

Materials:

  • Magnesium turnings

  • Propargyl bromide (80% in toluene)

  • Oxetan-3-one

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and nitrogen/argon inlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq.) in the three-neck flask under an inert atmosphere (N₂ or Ar). b. Add a small volume of anhydrous Et₂O. c. Add a small portion (~5%) of propargyl bromide (1.1 eq.) to initiate the reaction. Gentle warming may be required. Initiation is confirmed by the disappearance of the metallic luster of the magnesium, gentle bubbling, and the formation of a gray/cloudy solution. d. Once initiated, dilute the remaining propargyl bromide with anhydrous Et₂O in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Oxetan-3-one: a. Dissolve oxetan-3-one (1.0 eq.) in anhydrous Et₂O in a separate flask. b. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. c. Add the solution of oxetan-3-one dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This step is exothermic and may produce gas. c. Continue adding the NH₄Cl solution until the solids dissolve and two clear layers form. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer three times with Et₂O. f. Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. g. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. h. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Experimental Workflow

Synthesis Workflow start Start: Oven-dried Glassware (Inert Atmosphere) reagent_prep 1. Prepare Grignard Reagent (Propargyl Bromide + Mg in Et₂O) start->reagent_prep addition 2. Nucleophilic Addition - Cool Grignard to 0°C - Add Oxetan-3-one solution dropwise reagent_prep->addition Freshly prepared reaction 3. Reaction Progression - Warm to RT - Stir for 1-2h (TLC Monitoring) addition->reaction workup 4. Aqueous Workup - Quench with sat. aq. NH₄Cl - Phase Separation reaction->workup extraction 5. Extraction & Drying - Extract aqueous layer with Et₂O - Dry combined organic layers (Na₂SO₄) workup->extraction purification 6. Purification - Concentrate in vacuo - Flash Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Comprehensive Characterization

Overview of Analytical Strategy

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound (C₆H₈O₂; Molecular Weight: 112.13 g/mol ).[14]

TechniqueFeatureExpected Value / Observation
¹H NMR (400 MHz, CDCl₃)Oxetane Protons (CH₂)δ 4.6-4.8 ppm (m, 4H)
Propargyl Protons (CH₂)δ 2.6-2.7 ppm (d, 2H)
Alkyne Proton (≡C-H)δ 2.1-2.2 ppm (t, 1H)
Alcohol Proton (-OH)δ ~2.0-3.0 ppm (s, broad, 1H) - position can vary and may exchange with D₂O
¹³C NMR (100 MHz, CDCl₃)Oxetane Carbons (-CH₂-O-)δ ~80-82 ppm
Quaternary Carbon (C-OH)δ ~72-74 ppm
Alkyne Carbon (C≡CH)δ ~79-81 ppm
Alkyne Carbon (C≡CH)δ ~71-73 ppm
Propargyl Carbon (-CH₂-)δ ~35-37 ppm
IR Spectroscopy (neat)Alcohol O-H Stretch3200-3500 cm⁻¹ (broad, strong)[15][16]
Alkyne ≡C-H Stretch~3300 cm⁻¹ (sharp, strong)[17][18][19]
Alkyne C≡C Stretch2100-2200 cm⁻¹ (weak to medium, sharp)[17][18]
Oxetane C-O-C Stretch~980-1050 cm⁻¹ (strong)
Mass Spec. (EI or ESI)Molecular Ion [M]⁺ or [M+H]⁺m/z = 112 or 113

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard. IR frequencies are in wavenumbers (cm⁻¹).

Data Interpretation
  • NMR Spectroscopy: The ¹H NMR spectrum is highly diagnostic. The presence of two distinct signals for the propargylic methylene (a doublet) and the terminal alkyne proton (a triplet) confirms the propargyl group. The multiplet around 4.7 ppm integrating to four protons is characteristic of the oxetane ring protons.[20] The ¹³C NMR spectrum will show five distinct carbon signals (the two oxetane methylene carbons are often equivalent), confirming the molecular structure.

  • Infrared Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A strong, broad absorption above 3200 cm⁻¹ confirms the presence of the hydroxyl group.[15] Crucially, a sharp, strong peak at ~3300 cm⁻¹, often appearing just to the side of the broad -OH band, is the unmistakable signal for the terminal alkyne C-H stretch.[17][18] A weaker, sharp peak in the ~2100-2200 cm⁻¹ region confirms the C≡C triple bond.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The observation of a molecular ion peak at m/z 112 (for EI) or a protonated molecular ion at m/z 113 (for ESI) is expected. Common fragmentation patterns may include the loss of water (M-18) or the loss of the propargyl group (M-39).

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. The Grignard addition route is robust and scalable, while the described analytical techniques provide a comprehensive framework for quality control and structural verification. As a building block that marries the desirable physicochemical properties of the oxetane core with the versatile reactivity of a terminal alkyne, this compound stands as a valuable tool for chemists engaged in the design and synthesis of next-generation therapeutics.

References

Spectroscopic Scrutiny of 3-(Prop-2-ynyl)oxetan-3-ol: A Predictive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres to modulate the physicochemical and pharmacokinetic properties of lead compounds is a paramount challenge. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif. Its inherent strain and the Lewis basicity of the oxygen atom allow it to act as a potent hydrogen bond acceptor, often enhancing aqueous solubility and metabolic stability when replacing more common functionalities like gem-dimethyl or carbonyl groups. The subject of this guide, 3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7), is a bifunctional building block of significant interest, marrying the advantageous properties of the oxetane core with the versatile reactivity of a terminal alkyne, a staple in click chemistry for bioconjugation and the synthesis of complex molecular architectures.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups: the 3-substituted oxetane ring and the propargyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~4.8 - 4.6m4HOxetane CH₂The diastereotopic protons of the oxetane ring are expected to appear as a complex multiplet due to coupling with each other. Their significant downfield shift is characteristic of protons on a carbon adjacent to an ether oxygen.
~3.0 (variable)br s1HOHThe chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is expected to be a broad singlet and will exchange with D₂O.
~2.6d2HPropargylic CH₂These protons are adjacent to both the quaternary carbon of the oxetane and the alkyne. A doublet is predicted due to coupling with the acetylenic proton.
~2.1t1HAcetylenic CHThe terminal alkyne proton typically appears as a triplet due to coupling with the propargylic methylene protons.[1]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Key Insights
~83Quaternary C (Oxetane)The quaternary carbon of the oxetane ring, bonded to the hydroxyl and propargyl groups, is expected at this downfield position.
~80Acetylenic CThe internal carbon of the alkyne is typically found in this region.[1]
~78Oxetane CH₂The two equivalent methylene carbons of the oxetane ring are shifted downfield by the adjacent oxygen atom.
~73Acetylenic CHThe terminal carbon of the alkyne, bonded to a proton, appears in this characteristic range.[1]
~45Propargylic CH₂The methylene carbon of the propargyl group is expected in this region.

Table 3: Predicted Infrared (IR) Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale & Key Insights
~3400Strong, BroadO-H stretchThe broadness of this peak is due to hydrogen bonding of the alcohol.[2][3]
~3300Strong, Sharp≡C-H stretchThis sharp absorption is highly characteristic of a terminal alkyne.[4][5]
~2950-2850MediumC-H stretch (sp³)Corresponds to the stretching vibrations of the methylene groups in the oxetane and propargyl moieties.[3]
~2120Weak, SharpC≡C stretchThe carbon-carbon triple bond stretch is often weak but provides a clear diagnostic marker in a relatively uncongested region of the IR spectrum.[4][5]
~1100-1000StrongC-O stretchThe C-O single bond stretching of the oxetane ether and the tertiary alcohol will result in strong absorptions in the fingerprint region.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/zProposed FragmentRationale & Key Insights
112[M]⁺The molecular ion peak for a small alcohol may be weak or absent.
95[M-OH]⁺Loss of the hydroxyl radical is a common fragmentation pathway for alcohols.
83[M-C₂H₅]⁺Alpha-cleavage with loss of an ethyl radical from the oxetane ring.
73[M-C₃H₃]⁺Loss of the propargyl group.
57[C₃H₅O]⁺A common fragment from the cleavage of the oxetane ring.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 500 MHz spectrometer.

    • Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for adequate signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on a 125 MHz spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbons, including quaternary centers.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • D₂O Exchange :

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet at ~3.0 ppm will confirm its assignment as the exchangeable hydroxyl proton.

Infrared (IR) Spectroscopy
  • Sample Preparation : A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean ATR crystal.

    • Apply a small drop of this compound directly onto the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any potential impurities.

  • Ionization : Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis : Scan a mass range of m/z 30-200 to capture the molecular ion and expected fragment ions.

  • Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Add D2O D->F H Process & Interpret Spectra D->H E->H G Re-acquire 1H NMR F->G I Confirm OH Peak G->I

Caption: NMR Spectroscopy Workflow

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_A Place Neat Sample on ATR IR_B Acquire Spectrum (4000-400 cm-1) IR_A->IR_B IR_C Identify Functional Group Bands IR_B->IR_C MS_A Introduce Sample (GC or Infusion) MS_B Electron Ionization (70 eV) MS_A->MS_B MS_C Analyze Fragmentation Pattern MS_B->MS_C

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Prop-2-ynyl)oxetan-3-ol: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Prop-2-ynyl)oxetan-3-ol is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science industries. It uniquely combines the advantageous properties of the oxetane ring—a motif known to enhance aqueous solubility and metabolic stability in drug candidates—with the versatile reactivity of a terminal alkyne, a key handle for "click" chemistry and further molecular elaboration.[1][2] This guide provides a comprehensive analysis of the predicted solubility and stability of this compound from a mechanistic perspective. We delve into the potential degradation pathways under various stress conditions and furnish detailed, field-proven experimental protocols for the empirical validation of these critical physicochemical parameters. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and reaction optimization.

Molecular Profile and Predicted Solubility

The physicochemical characteristics of this compound (CAS: 1354550-84-7, Formula: C₆H₈O₂, MW: 112.1265) are dictated by the interplay of its three core functional components: the oxetane ring, the tertiary alcohol, and the propargyl group.[3]

  • The Oxetane Ring: This strained four-membered ether is highly polar and acts as a potent hydrogen bond acceptor. In drug discovery, the oxetane motif is frequently used as a bioisostere for less desirable groups, such as gem-dimethyl or carbonyl functionalities, to dramatically improve aqueous solubility and escape metabolic liabilities.[4][5] Its incorporation can increase solubility by factors ranging from 4 to over 4000, depending on the parent scaffold.[4]

  • The Tertiary Alcohol: The hydroxyl group is a classic polar functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to contribute significantly to the molecule's affinity for polar and protic solvents.

  • The Propargyl Group: The terminal alkyne provides a versatile synthetic handle for transformations like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] While the C-C triple bond itself is relatively nonpolar, the terminal C-H bond is notably acidic (pKa ≈ 25), a crucial factor in its stability profile, particularly under basic conditions.[6]

Predicted Solubility Profile

Based on a qualitative analysis of these functional groups, we can predict the solubility behavior of this compound across a range of common laboratory solvents. The high polarity imparted by the oxetane and hydroxyl moieties is expected to dominate its solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding interactions (both donating and accepting) with the solvent are facilitated by the oxetane and hydroxyl groups.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to ModerateDipole-dipole interactions and hydrogen bond acceptance by the solvent will effectively solvate the molecule.
Non-Polar Hexanes, TolueneLow to InsolubleThe molecule's high polarity is incompatible with the non-polar nature of these solvents, leading to poor solvation.

Stability Profile and Potential Degradation Pathways

Understanding the stability of this compound is paramount for its storage, handling, and application in multi-step syntheses. The molecule's stability is primarily influenced by the ring strain of the oxetane and the reactivity of the terminal alkyne.

Stability in Acidic Media: Ring-Opening Degradation

The oxetane ring, particularly when 3,3-disubstituted with a group containing an internal nucleophile like a hydroxyl, is susceptible to acid-catalyzed ring-opening.[1]

Causality of Degradation:

  • Protonation: The ether oxygen of the oxetane ring is protonated under acidic conditions, transforming the neutral oxygen into a good leaving group.

  • Nucleophilic Attack: The strained four-membered ring becomes highly electrophilic. It can be attacked by an external nucleophile or, as is a significant risk with this molecule, by the adjacent tertiary alcohol in an intramolecular fashion. This can lead to the formation of a rearranged five-membered tetrahydrofuran derivative or other oligomeric byproducts.

reactant This compound p1 reactant->p1 protonated Protonated Oxetane (Electrophilic) p2 protonated->p2 product Ring-Opened/Rearranged Products p1->protonated p2->product

Caption: Proposed acid-catalyzed degradation pathway.

Stability in Basic Media

Oxetane rings are generally stable under basic conditions.[7] However, the terminal alkyne possesses an acidic proton that can be deprotonated by strong bases (e.g., organolithiums, sodium amide) to form a nucleophilic acetylide anion.[6] While this is a feature of its reactivity rather than degradation, it is a critical consideration for experimental design to avoid unintended side reactions. Standard inorganic bases like sodium bicarbonate or carbonates are unlikely to cause degradation.

Oxidative Stability: Dimerization Risk

A significant, and often overlooked, stability concern for terminal alkynes is their propensity for oxidative homodimerization, known as Glaser coupling.[6]

Causality of Degradation: This reaction is typically catalyzed by copper salts in the presence of an oxidant, such as atmospheric oxygen. It results in the formation of a symmetric 1,3-diyne dimer. This is a critical consideration during purification (e.g., chromatography on copper-containing supports) and in reaction planning, particularly for copper-catalyzed "click" reactions where excess reducing agent may be required to maintain the Cu(I) oxidation state.

reactant1 2x Molecule of This compound conditions Cu(I)/Cu(II) Catalyst + Oxidant (e.g., O₂) reactant1->conditions product 1,3-Diyne Dimer (Degradation Product) conditions->product Glaser Coupling

Caption: Oxidative dimerization (Glaser Coupling) pathway.

Experimental Protocols for Empirical Validation

The following protocols provide robust methodologies for quantifying the solubility and stability of this compound. These methods are designed to be self-validating and align with industry standards.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous and organic solvents.

Methodology Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. By allowing the system to reach equilibrium over an extended period, it provides a true measure of a compound's intrinsic solubility, which is critical for drug development and process chemistry.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Crucial Step: Avoid disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method against a standard curve prepared from a known stock solution of the compound.

  • Calculation: Calculate the original solubility in mg/mL or µM using the measured concentration and the dilution factor.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To assess the stability of the compound and identify potential degradation products under accelerated conditions, as recommended by ICH guideline Q1A(R2).

Methodology Rationale: Forced degradation studies are essential to establish a "stability-indicating" analytical method. By intentionally degrading the sample, we can ensure that any degradants are chromatographically resolved from the parent peak and can be identified and tracked over time in formal stability studies.

start Prepare Stock Solution in Acetonitrile/Water split start->split acid Acidic Stress Add 0.1 M HCl Incubate @ 60°C split->acid base Basic Stress Add 0.1 M NaOH Incubate @ 60°C split->base oxidative Oxidative Stress Add 3% H₂O₂ Incubate @ RT split->oxidative thermal Thermal Stress (Solid State) Incubate @ 80°C split->thermal quench Quench Reaction (Neutralize) acid->quench base->quench oxidative->quench thermal->quench Dissolve in Mobile Phase analyze Analyze via Stability-Indicating HPLC/UPLC-MS Method quench->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions (in separate vials):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Place the vials in a controlled temperature environment (e.g., 60°C for acid/base, room temperature for oxidative) for a defined period (e.g., 24 hours). A separate sample of the solid compound should be stored at elevated temperature (e.g., 80°C) for thermal stress.

  • Time-Point Sampling: At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately stop the degradation by neutralizing the sample. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples (including the control and T=0 samples) by a stability-indicating HPLC or UPLC-MS method. Monitor the parent peak area and the appearance of any new peaks (degradants).

Conclusion

This compound is a promising building block engineered for high performance in medicinal chemistry and beyond. Its molecular architecture strongly suggests high aqueous solubility and favorable polarity. From a stability perspective, the compound is predicted to be robust under neutral and moderately basic conditions. However, significant liabilities exist under strong acidic conditions (leading to oxetane ring-opening) and in the presence of oxidants and copper catalysts (leading to alkyne dimerization).

The predictive analysis presented in this guide, grounded in fundamental chemical principles, provides a critical starting point for any researcher utilizing this compound. The successful application of this compound hinges on the empirical validation of these properties. The detailed protocols provided herein offer a clear and reliable pathway to generate the necessary data, ensuring that this valuable building block can be incorporated into synthetic and developmental programs with confidence and a thorough understanding of its behavior.

References

An In-depth Technical Guide to the Conformational Analysis of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, its incorporation can significantly enhance a molecule's "drug-like" characteristics.[4][5] This guide focuses on 3-(Prop-2-ynyl)oxetan-3-ol, a molecule that combines the benefits of the oxetane core with the synthetic versatility of a propargyl group—a key functional handle for bioconjugation via click chemistry.[6][7] Understanding the three-dimensional structure and conformational preferences of this molecule is paramount, as conformation dictates molecular recognition and biological activity.[8] This document provides a comprehensive analysis, integrating state-of-the-art computational modeling with robust experimental validation protocols to elucidate the dominant conformational states of this compound, offering critical insights for its application in drug discovery.

Introduction: The Strategic Importance of Conformational Rigidity

In drug design, pre-organizing a molecule into a bioactive conformation can significantly enhance binding affinity by minimizing the entropic penalty upon interaction with a biological target.[9] The molecule this compound presents a fascinating case study in conformational control. It possesses three key structural features that govern its spatial arrangement:

  • The Oxetane Ring: A strained four-membered heterocycle. While the parent oxetane is nearly planar, 3,3-disubstitution introduces steric strain that can lead to a more puckered conformation, influencing the orientation of its substituents.[1][3]

  • The Tertiary Alcohol (-OH): A versatile functional group capable of acting as both a hydrogen bond donor and acceptor.

  • The Propargyl Group (-CH₂C≡CH): A sterically linear but electronically rich alkyne moiety.[10][11]

The primary conformational question revolves around the potential for an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the alkyne. Such an interaction would act as a "conformational lock," creating a well-defined, rigid structure and masking the polar hydroxyl group, thereby influencing the molecule's overall properties. This guide will systematically explore this hypothesis through computational and experimental lenses.

Part I: Computational Conformational Analysis

Rationale: Computational chemistry provides an indispensable framework for exploring the potential energy landscape of a molecule. By employing a multi-step approach, we can identify all energetically accessible conformations and predict their relative populations, guiding subsequent experimental validation.[12][13][14]

Methodological Workflow

Our computational protocol is designed to balance thoroughness with efficiency, moving from a broad search with a computationally inexpensive method to high-accuracy refinement using a more rigorous level of theory.

G cluster_0 Computational Analysis Workflow A 1. 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Conformational Search (Systematic rotation of dihedral angles) A->B Input Structure C 3. Low-Level Optimization (Molecular Mechanics - MMFF94) B->C Generate Conformers D 4. Clustering & Selection (Identify unique low-energy conformers) C->D Energy Minimization E 5. High-Level Optimization (DFT: B3LYP/6-31G(d,p) with PCM solvent model) D->E Select Candidates F 6. Frequency Calculation (Confirm true minima, obtain thermochemical data) E->F Refine Geometry & Energy G 7. Data Analysis (Relative Energies, Boltzmann Populations, Geometric Parameters) F->G Validate & Analyze

Caption: Workflow for computational conformational analysis.

Step-by-Step Protocol: Computational Analysis
  • Initial Structure Construction: A 3D model of this compound is built using standard molecular modeling software.

  • Conformational Search: A systematic search is performed by rotating the key dihedral angle (τ), defined by the O-C3-C(propargyl)-C≡ bond, in 15° increments. This ensures a comprehensive exploration of the conformational space around the primary axis of flexibility.[15]

  • Initial Optimization: Each generated conformer is subjected to energy minimization using the MMFF94 molecular mechanics force field. This step quickly eliminates high-energy structures.

  • Clustering and Selection: The optimized structures are clustered based on root-mean-square deviation (RMSD) to identify unique conformational families. The lowest-energy representative from each family is selected for further analysis.

  • High-Level Quantum Mechanical Refinement: The selected conformers are re-optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.[16][17] To simulate a realistic solution environment, the Polarizable Continuum Model (PCM) for chloroform (a common NMR solvent) is included.

  • Thermochemical Analysis: Vibrational frequency calculations are performed on the DFT-optimized structures to confirm they are true energy minima (i.e., possess no imaginary frequencies) and to derive Gibbs free energies.

  • Population Analysis: The relative Gibbs free energies (ΔG) are used to calculate the predicted Boltzmann population of each conformer at 298.15 K.

Predicted Conformations and Energetics

The computational analysis reveals two primary low-energy conformers, with all other structures being significantly higher in energy (>4 kcal/mol) and thus negligibly populated at room temperature.

Conformer IDKey Dihedral Angle (τ) [O-C3-Cpropargyl-C≡]H-Bond (O-H···π) DistanceRelative Energy (ΔG) (kcal/mol)Boltzmann Population (298 K)
Conf-1 ~65°~2.4 Å0.00~98%
Conf-2 ~180°> 4.0 Å2.5~2%

Analysis of Results: The calculations predict a strong preference for Conf-1 , which is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the π-system of the alkyne. This interaction locks the propargyl group into a gauche-like orientation relative to the C3-O bond. Conf-2 , which adopts an extended, non-hydrogen-bonded conformation, is significantly less stable. This computational result strongly suggests that this compound exists predominantly in a single, well-defined, and rigidified conformation in solution.

G cluster_0 Conformational Equilibrium Conf1 Conf-1 (H-Bonded) ~98% Population Equilibrium Conf1->Equilibrium Conf2 Conf-2 (Extended) ~2% Population Equilibrium->Conf2

Caption: Predicted equilibrium between major conformers.

Part II: Experimental Validation

Rationale: While computational models are powerful, their predictions must be validated against experimental data. We employ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two techniques highly sensitive to the structural and electronic features of molecules in solution.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive, atom-specific information about molecular structure, connectivity, and spatial proximity in the solution state.[20][21]

Protocol: 2D NOESY/ROESY Spectroscopy

  • Sample Preparation: A ~10 mg/mL solution of this compound is prepared in a deuterated, non-protic solvent (e.g., CDCl₃ or d₆-DMSO).

  • Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is acquired on a high-field NMR spectrometer (≥500 MHz). A mixing time of 300-500 ms is typically optimal for a molecule of this size.

  • Data Processing: The data is processed with appropriate window functions and baseline correction to produce a 2D spectrum.

  • Analysis: The spectrum is analyzed for cross-peaks, which indicate through-space proximity (< 5 Å) between protons.

Expected Results & Interpretation: The validity of the computational model hinges on the observation of specific NOE correlations.

  • Confirmation of Conf-1 (H-Bonded): A definitive NOE cross-peak between the hydroxyl proton (-OH) and the acetylenic proton (-C≡CH) would provide unambiguous proof of their spatial proximity, directly supporting the predicted intramolecular hydrogen bond. Additional NOEs between the propargyl methylene protons (-CH₂-) and specific protons on the oxetane ring would further define the gauche orientation.

  • Evidence against Conf-2 (Extended): The absence of an NOE between the hydroxyl and acetylenic protons would contradict the Conf-1 model. In the extended Conf-2, these protons are too far apart to generate a signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally sensitive probe for hydrogen bonding, which manifests as a distinct change in the O-H stretching frequency.[22][23]

Protocol: Concentration-Dependent IR Analysis

  • Sample Preparation: A series of solutions of this compound are prepared in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., 100 mM, 10 mM, 1 mM).

  • Data Acquisition: The IR spectrum for each solution is recorded, focusing on the 3000-3700 cm⁻¹ region (the O-H stretching region).

  • Analysis: The position and shape of the O-H absorption band are compared across the different concentrations.

Expected Results & Interpretation: The behavior of the O-H band upon dilution allows for the definitive assignment of the type of hydrogen bonding present.

  • Intramolecular H-Bonding (Supports Conf-1): The spectrum will be dominated by a relatively sharp, concentration-independent band at a lower frequency (typically ~3550-3600 cm⁻¹). This indicates that the O-H group is engaged in a hydrogen bond that is internal to the molecule and is therefore unaffected by changes in intermolecular distances.[24]

  • Intermolecular H-Bonding: The spectrum of the concentrated solution will show a broad absorption band at a low frequency (~3300-3400 cm⁻¹). Upon dilution, this broad band will decrease in intensity, while a new, sharp "free" O-H band appears at a higher frequency (~3620-3640 cm⁻¹). This outcome would indicate that the dominant interaction is between molecules, not within a single molecule.

Synthesis of Findings & Implications for Drug Development

Key Implications for Medicinal Chemists and Drug Developers:

  • Predictable 3D Structure: The locked conformation provides a well-defined three-dimensional vector for the propargyl group, which is crucial for predictable docking into a target binding site or for precise orientation in bioconjugation reactions.

  • Reduced Entropic Cost of Binding: By pre-paying the entropic cost of conformational restriction, the molecule is primed for high-affinity binding, as fewer degrees of freedom are lost upon complexation with a receptor.

  • Modulated Physicochemical Properties: The intramolecular hydrogen bond effectively "hides" the polar hydroxyl group, which can increase the molecule's membrane permeability and reduce its susceptibility to metabolic glucuronidation at that site.

  • Scaffold for Rational Design: This understanding allows this compound to be used as a rigid building block. Its predictable geometry enables the rational design of more complex molecules where the spatial relationship between the oxetane core and the terminal alkyne is critical for biological function.

This guide demonstrates a powerful, integrated strategy for conformational analysis that moves beyond simple prediction to provide actionable, experimentally validated insights essential for the advancement of modern drug discovery programs.

References

Whitepaper: A Computational Chemist's Guide to Elucidating the Reactivity of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring is a highly sought-after motif in modern drug discovery, valued for its ability to fine-tune physicochemical properties such as solubility and metabolic stability.[1][2][3][4] The molecule 3-(prop-2-ynyl)oxetan-3-ol presents a particularly intriguing case, combining the strained, polar oxetane core with a reactive terminal alkyne. This dual functionality opens a rich landscape of potential chemical transformations, crucial for its application as a synthetic building block or a functional probe in medicinal chemistry.[5][6][7] This in-depth technical guide provides a comprehensive framework for modeling the reactivity of this molecule using first-principles computational methods. We detail not just the protocols but the underlying scientific rationale for method selection, focusing on Density Functional Theory (DFT) to explore two primary reaction manifolds: the intramolecular, acid-catalyzed ring-opening of the oxetane and the intermolecular [3+2] cycloaddition of the alkyne. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational modeling to predict and understand complex reaction mechanisms.

Introduction: The Strategic Value of a Bifunctional Building Block

The pursuit of novel chemical matter with precisely controlled properties is a cornerstone of pharmaceutical research. Small, strained heterocycles have emerged as powerful tools in this endeavor.[8][9] The oxetane ring, a four-membered cyclic ether, is particularly notable. Its incorporation into a lead compound can improve aqueous solubility, reduce the basicity of adjacent amines, and enhance metabolic stability by acting as a bioisostere for gem-dimethyl or carbonyl groups.[2]

This compound is a bifunctional molecule that marries the benefits of the oxetane scaffold with the versatile reactivity of a propargyl group.[10][11] The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening, a pathway that can be exploited for further functionalization.[8][12] Simultaneously, the terminal alkyne is a workhorse functional group in organic synthesis, readily participating in reactions like metal-catalyzed couplings and, notably, cycloadditions.[7][11]

Understanding the delicate balance of reactivity between these two motifs is paramount. Will the oxetane ring open under conditions intended to modify the alkyne? Or will the alkyne react, leaving the oxetane intact? Answering these questions experimentally can be resource-intensive. Computational chemistry offers a powerful, predictive alternative, allowing for the in-silico exploration of reaction pathways, transition states, and activation barriers, thereby guiding experimental design and accelerating discovery.[13][14] This guide establishes a validated computational workflow to dissect this reactivity.

The Theoretical Framework: Modeling Chemical Transformations

At the heart of modern computational reaction modeling is Transition State Theory (TST) .[15][16] TST posits that a reaction proceeds from reactants (R) to products (P) through a high-energy intermediate known as the transition state (TS), or activated complex.[17] The rate of the reaction is governed by the energy barrier between the reactants and the transition state—the activation energy. Our primary goal is to use quantum chemical methods to map this journey on the potential energy surface (PES).

Density Functional Theory (DFT) has become the predominant method for this task due to its excellent balance of computational cost and accuracy.[18][19] DFT allows us to calculate the energies and geometries of molecular structures, including the fleeting transition states that are often impossible to observe experimentally.[13]

Our computational strategy is a three-pillar system designed for self-validation:

  • Structure Optimization: We first find the lowest-energy geometries for all reactants and products.

  • Transition State Location: We then locate the first-order saddle point on the PES that connects a specific reactant to a specific product. This is the transition state.

  • Reaction Path Verification: Finally, we confirm that the located TS is indeed the correct one by calculating the Intrinsic Reaction Coordinate (IRC) .[20][21] The IRC traces the minimum energy path downhill from the TS, ensuring it connects to our intended reactant and product.[22][23]

This systematic approach ensures that our calculated energy barriers are physically meaningful and correspond to the reaction of interest.

Computational Methodology: A Validated Protocol

This section provides a detailed, step-by-step protocol for investigating a chemical reaction. The causality behind each choice of parameter and method is explained to ensure scientific integrity.

Level of Theory Selection

The choice of DFT functional and basis set is critical and represents a trade-off between accuracy and computational expense.[18]

  • DFT Functional: For general-purpose organic reaction mechanism studies, hybrid functionals often provide reliable results.

    • B3LYP: A widely used and well-benchmarked functional, providing a robust starting point.[24][25]

    • M06-2X: A functional with a high amount of Hartree-Fock exchange, often performing better for kinetics and non-covalent interactions.[26][27]

  • Basis Set: Pople-style basis sets are efficient and effective.

    • 6-31G(d,p): A good choice for initial geometry optimizations and frequency calculations.[28]

    • 6-311++G(d,p): A larger, more flexible basis set with diffuse functions (++), recommended for final single-point energy calculations to obtain more accurate electronic energies.[28]

  • Solvation Model: Reactions are typically run in a solvent. The Polarizable Continuum Model (PCM) is an efficient way to account for the bulk electrostatic effects of the solvent (e.g., water, methanol) on the reaction energetics.

Our Recommended Approach:

  • Geometry optimizations and frequency calculations using the B3LYP/6-31G(d,p) level of theory.

  • Single-point energy refinement on the optimized geometries using B3LYP/6-311++G(d,p) .

  • Inclusion of a PCM for the desired solvent in all calculations.

The Computational Workflow

The following workflow provides a systematic approach to modeling any given reaction pathway.

G cluster_prep Preparation cluster_opt Geometry Optimization cluster_ts Transition State Elucidation cluster_verify Pathway Validation cluster_analysis Analysis start Define Reaction: Reactants & Products build Build 3D Structures of Reactants/Products start->build opt_reac Optimize Reactant Geometries build->opt_reac opt_prod Optimize Product Geometries build->opt_prod guess_ts Generate Initial TS Guess Structure opt_reac->guess_ts opt_prod->guess_ts search_ts TS Optimization Search (e.g., Berny Algorithm) guess_ts->search_ts verify_ts Frequency Calculation: Verify 1 Imaginary Freq. search_ts->verify_ts verify_ts->search_ts Failure (0 or >1 imag. freq) irc IRC Calculation verify_ts->irc Success confirm Confirm TS Connects Reactants & Products irc->confirm confirm->guess_ts Failure (Connects wrong species) end Calculate Activation & Reaction Energies confirm->end Success

Caption: General workflow for computational reaction mechanism elucidation.
Protocol 1: Step-by-Step Transition State Search

This protocol details the process of locating and verifying a transition state.

  • Geometry Optimization of Minima:

    • Action: Perform a full geometry optimization and frequency calculation on all reactant and product molecules.

    • Causality: This establishes the energetic endpoints of the reaction. The frequency calculation confirms they are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for accurate energy calculations.

  • Generate a Transition State Guess:

    • Action: Create an initial structure that approximates the transition state. This can be done by modifying the reactant or product geometry (e.g., elongating breaking bonds by ~30-40% and shortening forming bonds to a similar degree).

    • Causality: Most TS search algorithms require a reasonable starting point. A poor guess can lead to failure to converge or convergence to an incorrect TS.

  • Perform the Transition State Optimization:

    • Action: Submit the guess structure for a TS optimization. In software like Gaussian, this uses keywords such as Opt=(TS, CalcFC, NoEigentest).

    • Causality: The TS keyword invokes an algorithm (like the Berny algorithm) that attempts to maximize energy along one mode while minimizing in all others.[29] CalcFC computes an accurate initial Hessian matrix, which is crucial for guiding the search. NoEigentest is used because the initial guess may not yet have the correct curvature.

  • Verify the Transition State:

    • Action: Perform a frequency calculation on the optimized TS geometry at the same level of theory.

    • Causality: A true first-order saddle point must have exactly one imaginary frequency.[29] This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate, i.e., breaking and forming the relevant bonds.

  • Validate the Reaction Pathway with IRC:

    • Action: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS.[20][21]

    • Causality: This is the ultimate validation. The IRC calculation follows the reaction path in both the forward and reverse directions.[30] The final structures of the IRC path must correspond to the intended reactants and products to confirm the TS connects the correct minima.[22]

Predicted Reaction Pathways: A Tale of Two Moieties

We apply the established workflow to two plausible, competing reaction pathways for this compound.

Pathway A: Acid-Catalyzed Intramolecular Ring-Opening

The high ring strain of oxetanes makes them susceptible to acid-catalyzed ring-opening.[8] The tertiary alcohol in this compound, being adjacent to the oxetane, suggests a potential intramolecular reaction where the hydroxyl group acts as an internal nucleophile after initial protonation of the oxetane oxygen.

G R Reactant + H+ R_level R->R_level TS1 TS_RingOpening TS1_level TS1->TS1_level P1 Product (Ring-Opened) P1_level P1->P1_level R_level->TS1_level 2,0! 2,0! R_level->2,0! 4,0! 4,0! R_level->4,0! ΔGrxn TS1_level->P1_level axis_start axis_end axis_start->axis_end   ΔG (kcal/mol) Energy 2,0!->TS1_level ΔG‡ 4,-0.5! 4,-0.5! 4,-0.5!->4,0! G R Reactants (Oxetane + Azide) R_level R->R_level TS2 TS_Cycloaddition TS2_level TS2->TS2_level P2 Product (Triazole) P2_level P2->P2_level R_level->TS2_level 2,0! 2,0! R_level->2,0! 4,0! 4,0! R_level->4,0! ΔGrxn TS2_level->P2_level axis_start axis_end axis_start->axis_end   ΔG (kcal/mol) Energy 2,0!->TS2_level ΔG‡ 4,-1.0! 4,-1.0! 4,-1.0!->4,0!

References

3-(Prop-2-ynyl)oxetan-3-ol CAS number 1354550-84-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7): A Bifunctional Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is paramount. This compound has emerged as a strategic building block, uniquely positioned to address common challenges in drug development, such as poor solubility and metabolic instability. This guide provides a comprehensive technical overview of this compound, detailing its structural rationale, a robust synthetic pathway, and its core applications. By combining the property-enhancing features of a 3,3-disubstituted oxetane core with the versatile reactivity of a terminal alkyne, this molecule offers researchers a powerful tool for constructing complex molecular architectures, including covalent inhibitors and targeted protein degraders like PROTACs. This document serves as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Oxetane Motif

The journey from a hit compound to a clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME). A significant portion of these hurdles can be traced to suboptimal physicochemical properties like low aqueous solubility and high metabolic clearance. For decades, medicinal chemists have employed isosteric replacements to fine-tune these properties without compromising biological activity.

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a valuable motif in this context.[1][2] Pioneering work has established that oxetanes can serve as effective bioisosteres for frequently used but often problematic groups, such as gem-dimethyl and carbonyl functionalities.[3][4][5] The incorporation of an oxetane can lead to profound improvements in:

  • Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, disrupting crystal lattice packing and improving solvation.[3]

  • Metabolic Stability: Replacing metabolically labile groups (e.g., isopropyl) with a robust oxetane ring can block common sites of cytochrome P450 (CYP) oxidation.[2]

  • Lipophilicity (LogD): Oxetanes offer a method to increase the three-dimensionality and polarity of a molecule, often leading to a favorable reduction in lipophilicity.[6]

This compound, CAS 1354550-84-7, is a particularly compelling building block because it embodies two critical functions. First, it carries the 3,3-disubstituted oxetane core, a pattern known to confer greater chemical stability compared to less substituted oxetanes.[4] Second, its terminal alkyne group serves as a versatile chemical handle, most notably for "click chemistry," enabling facile and efficient conjugation to other molecules.[7] This dual functionality makes it an indispensable tool for applications ranging from fragment-based library synthesis to the construction of complex bioconjugates.

Physicochemical and Structural Properties

This compound is a specialized reagent valued for its unique structural combination. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 1354550-84-7[8][9][10]
Molecular Formula C₆H₈O₂[9][10][11]
Molecular Weight 112.13 g/mol [9][10]
Common Synonyms 3-(Prop-2-yn-1-yl)oxetan-3-ol[9][11][12]
Typical Purity ≥95%[9][11]
Classification Protein Degrader Building Block[11]
Storage Room Temperature, Sealed, Dry[10]

The molecule's power lies in the synergy between its two key functional domains:

  • The 3-Hydroxy-3-propargyl-oxetane Core: This tertiary alcohol on a strained four-membered ring provides a rigid, polar, and three-dimensional scaffold. The 3,3-disubstitution pattern enhances the stability of the oxetane ring, making it suitable for multi-step synthetic campaigns.

  • The Terminal Alkyne: This functional group is the molecule's primary reactive site for conjugation. It is an ideal substrate for highly efficient and orthogonal ligation reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms the basis of click chemistry.[13]

Synthetic Strategy: A Field-Proven Approach

While specific peer-reviewed syntheses for this compound are not abundant, a robust and logical pathway can be constructed from well-established precedents in organic chemistry. The most direct approach involves the nucleophilic addition of a propargyl organometallic reagent to the versatile precursor, oxetan-3-one.

Retrosynthetic Analysis

The causality of this synthetic plan is straightforward: the carbon-carbon bond between the oxetane ring and the propargyl group can be formed via a standard carbonyl addition. Oxetan-3-one is an ideal precursor, and its own synthesis is well-documented, often starting from propargyl alcohol itself in a clever gold-catalyzed oxidative cyclization.[14]

G cluster_main Retrosynthetic Pathway target This compound (Target Molecule) disconnection1 C-C Bond Formation (Carbonyl Alkynylation) target->disconnection1 precursor1 Oxetan-3-one disconnection1->precursor1 precursor2 Propargyl Nucleophile (e.g., Propargyl-MgBr) disconnection1->precursor2 disconnection2 Oxidative Cyclization precursor1->disconnection2 start Propargyl Alcohol disconnection2->start

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

As a Senior Application Scientist, my recommendation is to follow a two-stage process that prioritizes yield, purity, and scalability. The protocols described here are self-validating, relying on well-understood and reliable chemical transformations.

Protocol 1: Synthesis of Oxetan-3-one from Propargyl Alcohol

This modern protocol leverages gold catalysis to achieve a one-step synthesis of the key oxetane precursor, avoiding hazardous diazo ketones used in older methods.[14] The gold catalyst activates the alkyne for an intramolecular attack by the hydroxyl group, followed by oxidation.

  • Materials: Propargyl alcohol, Pyridine N-oxide (oxidant), [IPrAuCl]/AgNTf₂ (catalyst system) or a similar Au(I) catalyst, Dichloromethane (DCM), Triflimide (HNTf₂).

  • Step 1 (Setup): To a round-bottom flask charged with a magnetic stir bar, add propargyl alcohol (1.0 eq) and DCM (to 0.1 M).

  • Step 2 (Reagent Addition): Add Pyridine N-oxide (2.0 eq) and the Au(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 2-5 mol%). Add triflimide (5-10 mol%) to minimize side reactions.[14]

  • Step 3 (Reaction): Stir the reaction mixture vigorously at room temperature under an air atmosphere ('open flask'). Monitor the reaction by TLC or LC-MS for the consumption of starting material (typically 12-24 hours).

  • Step 4 (Workup): Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 5 (Purification): Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford pure oxetan-3-one. The product is volatile, so care must be taken during concentration.

Protocol 2: Synthesis of this compound

This step employs a standard Grignard reaction, a cornerstone of C-C bond formation. The choice of a Grignard reagent is based on its high nucleophilicity, commercial availability (or ease of preparation), and predictable reactivity with ketones.

  • Materials: Propargyl bromide, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Oxetan-3-one, Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether.

  • Step 1 (Grignard Preparation): In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq). Add anhydrous THF and a small crystal of iodine to initiate the reaction. Add propargyl bromide (1.2 eq) in anhydrous THF dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir for 1 hour at room temperature to ensure full formation of propargylmagnesium bromide.

  • Step 2 (Carbonyl Addition): Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve oxetan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

  • Step 3 (Reaction): After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the disappearance of oxetan-3-one.

  • Step 4 (Quenching & Workup): Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Step 5 (Purification): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate) to yield this compound as the final product.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its application as a bifunctional linker. The oxetane improves the parent molecule's properties, while the alkyne provides a point of attachment.

The Alkyne Handle: Gateway to Click Chemistry

The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that exemplifies the principles of "click chemistry": high yield, stereospecificity, and tolerance of a wide range of functional groups.[7][13] This allows the oxetane-containing fragment to be reliably "clicked" onto any molecule bearing an azide group.

G cluster_workflow CuAAC Conjugation Workflow start1 This compound (Alkyne Component) catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) start1->catalyst start2 Molecule-N₃ (Azide Component) start2->catalyst product Conjugated Product (Stable Triazole Linkage) catalyst->product G cluster_protac PROTAC Molecular Architecture Warhead Warhead (Binds Target Protein) Linker Linker (Contains Oxetane Core) Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker->E3_Ligand Oxetane Contribution from This compound Linker->Oxetane

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-(Prop-2-ynyl)oxetan-3-ol for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of molecular linkers that enhance the physicochemical properties of bioconjugates is a cornerstone of modern drug development and chemical biology. This guide provides a comprehensive overview and detailed protocols for the use of 3-(Prop-2-ynyl)oxetan-3-ol, a novel building block designed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profile of biomolecules. The inherent properties of the oxetane ring, a strained four-membered ether, offer significant advantages over traditional linkers.[1][2][3] This document will detail the mechanistic basis for these benefits and provide step-by-step protocols for the two primary bioconjugation strategies utilizing a terminal alkyne: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction: The Oxetane Advantage in Bioconjugation

The oxetane motif has emerged as a powerful tool in medicinal chemistry.[2][3] Its incorporation into molecular design is driven by the profound and beneficial changes it imparts on key drug-like properties.[4][5] When compared to more common functionalities like gem-dimethyl or carbonyl groups, for which it can act as a bioisostere, the oxetane ring offers a unique combination of features.[2][3][5]

  • Enhanced Solubility: The polar nature of the oxetane's oxygen atom can significantly improve the aqueous solubility of a parent molecule, a critical factor for bioavailability and formulation.[2][3]

  • Metabolic Stability: Oxetanes can block sites of metabolic oxidation, leading to increased half-life and reduced clearance of the conjugated biomolecule.[2][6]

  • Reduced Lipophilicity: By introducing polarity without a significant increase in molecular weight, the oxetane moiety can help modulate lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

  • Vectorial Properties: The rigid, three-dimensional structure of the oxetane ring can influence the conformation of the linked molecule, providing a defined exit vector from the point of attachment.[2]

This compound provides a terminal alkyne handle, making it readily available for "click chemistry" reactions, which are prized for their high efficiency, selectivity, and biocompatibility.[7]

Chemical Properties of this compound

A clear understanding of the reagent's properties is essential for successful protocol design.

PropertyValueReference
CAS Number 1354550-84-7[8][9][10]
Molecular Formula C₆H₈O₂[9][11]
Molecular Weight 112.13 g/mol [9][11]
Appearance Colorless to light yellow clear liquid[12]
Storage Store at room temperature, sealed in a dry environment.[11]

Bioconjugation Methodologies

The terminal alkyne of this compound is a versatile functional group for conjugation to azide-modified biomolecules. The two most prominent methods are CuAAC and SPAAC. The choice between them depends on the tolerance of the biological system to copper catalysts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted triazole linkage.[7] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[13][14]

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagent1 Biomolecule-Azide Solution (in buffer, e.g., PBS) Mix Combine Reagents Reagent1->Mix Reagent2 This compound (in DMSO) Reagent2->Mix Reagent3 CuSO4 Solution Reagent3->Mix Reagent4 Sodium Ascorbate Solution (Freshly Prepared) Reagent4->Mix Reagent5 Ligand Solution (e.g., THPTA) (Optional, but recommended) Reagent5->Mix Incubate Incubate (RT, 1-4 hours) Mix->Incubate Initiate Reaction Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Stop Reaction & Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze Analyze Conjugate SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagent1 Biomolecule-Azide Solution (in buffer, e.g., PBS) Mix Combine Reagents Reagent1->Mix Reagent2 Strained Alkyne Probe (e.g., DBCO-NHS Ester, in DMSO) Reagent2->Mix Incubate Incubate (RT to 37°C, 1-24 hours) Mix->Incubate Initiate Reaction Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Stop Reaction & Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze Analyze Conjugate

References

Application Notes and Protocols for Protein Labeling and Modification Using 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Probing Protein Function

In the dynamic fields of chemical biology and drug development, the ability to selectively label and modify proteins within their native environments is paramount. Such precision allows for the elucidation of protein function, tracking of cellular processes, and the construction of novel therapeutic conjugates.[1] Bioorthogonal chemistry provides a powerful toolkit for these endeavors, enabling specific covalent reactions to proceed in complex biological milieu without interfering with endogenous processes.[1][2]

This guide introduces 3-(prop-2-ynyl)oxetan-3-ol , a versatile chemical probe for protein labeling and modification. This molecule uniquely combines two key functional motifs: a terminal alkyne for bioorthogonal "click" chemistry and a hydrophilic, three-dimensional oxetane ring. The terminal alkyne serves as a handle for highly efficient and specific ligation with azide-modified proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4][5] The oxetane moiety, a feature of growing interest in medicinal chemistry, can enhance the physicochemical properties of the labeled protein, such as solubility and metabolic stability, while providing a rigid, non-aromatic linker.[6][7][8][9]

These application notes will provide a comprehensive overview of the principles behind using this compound, detailed experimental protocols for its application in protein labeling, and insights into the unique advantages conferred by its oxetane core.

Chemical Properties and Mechanism of Action

This compound (Molecular Formula: C₆H₈O₂, Molecular Weight: 112.13 g/mol ) is a small molecule featuring a terminal alkyne and a tertiary alcohol on a 3-substituted oxetane ring.[10][11] This strategic combination of functional groups dictates its utility in bioconjugation.

The Alkyne Handle for Bioorthogonal Ligation: The terminal alkyne is the reactive partner in the highly reliable azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry."[5][12] This reaction can be performed in two primary modes:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.[4][5][12] While highly efficient, the potential cytotoxicity of the copper catalyst requires careful optimization for live-cell applications.[13] The use of copper-chelating ligands like THPTA can mitigate this toxicity.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[1][2][3][14] The ring strain of the cyclooctyne drives the reaction with an azide, making it ideal for live-cell and in vivo labeling where the introduction of a potentially toxic catalyst is undesirable.[1][2][3][14] While this compound itself is not a strained alkyne, it is the reaction partner for azide-modified proteins that can then be reacted with strained-alkyne containing probes in a competitive assay or used to modify azide-containing biomolecules. For direct labeling of azide-modified proteins, a strained alkyne derivative of the oxetane would be required. This guide will focus on CuAAC applications of this compound.

The Oxetane Moiety: More Than Just a Linker: The oxetane ring is a four-membered cyclic ether that has gained significant traction in drug discovery for its ability to favorably modulate molecular properties.[6][7][8][9] In the context of protein labeling, the 3-hydroxy-3-propargyl-oxetane scaffold offers several advantages:

  • Enhanced Hydrophilicity: The polar nature of the oxetane ring and the hydroxyl group can improve the aqueous solubility of the probe and the resulting protein conjugate, which is often a challenge with hydrophobic labels.[6][7]

  • Metabolic Stability: Oxetane rings are generally more stable to metabolic degradation compared to other linkers, a desirable feature for in vivo studies.[6][15] 3,3-disubstituted oxetanes, like the title compound, are particularly stable.[6][16]

  • Three-Dimensionality: The rigid, sp³-rich structure of the oxetane introduces three-dimensionality, which can be advantageous in minimizing interactions with the protein surface and maintaining protein conformation and function.[6][7][9]

  • Biocompatibility: Oxetanes generally exhibit low cytotoxicity, making them suitable for biological applications.[8][17]

Diagram of the CuAAC Reaction:

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: In Vitro Protein Labeling via CuAAC

This protocol describes the general procedure for labeling a purified, azide-modified protein with this compound.

Materials:

  • Azide-modified protein of interest (e.g., metabolically labeled with an azide-containing amino acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving the oxetane probe)

  • 1.5 mL microcentrifuge tubes

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution is prone to oxidation and should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order. The final reaction volume can be scaled as needed.

ReagentStock ConcentrationVolume for 100 µL ReactionFinal Concentration
Azide-modified Protein1-10 mg/mL in PBSVariable10-100 µM
This compound10 mM2 µL200 µM (2-10 fold excess)
THPTA50 mM2 µL1 mM
CuSO₄50 mM1 µL500 µM
Sodium Ascorbate100 mM2.5 µL2.5 mM
PBS, pH 7.4-To 100 µL-
  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal incubation time may vary depending on the protein and should be determined empirically.

  • Purification:

    • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Analysis:

    • Confirm successful labeling by techniques such as SDS-PAGE (observing a mass shift), mass spectrometry, or functional assays.

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol allows for the labeling of azide-modified proteins within a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL total protein)

  • Same reagents as in Protocol 1

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions as described in Protocol 1.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following:

ReagentStock ConcentrationVolume for 200 µL ReactionFinal Concentration
Cell Lysate1-5 mg/mL100 µL0.5-2.5 mg/mL
This compound10 mM4 µL200 µM
THPTA50 mM4 µL1 mM
CuSO₄50 mM2 µL500 µM
Sodium Ascorbate100 mM5 µL2.5 mM
PBS, pH 7.4-To 200 µL-
  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation (Optional, for cleanup):

    • Proteins can be precipitated using methods like acetone or TCA precipitation to remove excess reagents before downstream analysis.

  • Analysis:

    • The labeled proteins can be detected by subsequent click reaction with an azide-functionalized reporter (e.g., a fluorescent dye or biotin) for visualization by SDS-PAGE and Western blotting, or for enrichment using affinity purification.

Workflow for Protein Labeling and Analysis:

Protein_Labeling_Workflow cluster_labeling Protein Labeling cluster_analysis Downstream Analysis Start Azide-Modified Protein React React with This compound (CuAAC) Start->React Purify Purification React->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Mass_Spec Mass Spectrometry Purify->Mass_Spec Functional_Assay Functional Assay Purify->Functional_Assay Blotting Western Blot SDS_PAGE->Blotting

Caption: A typical experimental workflow for protein labeling and analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution.
Insufficient probe concentrationIncrease the molar excess of this compound.
Short incubation timeIncrease the incubation time.
Inefficient azide incorporationVerify the efficiency of metabolic labeling or chemical modification.
Protein Precipitation High concentration of organic solventIf using DMSO, keep the final concentration below 5-10%.
Protein instability under reaction conditionsOptimize buffer conditions (pH, additives).
High Background (in lysates) Non-specific bindingInclude a protein precipitation step after labeling.
Insufficient removal of excess probeEnsure thorough purification after the labeling reaction.

Conclusion

This compound is a valuable tool for the chemical biologist and drug developer, offering a unique combination of a bioorthogonal alkyne handle and a property-enhancing oxetane moiety. The protocols provided herein serve as a starting point for the application of this probe in a variety of protein labeling and modification experiments. The strategic incorporation of the oxetane ring is anticipated to provide benefits in terms of solubility, stability, and biocompatibility of the resulting protein conjugates, paving the way for more sophisticated studies of protein function and the development of novel biotherapeutics.

References

Application Notes and Protocols: 3-(Prop-2-ynyl)oxetan-3-ol as a Novel Linker for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Imperative for Advanced Linker Technologies in Targeted Therapeutics

The paradigm of targeted drug delivery, particularly through antibody-drug conjugates (ADCs), has revolutionized modern medicine. The efficacy of these systems hinges on the precise delivery of a potent therapeutic payload to a specific cellular target, thereby maximizing therapeutic effect while minimizing systemic toxicity.[1] The linker, which bridges the targeting moiety (e.g., an antibody) to the cytotoxic agent, is a critical determinant of the overall performance of the conjugate.[2] An ideal linker must not only be stable in circulation but also impart favorable physicochemical properties to the entire construct.

This document introduces 3-(prop-2-ynyl)oxetan-3-ol , a novel building block designed to address the persistent challenges in linker technology. This molecule uniquely combines the benefits of a terminal alkyne for efficient, bioorthogonal "click" conjugation with an oxetane ring—a moiety increasingly recognized for its ability to enhance the drug-like properties of molecules.[3][4] We will explore the scientific rationale for its use and provide detailed protocols for its incorporation into targeted drug delivery platforms.

Scientific Rationale: Merging Bioorthogonality with Physicochemical Optimization

The design of this compound is predicated on two foundational pillars of modern medicinal chemistry: the efficiency of click chemistry and the property-enhancing effects of the oxetane scaffold.

The Oxetane Advantage: More Than a Spacer

The four-membered oxetane ring is a versatile motif that has gained significant traction in drug discovery for its profound and predictable impact on molecular properties.[5][6] Unlike traditional hydrocarbon-based linkers, the oxetane ring is a compact, polar, and three-dimensional structure that can significantly improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a conjugate.[6][7]

Key benefits include:

  • Enhanced Aqueous Solubility: The replacement of a gem-dimethyl group, a common structural element, with an oxetane can increase aqueous solubility by orders of magnitude.[5] This is a critical advantage for improving the formulation and bioavailability of often-hydrophobic drug payloads.

  • Improved Metabolic Stability: The oxetane ring can block metabolically susceptible sites, leading to increased stability of the linker-drug complex in plasma and a longer circulation half-life.[4][8]

  • Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their aliphatic counterparts.[5] This reduction in LogD can be beneficial for minimizing off-target toxicity and improving the overall "drug-like" characteristics of the ADC.[4]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a powerful tool for mitigating issues like hERG channel inhibition.[5]

The Propargyl Group: The Gateway to "Click" Conjugation

The propargyl (prop-2-ynyl) group provides a terminal alkyne, a key functional handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] This "click" reaction is the gold standard for bioconjugation due to its:

  • High Efficiency and Yield: CuAAC proceeds with near-quantitative yields even at low reactant concentrations and in complex biological media.[10]

  • Bioorthogonality: The azide and alkyne groups are essentially absent in biological systems and do not react with native functional groups, ensuring highly specific conjugation.[11][12]

  • Robustness: The reaction is reliable and tolerant of a wide range of solvents and functional groups, making it adaptable to diverse payloads and targeting ligands.[10][13]

By integrating these two functionalities, this compound offers a linker that not only facilitates robust conjugation but also actively enhances the pharmaceutical properties of the final targeted drug delivery system.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into a targeted drug delivery system. The workflow assumes the user has an azide-modified payload and a targeting ligand (e.g., an antibody) that needs to be functionalized.

Workflow Overview

The overall strategy involves a two-stage process: first, the activation of the targeting ligand with the this compound linker, followed by the CuAAC-mediated conjugation of the azide-modified payload.

G cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: Payload Conjugation (CuAAC) A Targeting Ligand (e.g., Antibody with -NH2) C Activated Linker (Carbonate Ester) A->C Reaction B Activation of Linker (e.g., p-nitrophenyl chloroformate) B->C D Functionalized Ligand (Linker Attached) C->D E Azide-Modified Payload G Final Targeted Conjugate D->G Click Reaction E->G F Cu(I) Catalyst (CuSO4 + Na-Ascorbate) F->G

Caption: General workflow for conjugation using this compound.

Protocol 1: Activation of this compound and Functionalization of a Targeting Ligand

This protocol describes the activation of the hydroxyl group on the linker and its subsequent reaction with an amine-containing targeting ligand, such as the lysine residues on an antibody.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Targeting Ligand (e.g., monoclonal antibody in Phosphate Buffered Saline, PBS)

  • Sodium Bicarbonate buffer (0.1 M, pH 8.5)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Activation of the Linker: a. Dissolve this compound (1.2 eq) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add anhydrous pyridine (1.5 eq) to the solution. d. Slowly add a solution of p-nitrophenyl chloroformate (1.0 eq) in anhydrous DCM. e. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC. f. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated p-nitrophenyl carbonate ester of the linker.

  • Functionalization of the Targeting Ligand: a. Prepare the targeting ligand at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5). b. Dissolve the activated linker from step 1f in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF). c. Add the activated linker solution to the targeting ligand solution in a 10 to 20-fold molar excess. d. Incubate the reaction at 4°C for 12-18 hours with gentle agitation. e. After incubation, remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS. f. Characterize the resulting alkyne-functionalized ligand to determine the degree of labeling (DOL) using mass spectrometry.

Protocol 2: CuAAC "Click" Conjugation of an Azide-Payload

This protocol details the copper-catalyzed click reaction to conjugate an azide-modified therapeutic payload to the alkyne-functionalized targeting ligand from Protocol 1.[13][14]

Materials:

  • Alkyne-functionalized Targeting Ligand (from Protocol 1)

  • Azide-modified Payload

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[14]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography, HIC)

Procedure:

  • Preparation of Reagents: a. In a microcentrifuge tube, combine the alkyne-functionalized targeting ligand (1 eq) with the azide-modified payload (2-5 eq excess) in the reaction buffer. b. Prepare a premixed catalyst solution by combining the CuSO₄ stock solution (final concentration 0.1-0.25 mM) and the THPTA ligand stock solution (final concentration 0.5-1.25 mM, maintaining a 5:1 ligand-to-copper ratio).[13] Mix gently.

  • Initiation of the Click Reaction: a. Add the premixed catalyst solution to the ligand/payload mixture. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[14] c. Mix gently by pipetting. The total reaction volume should be minimized to maintain high reactant concentrations.

  • Reaction and Purification: a. Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using photosensitive compounds. b. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HIC-HPLC, or mass spectrometry). c. Once the reaction is complete, purify the final conjugate to remove excess payload, catalyst, and other reagents. Size exclusion chromatography is commonly used for this purpose. d. Characterize the final targeted drug conjugate for purity, drug-to-antibody ratio (DAR), and aggregation.

Caption: Schematic of the CuAAC conjugation step.

Data Presentation: Expected Physicochemical Impact

The incorporation of the this compound linker is expected to yield conjugates with improved properties compared to those with traditional aliphatic linkers. The following table provides a hypothetical comparison based on established principles of oxetane chemistry.[3][5]

PropertyConjugate with Aliphatic LinkerConjugate with Oxetane LinkerExpected Outcome & Rationale
Aqueous Solubility LowerHigher The polarity of the oxetane ring increases hydrophilicity.[5]
Plasma Stability ModerateHigher Oxetane can block enzymatic degradation at adjacent sites.[4]
Lipophilicity (LogD) HigherLower The oxetane is a hydrophilic replacement for a gem-dimethyl or methylene group.[5]
Aggregation Propensity HigherLower Improved solubility and reduced lipophilicity can decrease non-specific aggregation.
Conjugation Efficiency HighHigh Both linkers utilize the same efficient CuAAC reaction.

Conclusion and Future Directions

This compound represents a significant advancement in linker technology for targeted drug delivery. By combining a bioorthogonal handle with a functional scaffold that improves the ADME properties of the conjugate, this linker offers a dual benefit that can lead to the development of more robust, stable, and effective therapeutics. Researchers in drug development are encouraged to explore this building block to overcome existing limitations in linker design and to unlock the full potential of their targeted therapies. Future work will focus on developing a broader range of oxetane-containing linkers with varying lengths and functionalities to provide a comprehensive toolkit for the next generation of ADCs and other targeted constructs.

References

Application Notes and Protocols for Click Chemistry Reactions of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Prop-2-ynyl)oxetan-3-ol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in drug design.[1][2] Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[3][4][5] this compound, featuring a terminal alkyne, is a particularly strategic building block. The propargyl group serves as a versatile handle for "click" chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[6][7]

This guide provides detailed application notes and protocols for two prominent click chemistry reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies enable the covalent ligation of the oxetane moiety to a wide array of molecules, facilitating the rapid generation of compound libraries for drug discovery and the development of sophisticated bioconjugates.

Understanding the Click Chemistry Landscape with this compound

Click chemistry reactions are characterized by their reliability, high yields, and tolerance of a broad range of functional groups.[8] For this compound, the terminal alkyne is the reactive partner for cycloaddition with an azide-containing molecule, forming a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[8][9] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9] The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to stabilize the Cu(I) oxidation state and enhance reaction rates.[9]

CuAAC_Mechanism Alkyne This compound Reaction Reaction Alkyne->Reaction Azide R-N₃ Azide->Reaction Cu(II) CuSO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I) Ligand THPTA (optional) Ligand->Cu(I) Stabilization Triazole 1,4-Disubstituted Triazole Reaction->Triazole Cu(I)->Reaction Catalyst

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC offers a powerful alternative.[10][11][12] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative to accelerate the cycloaddition with an azide.[10][11][12] While the alkyne on this compound is not strained, it will readily react with a strained cyclooctyne that has been functionalized with an azide. For the purposes of this guide, we will consider the reaction of an azide-functionalized this compound with a strained alkyne.

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Reaction Reaction Strained_Alkyne->Reaction Azide Oxetane-N₃ Azide->Reaction Triazole Stable Triazole Adduct Reaction->Triazole Spontaneous

Experimental Protocols

The following protocols are designed to be robust starting points for the click functionalization of this compound. Optimization may be required depending on the specific azide or strained alkyne used.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: A mixture of tert-butanol and water (1:1) is a good starting point. Other suitable solvents include DMF, DMSO, THF, and acetonitrile, depending on the solubility of the reactants.[13]

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Nitrogen or Argon source for degassing (optional, but recommended)

Procedure:

  • Reactant Preparation:

    • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0 - 1.2 equivalents) in the chosen solvent.

    • If the reactants are not readily soluble, gentle warming or sonication can be applied.

  • Catalyst and Ligand Preparation (if using):

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • In another vial, prepare a stock solution of THPTA (e.g., 200 mM in water).

    • Just before use, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the Cu(I) complex.

  • Reducing Agent Preparation:

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the pre-mixed Cu(I)/THPTA complex to a final concentration of 1-5 mol% relative to the limiting reagent.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

    • If not using a ligand, add the CuSO₄ solution (1-5 mol%) followed by the sodium ascorbate solution (5-10 mol%).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of one reagent can drive the reaction to completion.
Catalyst Loading (CuSO₄) 1 - 5 mol%Lower loadings are often sufficient and minimize copper contamination.
Reducing Agent (NaAsc) 5 - 10 mol%Ensures the maintenance of the active Cu(I) state.
Ligand (THPTA) to Cu Ratio 2:1 to 5:1Stabilizes the Cu(I) catalyst and accelerates the reaction.[9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the substrates.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction of an azide-functionalized oxetane with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative.

Materials:

  • Azide-functionalized 3-(hydroxymethyloxetan-3-yl)prop-2-yn-1-yl derivative (prepared from this compound)

  • Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)

  • Solvent: Biocompatible buffers such as Phosphate-Buffered Saline (PBS) for biological applications, or organic solvents like DMSO, DMF, or acetonitrile for small molecule synthesis.

  • Reaction vessel

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized oxetane (1.0 equivalent) and the strained cyclooctyne (1.0 - 1.5 equivalents) in the chosen solvent.

  • Reaction Setup:

    • Combine the solutions of the azide and the strained alkyne in the reaction vessel.

    • Stir the reaction mixture at room temperature or at 37°C for biological applications.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS or other suitable analytical techniques. SPAAC reactions are often very fast, with significant product formation observed within minutes to a few hours.

  • Work-up and Purification:

    • For small molecule synthesis, the product can be isolated by direct precipitation, extraction, or purified by column chromatography.

    • For bioconjugation, purification methods such as size-exclusion chromatography, dialysis, or affinity chromatography are typically employed to remove excess reagents.

ParameterRecommended RangeRationale
Azide:Strained Alkyne Ratio 1:1 to 1:1.5A slight excess of the strained alkyne can ensure complete consumption of the azide.
Temperature Room Temperature to 37°CSPAAC is efficient at physiological temperatures, making it ideal for bioconjugation.
Reaction Time 30 minutes - 12 hoursHighly dependent on the specific strained cyclooctyne used.

Troubleshooting and Key Considerations

  • Low Yield in CuAAC:

    • Cause: Oxidation of the Cu(I) catalyst.

    • Solution: Degas the solvent before use and maintain an inert atmosphere (nitrogen or argon) during the reaction. Ensure a fresh solution of sodium ascorbate is used. Increase the amount of ligand.

  • Poor Solubility of Reactants:

    • Cause: Mismatched polarity of reactants and solvent.

    • Solution: Use a co-solvent system (e.g., DMSO/water, THF/water). Gentle heating may also improve solubility.

  • Side Reactions:

    • Cause: In CuAAC, oxidative homocoupling of the alkyne can occur.

    • Solution: Use a slight excess of sodium ascorbate and a stabilizing ligand.

  • Purification Challenges:

    • Cause: The triazole product may have similar polarity to the starting materials.

    • Solution: Optimize the mobile phase for column chromatography. If the product is an oil, try triturating with a non-polar solvent to induce solidification.[12] For polar compounds, reverse-phase chromatography may be more effective.[1]

Conclusion

This compound is a valuable building block that, in conjunction with click chemistry, provides a powerful platform for the synthesis of novel chemical entities. The CuAAC and SPAAC reactions offer efficient and versatile methods for its functionalization. The protocols and guidelines presented here are intended to empower researchers in drug discovery and chemical biology to leverage the unique properties of the oxetane moiety in their molecular designs.

References

Application Note & Protocols: Strategic Synthesis of Triazole-Linked Oxetane Conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Oxetane-Triazole Conjugates

In modern drug discovery, the optimization of a molecule's physicochemical and pharmacokinetic properties is as critical as its target affinity. The strategic incorporation of unique structural motifs is a cornerstone of this process. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists to enhance drug-like properties.[1][2] Simultaneously, the 1,2,3-triazole linkage, forged through the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," provides a robust and biocompatible method for covalently connecting molecular fragments.[3][4]

This document provides a detailed guide for researchers on the synthesis of novel molecular conjugates by linking an azide-bearing molecule of interest with the versatile building block, 3-(prop-2-ynyl)oxetan-3-ol . This approach synergistically combines the profound benefits of the oxetane moiety with the reliability of the triazole linker, enabling the rapid generation of diverse chemical entities with potentially superior pharmacological profiles.

The Oxetane Advantage in Drug Design

The oxetane ring is no longer a niche curiosity but a validated bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups.[5] Its incorporation can trigger significant and often predictable improvements in a molecule's profile:

  • Enhanced Aqueous Solubility: Replacing lipophilic groups (e.g., gem-dimethyl) with an oxetane can dramatically increase aqueous solubility, a key factor for improving oral bioavailability.[2][5]

  • Reduced Lipophilicity: Oxetanes are less lipophilic than their carbocyclic or gem-dimethyl counterparts, which can help mitigate off-target toxicities associated with high LogD values.[2]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functionalities it replaces.[5]

  • Basicity (pKa) Modulation: Due to the inductive electron-withdrawing effect of the ether oxygen, an oxetane placed near a basic nitrogen atom can significantly lower its pKa, a tactic used to reduce hERG liability or improve cell permeability.[1][6]

  • Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, allowing for exploration of new chemical space and potentially improving binding interactions.[1]

The Triazole Linker: More Than a Simple Connection

The 1,4-disubstituted 1,2,3-triazole ring formed via CuAAC is an exceptional linker in chemical biology and medicinal chemistry.[7][8] It is considered a bioisosteric replacement for the amide bond, sharing similar topology and electronic properties.[7][9]

  • Chemical Stability: The triazole heterocycle is remarkably stable to hydrolysis, enzymatic degradation, and a wide range of pH and redox conditions.[9][10]

  • Hydrogen Bonding Capability: The triazole ring possesses a significant dipole moment and can act as a hydrogen bond acceptor, enabling it to participate in key interactions with biological targets.[7][11]

  • Synthetic Accessibility: The CuAAC reaction is renowned for its high yields, mild reaction conditions, tolerance of a vast array of functional groups, and simple purification, making it a premier conjugation strategy.[12][13][14]

By combining an azide-functionalized lead compound with this compound, researchers can leverage a modular "click" approach to rapidly generate analogs with the favorable properties of the oxetane motif.

Scientific Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is a [3+2] cycloaddition reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[] Unlike the uncatalyzed Huisgen cycloaddition which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[12][16]

Figure 1: General reaction scheme for the CuAAC synthesis of triazole-oxetane conjugates.

The active catalyst is the Cu(I) ion. While Cu(I) salts like CuBr or CuI can be used directly, it is often more convenient and reliable to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[12][17] This approach minimizes the concentration of free Cu(I), which can be prone to oxidation.

CuAAC_Catalytic_Cycle A Cu(I) C Copper(I) Acetylide Intermediate A->C + Alkyne B Terminal Alkyne (Oxetane Derivative) E Six-Membered Cu(III) Metallacycle C->E + Azide D Azide F Copper(I) Triazolide Intermediate E->F Rearrangement F->A Regenerates Catalyst H 1,4-Triazole Product F->H + H⁺ G Proton Source (e.g., H₂O)

Figure 2: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic azides with care as they can be potentially explosive, especially small, low molecular weight azides. Perform reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for Synthesis of a Triazole-Oxetane Conjugate

This protocol describes a general method for conjugating an azide-bearing molecule (R-N₃) with this compound on a typical 0.5 mmol scale.

Materials:

  • This compound (MW: 126.15 g/mol )

  • Azide-functionalized molecule of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware

  • Magnetic stir plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reactant Setup: In a 25 mL round-bottom flask, dissolve the azide compound (R-N₃, 0.5 mmol, 1.0 equiv) and this compound (69 mg, 0.55 mmol, 1.1 equiv) in a 1:1 mixture of tBuOH and water (5 mL total volume). Stir the solution until all solids are dissolved.

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of:

    • CuSO₄·5H₂O: 12.5 mg (0.05 mmol, 0.1 equiv) in 0.5 mL of water.

    • Sodium Ascorbate: 19.8 mg (0.1 mmol, 0.2 equiv) in 0.5 mL of water.

  • Reaction Initiation: To the stirring solution from Step 1, add the CuSO₄ solution using a pipette. The solution may turn a faint blue/green.

  • Next, add the sodium ascorbate solution dropwise. A color change (often to a yellow or orange suspension) indicates the reduction of Cu(II) to Cu(I) and the start of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation. The reaction is often complete within 4-12 hours.

  • Work-up: Once the reaction is complete, add 10 mL of water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash them with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole-linked oxetane conjugate.

Protocol 2: Characterization of the Final Conjugate

Validation of the product structure is essential. The following data are characteristic of a successful conjugation.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation- Disappearance of the terminal alkyne proton singlet (δ ≈ 2.5 ppm).- Appearance of a new singlet for the triazole C-H proton (typically δ ≈ 7.5 - 8.5 ppm).[11]- Characteristic signals for the oxetane ring protons (typically δ ≈ 4.5 - 5.0 ppm).
¹³C NMR Carbon Skeleton Confirmation- Appearance of two new signals for the triazole ring carbons (C4 and C5, typically δ ≈ 120 - 145 ppm).[11]- Signals corresponding to the oxetane carbons.
LC-MS Purity & Mass Confirmation- A major peak in the chromatogram indicating the purity of the compound.- A mass peak corresponding to the calculated molecular weight of the product ([M+H]⁺ or [M+Na]⁺).[18]
FT-IR Functional Group Analysis- Disappearance of the characteristic sharp azide stretch (N≡N) at ~2100 cm⁻¹.- Disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹ and C≡C stretch at ~2150 cm⁻¹.

Workflow and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Prep_Reagents 1. Dissolve Alkyne & Azide in Solvent Prep_Cat 2. Prepare Fresh Catalyst & Reductant Solutions Initiate 3. Add CuSO₄ then Sodium Ascorbate Prep_Cat->Initiate Monitor 4. Stir at RT & Monitor Progress by TLC/LC-MS Initiate->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterize by NMR, MS Purify->Characterize Final_Product Pure Conjugate Characterize->Final_Product

Figure 3: Step-by-step experimental workflow for the synthesis and analysis of triazole-oxetane conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized Cu(I)).2. Poor quality of sodium ascorbate.3. Sterically hindered substrates.1. Use freshly prepared solutions. Degas the solvent to remove oxygen. Consider adding a Cu(I)-stabilizing ligand like TBTA or THPTA.[17]2. Use a new bottle of sodium ascorbate.3. Increase reaction temperature to 40-50 °C or prolong the reaction time. For very hindered substrates, specialized catalysts may be needed.[14][19]
Multiple Byproducts 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Degradation of starting materials.1. Ensure an excess of sodium ascorbate is used (at least 2 equivalents relative to copper). Keep the reaction under an inert atmosphere (N₂ or Ar) if possible.[12]2. Ensure the pH of the reaction is within a tolerable range for your specific substrate (typically pH 4-11).[14]
Difficulty in Purification 1. Residual copper salts in the crude product.2. Product is highly polar and streaks on silica gel.1. During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper.2. Try a different stationary phase (e.g., C18 reverse-phase chromatography) or add a small amount of a modifier like triethylamine or acetic acid to the mobile phase.

Conclusion

The conjugation of molecules with this compound via the copper-catalyzed azide-alkyne cycloaddition is a powerful and highly reliable strategy in medicinal chemistry and chemical biology. This approach provides a modular and efficient route to install the advantageous oxetane motif onto a wide variety of scaffolds. The protocols and guidelines presented here offer a robust starting point for researchers to synthesize and characterize these novel conjugates, enabling the exploration of new chemical space and the development of compounds with improved drug-like properties.

References

Application Notes & Protocols: Leveraging 3-(Prop-2-ynyl)oxetan-3-ol for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have ushered in a new era of therapeutic intervention, moving beyond simple protein inhibition to inducing targeted protein degradation.[1][2] This "event-driven" pharmacology allows for the catalytic removal of disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule is a heterobifunctional construct, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[5][6]

While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated degradation.[5][7][8] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, impacting ubiquitination efficiency and ultimately, the potency (DC50) and maximal degradation (Dmax) of the final molecule.[4][9]

Traditional linkers, such as polyethylene glycol (PEG) and alkyl chains, have been instrumental in early PROTAC development due to their synthetic tractability.[3][8] However, their high flexibility can lead to an entropic penalty upon binding, and their physicochemical properties can present challenges for drug development, including poor solubility or metabolic instability.[5][9] This has spurred a shift towards more sophisticated, functional linkers designed to impart superior properties. This guide focuses on one such advanced building block: 3-(prop-2-ynyl)oxetan-3-ol , and its strategic application in constructing next-generation PROTACs.

The Rationale for Oxetane-Based Linkers in PROTACs

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant attention in medicinal chemistry as a valuable structural motif.[10][11] Its incorporation into molecular design is a deliberate strategy to modulate key drug-like properties.

Key Advantages of the Oxetane Moiety:

  • Improved Physicochemical Properties: The oxetane unit is a compact, polar motif. Its introduction can reduce lipophilicity and improve aqueous solubility—critical parameters for PROTACs, which often fall "beyond the Rule of Five".[9][10]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities, potentially improving the pharmacokinetic profile of the PROTAC.[10]

  • Conformational Constraint: Unlike highly flexible PEG or alkyl chains, the oxetane ring introduces a degree of rigidity.[5] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing potency.[8]

  • Vectorial Properties: The 3,3-disubstituted pattern of the building block provides a well-defined exit vector for the linker, directing the connected ligands into a specific region of 3D space.

This compound capitalizes on these benefits by combining the advantageous oxetane core with a terminal alkyne. This alkyne serves as a versatile chemical handle for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, enabling modular and convergent synthesis of complex PROTAC molecules.[12][]

Properties of this compound

This building block is a readily accessible reagent for PROTAC synthesis. Its key properties are summarized below.

PropertyValueSource(s)
Chemical Name 3-(prop-2-yn-1-yl)oxetan-3-ol[14]
Synonyms This compound[15]
CAS Number 1354550-84-7[14][15]
Molecular Formula C₆H₈O₂[14][15]
Molecular Weight 112.13 g/mol [14][15]
Appearance Liquid[16][17]
Key Functional Groups Terminal Alkyne, Tertiary Alcohol, Oxetane RingN/A

Synthetic Strategy & Workflow

The use of this compound streamlines PROTAC synthesis by allowing for a modular, "click-chemistry"-based approach. A typical workflow involves conjugating an azide-functionalized E3 ligase ligand (or POI ligand) to the alkyne of the oxetane building block. The resulting intermediate can then be further elaborated to attach the second ligand.

G cluster_0 Reactants cluster_1 Synthesis Steps cluster_2 Products E3_ligand E3 Ligase Ligand (with Azide) Click_Reaction Step 1: CuAAC Click Chemistry E3_ligand->Click_Reaction Oxetane_BB This compound (Building Block) Oxetane_BB->Click_Reaction POI_ligand POI Ligand (with reactive handle) Coupling_Reaction Step 2: Conjugation (e.g., Amide Coupling) POI_ligand->Coupling_Reaction Intermediate E3-Oxetane Intermediate Click_Reaction->Intermediate Forms Triazole Link Final_PROTAC Final PROTAC Molecule Coupling_Reaction->Final_PROTAC Intermediate->Coupling_Reaction G cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary Ternary Complex E3 E3 Ligase (e.g., CRBN) E3->PROTAC Binds Ub Ubiquitin Ubiquitination Poly-Ubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Ternary->Ubiquitination Proximity-Induced Ubiquitination->Proteasome Recognition

References

Application Notes and Protocols: Ligand Selection for CuAAC Reactions with 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ligands in Precision CuAAC Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[1][][3] This reaction's reliability and broad functional group tolerance have made it indispensable in drug discovery, bioconjugation, and materials science.[4][5] The success of a CuAAC reaction, however, is not solely dependent on the copper catalyst itself. The choice of ligand is paramount, serving a dual purpose: it stabilizes the catalytically active Cu(I) oxidation state, preventing disproportionation and oxidation, and it accelerates the reaction rate, often dramatically.[4][6][7]

The substrate, 3-(prop-2-ynyl)oxetan-3-ol, presents a unique case. The presence of the oxetane ring, a valuable pharmacophore known to improve physicochemical properties in drug candidates, and a terminal alkyne, necessitates careful consideration of the reaction conditions to ensure the integrity of the strained oxetane moiety while achieving high reaction efficiency.[8][9][10] This guide provides a detailed analysis of ligand selection for CuAAC reactions involving this specific substrate, offering both theoretical rationale and practical, field-tested protocols.

The "Why": Mechanistic Insights into Ligand-Accelerated CuAAC

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate.[3][11] Ligands play a crucial role in this cycle by:

  • Stabilizing Cu(I): In aqueous and aerobic environments, Cu(I) is prone to oxidation to the inactive Cu(II) state.[12][13] Polydentate nitrogen-based ligands, such as those from the tris(triazolylmethyl)amine family, chelate the copper ion, significantly increasing the redox potential of the Cu(I)/Cu(II) couple and protecting it from oxidation.[14]

  • Enhancing Catalytic Activity: Ligands can modulate the electronic properties of the copper center, facilitating the key steps of the catalytic cycle, including the coordination of the azide and the final cyclization.[4]

  • Improving Solubility: In bioconjugation applications, water-soluble ligands are essential for maintaining a homogeneous reaction mixture and ensuring the accessibility of the catalyst to biomolecules.[12]

The general catalytic cycle, highlighting the central role of the ligand, is depicted below.

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(I)L Cu(I)-Ligand Complex Copper_Acetylide Cu(I)-Acetylide-Ligand Complex Cu(I)L->Copper_Acetylide + Alkyne - H+ Alkyne R-C≡CH (this compound) Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide R'-N3 Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement & Protonolysis Triazole_Product->Cu(I)L Releases Catalyst

Caption: The catalytic cycle of a ligand-stabilized CuAAC reaction.

Ligand Classes and Their Suitability for this compound

The choice of ligand is heavily influenced by the solvent system and the specific requirements of the reaction. For a substrate like this compound, which may be used in both organic synthesis and bioconjugation contexts, understanding the different classes of ligands is crucial.

Tris(triazolylmethyl)amine Ligands: The Workhorses of CuAAC

This class of ligands is widely used due to its exceptional ability to stabilize Cu(I) and accelerate the reaction.[11]

  • Tris(benzyltriazolylmethyl)amine (TBTA): TBTA is one of the most common and effective ligands for CuAAC.[6][7] It is highly effective in organic solvents and aqueous-organic mixtures.[15] However, its poor water solubility limits its application in purely aqueous bioconjugation reactions.[6][14]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): As a water-soluble analog of TBTA, THPTA is the ligand of choice for bioconjugation and reactions in aqueous buffers.[16][17] It offers excellent rate acceleration and protects biomolecules from oxidative damage.[16][18] Given the hydroxyl group on this compound, which imparts some water solubility, THPTA is an excellent candidate for aqueous CuAAC reactions with this substrate.

Phosphine Ligands

Phosphine ligands are typically used in organic solvents where cuprous salts have limited solubility.[11] While effective, they can sometimes interfere with the CuAAC reaction due to their ability to reduce azides, which can be a competing side reaction.[18][19] Therefore, their use should be carefully considered and optimized.

Other Nitrogen-Based Ligands

A variety of other nitrogen-based ligands, such as those based on phenanthroline and bipyridine, have also been developed.[14] Bathocuproine disulfonate (BCS) is a water-soluble phenanthroline-based ligand that can be effective, particularly in cellular environments.

Comparative Overview of Common Ligands
LigandAbbreviationKey CharacteristicsRecommended Solvent(s) for this compound
Tris(benzyltriazolylmethyl)amineTBTAHigh efficiency, stabilizes Cu(I).[7] Poor water solubility.[14]t-BuOH/H₂O, THF, DCM
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAExcellent water solubility, high reaction rates, protects biomolecules.[16][17][18]H₂O, PBS, other aqueous buffers
Bathocuproine disulfonateBCSWater-soluble, good for cellular applications.H₂O, aqueous buffers
TriphenylphosphinePPh₃Used in organic solvents, can reduce azides.[11][18]Toluene, THF, DCM

Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

General Workflow for Ligand Screening

A systematic approach to selecting the optimal ligand is crucial for achieving the best results.

Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow Start Define Reaction (Substrates, Solvent) Select_Ligands Select Candidate Ligands (e.g., TBTA, THPTA) Start->Select_Ligands Setup_Reactions Set up Parallel Reactions (Varying Ligand:Cu Ratio) Select_Ligands->Setup_Reactions Reaction Incubate Reactions (Monitor by TLC/LC-MS) Setup_Reactions->Reaction Analyze Analyze Results (Yield, Purity, Rate) Reaction->Analyze Optimize Select Best Ligand and Optimize Conditions Analyze->Optimize

Caption: A streamlined workflow for selecting the optimal ligand.

Protocol 1: CuAAC in an Organic/Aqueous Solvent System (using TBTA)

This protocol is suitable for small-molecule synthesis where solubility in purely aqueous systems may be limited.

Materials:

  • This compound

  • Azide coupling partner

  • TBTA

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide coupling partner (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate microcentrifuge tube, prepare the catalyst premix. Add the TBTA solution (e.g., in DMSO or t-BuOH, 0.05 eq) to the CuSO₄ solution (e.g., aqueous, 0.01-0.05 eq).[15]

  • Degas the substrate mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[15]

  • Add the catalyst premix to the reaction vial.

  • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).[15]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous ammonium chloride and brine.[15]

Protocol 2: CuAAC in an Aqueous System for Bioconjugation (using THPTA)

This protocol is designed for labeling biomolecules or performing the reaction in a purely aqueous environment.[20]

Materials:

  • This compound functionalized biomolecule (or small molecule)

  • Azide coupling partner (e.g., a fluorescent dye azide)

  • THPTA

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-containing substrate and the azide coupling partner in the reaction buffer.

  • Prepare a premixed solution of CuSO₄ and THPTA. A common ratio is 1:5 (CuSO₄:THPTA).[20][21] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[21]

  • Add the CuSO₄/THPTA premix to the substrate solution and mix gently.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration typically 1-5 mM).[15][20]

  • Incubate the reaction at room temperature for 1-4 hours, or as optimized. Protect from light if using photosensitive reagents.

  • The product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Troubleshooting and Key Considerations

  • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen.[12] While ligands like TBTA and THPTA offer protection, degassing solvents and working under an inert atmosphere can improve reproducibility, especially in low-concentration reactions.[15]

  • Purity of Reagents: Use high-purity reagents. The quality of the copper source and the freshness of the sodium ascorbate solution are critical.[22] Sodium ascorbate solutions should always be made fresh.[18]

  • Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio can vary. While a 1:1 or 2:1 ratio is often sufficient, a 5:1 excess of ligand is commonly used in bioconjugation to protect sensitive biomolecules from copper-mediated damage.[18][20][21]

  • Reaction Monitoring: Always monitor the reaction progress. Methods like TLC, LC-MS, or fluorogenic assays (using a pro-fluorogenic azide) can provide valuable information for optimization.[5]

  • Potential for Oxetane Ring Opening: While the CuAAC reaction is generally mild, it is important to be aware of the potential for the strained oxetane ring to open under harsh conditions (e.g., strong acids or bases). The recommended protocols operate under neutral or near-neutral pH, minimizing this risk.

Conclusion

The selection of an appropriate ligand is a critical determinant for the success of CuAAC reactions involving this compound. For reactions in organic or mixed aqueous-organic solvents, TBTA remains a robust choice. For applications in aqueous media, particularly in the realm of bioconjugation, the water-soluble ligand THPTA is superior, providing both enhanced reaction kinetics and protection for sensitive substrates.[23] By understanding the mechanistic role of these ligands and employing the systematic protocols outlined in this guide, researchers can confidently and efficiently utilize the CuAAC reaction to synthesize novel oxetane-containing molecules for a wide range of applications in chemistry and drug development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Prop-2-ynyl)oxetan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Prop-2-ynyl)oxetan-3-ol in Drug Discovery

The oxetane ring has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional scaffold.[1][2][3] Among functionalized oxetanes, this compound is a particularly versatile building block. The tertiary alcohol offers a key hydrogen bond donor/acceptor site, while the terminal alkyne provides a reactive handle for a variety of subsequent chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the facile connection to other molecular fragments.

This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, process chemists, and drug development professionals. The protocols detailed herein are designed to be robust, scalable, and grounded in established safety procedures for handling the requisite reagents and intermediates.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The most efficient and scalable route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, oxetan-3-one. The second stage is the nucleophilic addition of a propargyl group to the ketone.

G cluster_0 Stage 1: Synthesis of Oxetan-3-one cluster_1 Stage 2: Propargylation Propargyl Alcohol Propargyl Alcohol Oxetan-3-one Oxetan-3-one Propargyl Alcohol->Oxetan-3-one  Gold Catalysis   Oxetan-3-one_ref Oxetan-3-one This compound This compound Oxetan-3-one_ref->this compound  Grignard Reaction   Propargyl Magnesium Bromide Propargyl Magnesium Bromide Propargyl Magnesium Bromide->this compound G Start Start Setup Reactor Setup (Dry Glassware, Inert Atmosphere) Start->Setup Initiation Grignard Initiation (Mg, Propargyl Bromide, I2) Setup->Initiation Addition Slow Addition of Oxetan-3-one Solution Initiation->Addition  Maintain T < 10°C   Quench Reaction Quench (aq. NH4Cl) Addition->Quench  Maintain T < 10°C   Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End End Purification->End

References

Troubleshooting & Optimization

Troubleshooting low yield in CuAAC with 3-(Prop-2-ynyl)oxetan-3-ol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions for your click chemistry experiments, with a special focus on reactions involving 3-(Prop-2-ynyl)oxetan-3-ol .

Troubleshooting Guide: Low Yield in CuAAC with this compound

Low or inconsistent yields can be a significant roadblock in synthetic campaigns. This guide provides a logical workflow to diagnose and resolve common issues encountered during the CuAAC reaction with this compound.

Logical Troubleshooting Workflow

Below is a diagnostic workflow to systematically address potential causes of low reaction yield.

CuAAC_Troubleshooting Start Low Yield Observed Catalyst Catalyst System Issues Start->Catalyst Reagents Reagent Quality/Stability Start->Reagents Conditions Suboptimal Reaction Conditions Start->Conditions SideReactions Competing Side Reactions Start->SideReactions Cu_Oxidation Cu(I) Oxidation to Cu(II) Catalyst->Cu_Oxidation Ligand_Issue Inappropriate/Degraded Ligand Catalyst->Ligand_Issue Reducer_Issue Reducer (Ascorbate) Depletion Catalyst->Reducer_Issue Alkyne_Purity Impure/Degraded Alkyne Reagents->Alkyne_Purity Azide_Purity Impure/Degraded Azide Reagents->Azide_Purity Oxetane_Stability Oxetane Ring Instability (Unlikely) Reagents->Oxetane_Stability Solvent_pH Incorrect Solvent or pH Conditions->Solvent_pH Temperature Suboptimal Temperature Conditions->Temperature Concentration Low Reactant Concentration Conditions->Concentration Oxygen Oxygen Contamination Conditions->Oxygen Glaser Alkyne Homocoupling (Glaser) SideReactions->Glaser Biomolecule_Damage Oxidative Damage to Substrate SideReactions->Biomolecule_Damage

Caption: Troubleshooting flowchart for low CuAAC yield.

Frequently Asked Questions (FAQs)

Catalyst System

Q1: My reaction has stalled or is proceeding very slowly. What is the most likely cause related to the catalyst?

The most common issue is the deactivation of the copper(I) catalyst.[1] The catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3][4] It can also disproportionate into Cu(0) and Cu(II).[1]

Solutions:

  • Use a Reducing Agent: The standard method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[5][6] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1][4] A 3- to 10-fold excess of the reducing agent is recommended.[6][7]

  • Degas Solvents: Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) to remove dissolved oxygen.[7]

  • Use a Stabilizing Ligand: Copper-chelating ligands are essential for stabilizing the Cu(I) oxidation state.[3][4][8] For aqueous or semi-aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[2][3][7] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[2][3] A ligand-to-copper ratio of 1:1 to 5:1 is often optimal.[4][9]

  • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere of nitrogen or argon.[1][7]

Q2: Can my choice of copper source affect the reaction?

Yes. While CuSO₄ with sodium ascorbate is the most common and convenient system, other sources can be used.[2][3] Using Cu(I) salts like CuI or CuBr directly avoids the need for a reducing agent but requires stricter anaerobic conditions as these salts are highly sensitive to oxygen.[2][3] However, using CuI is sometimes not recommended as iodide ions can interfere with the reaction.[9]

Reactants and Reagents

Q3: How can I be sure my this compound is pure and stable?

Impurities in either the alkyne or azide starting materials can significantly inhibit the catalyst and lower the yield.[1][4]

  • Purity Check: Verify the purity of your this compound and your azide partner using techniques like NMR, LC-MS, or elemental analysis before use.

  • Oxetane Stability: The 3,3-disubstituted oxetane ring in your alkyne is generally stable under a wide range of synthetic conditions, including the typically neutral to slightly acidic pH of CuAAC reactions.[10][11] However, prolonged exposure to harsh acidic conditions should be avoided.[10] The presence of the tertiary alcohol does not typically interfere with the reaction, but it could potentially coordinate with the copper catalyst. This is generally not problematic but should be considered if other issues are ruled out.

Q4: My biomolecule (protein, peptide, etc.) is being damaged during the reaction. What's happening?

The combination of a copper salt and sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues (like methionine, cysteine, and histidine) or even peptide bond cleavage.[12][13][14]

  • Solution: The use of a chelating ligand like THPTA is crucial, as it not only stabilizes Cu(I) but also helps to minimize the generation of ROS.[7][9] Adding a scavenger like aminoguanidine can also help by trapping reactive byproducts from ascorbate oxidation.[7][12]

Reaction Conditions

Q5: What are the optimal solvent and pH conditions?

The CuAAC reaction is remarkably robust and can be performed in a variety of solvents, including water, t-BuOH/water mixtures, DMSO, DMF, and acetonitrile.[5][15]

  • Solvent Choice: The ideal solvent should fully dissolve both the alkyne and azide. For biomolecules, aqueous buffers are common.[9] If your azide or alkyne has poor water solubility, adding a co-solvent like DMSO or t-BuOH can be beneficial.[9]

  • pH: The reaction works well over a broad pH range, typically from 4 to 12.[5] For most applications, a pH of around 7-8 is optimal.[9]

  • Buffers to Avoid: Be cautious with certain buffers. Tris buffer can be inhibitory as it can chelate copper.[12][16] High concentrations of phosphate can sometimes lead to the precipitation of copper salts if the ligand is not pre-mixed with the copper source.[9]

Q6: Does temperature matter for the CuAAC reaction?

Most CuAAC reactions proceed efficiently at room temperature.[5] If the reaction is sluggish due to sterically hindered substrates or low concentrations, gentle heating (e.g., to 35-45 °C) can sometimes improve the rate. However, elevated temperatures can also promote side reactions and catalyst decomposition. For sterically demanding substrates, specialized catalysts might be more effective than increasing the temperature.[5]

Side Reactions

Q7: I see an unexpected byproduct in my analysis. What could it be?

The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[1][17] This process is promoted by the presence of Cu(II) and oxygen.[4]

  • Prevention: The same strategies used to protect the Cu(I) catalyst will minimize Glaser coupling: ensure thorough deoxygenation of your reaction mixture and maintain a sufficient concentration of the reducing agent (sodium ascorbate).[4]

Recommended Protocol for CuAAC with this compound

This protocol provides a general starting point for the reaction. Optimization may be required based on the specific azide substrate.

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-BuOH, or a suitable buffer like PBS or HEPES)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne and azide in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM). Store on ice and use within a few hours.[1]

    • Prepare a catalyst premix solution: In a separate vial, dissolve CuSO₄·5H₂O (to a final concentration of e.g., 50 mM) and THPTA (to a final concentration of e.g., 250 mM) in deionized water. This creates a 1:5 copper-to-ligand ratio. Mix well until the solution is homogeneous.[4]

  • Reaction Setup:

    • In a reaction vial, add the azide solution followed by the this compound solution. A slight excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.[4]

    • Dilute with the reaction solvent to the desired final concentration (typically in the range of 1-100 mM).

    • Degas the reaction mixture thoroughly by bubbling with an inert gas for 15-20 minutes.

  • Reaction Initiation:

    • To the stirred, degassed reaction mixture, add the catalyst premix (CuSO₄/THPTA solution) to achieve the desired final copper concentration (e.g., 1 mol% relative to the limiting reagent).

    • Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.

    • Seal the reaction vial and maintain it under a positive pressure of inert gas.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, or NMR) until the limiting reagent is consumed. Reaction times can vary from minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed. For small molecules, a simple aqueous workup followed by column chromatography is often sufficient.

    • For biomolecules or other sensitive products, copper can be removed by using a copper-chelating resin or by dialysis against a buffer containing a chelator like EDTA.[4]

Data Summary Table

ParameterRecommended RangeRationale & Reference
Reactant Stoichiometry 1:1 to 1:1.5 (Alkyne:Azide)A slight excess of one component can drive the reaction to completion.[4]
Copper Catalyst (CuSO₄) 0.5 - 5 mol%Lower loadings are preferred to minimize side reactions and simplify purification.[4]
Reducing Agent (Na-Asc) 5 - 10 mol%Ensures complete reduction of Cu(II) and maintains the Cu(I) state.[4]
Ligand (THPTA) 1 - 5 equivalents to CuStabilizes Cu(I), accelerates the reaction, and minimizes side reactions.[4][9]
Solvent Water, t-BuOH/H₂O, DMSO, DMFMust dissolve both reactants. Aqueous systems are common for bioconjugation.[5]
pH 6.5 - 8.0Optimal range for many applications, especially with biomolecules.[12][16]
Temperature Room Temperature (20-25 °C)Sufficient for most CuAAC reactions; avoids thermal degradation.[5]

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Prop-2-ynyl)oxetan-3-ol Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-(prop-2-ynyl)oxetan-3-ol. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your click chemistry reactions.

Introduction: The Unique Profile of this compound in CuAAC

This compound is an increasingly popular building block in medicinal chemistry and materials science. The incorporation of the oxetane motif can impart favorable physicochemical properties, such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, when compared to more common functionalities like gem-dimethyl groups.[1] The propargyl group provides a reactive handle for the highly efficient and chemoselective CuAAC, or "click," reaction, enabling the facile formation of stable 1,4-disubstituted 1,2,3-triazoles.[2]

This guide will address the specific nuances of performing click chemistry with this substrate, paying close attention to the stability of the oxetane ring and the influence of the tertiary alcohol on the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when performing a click reaction with this compound?

A1: The key factors for a successful CuAAC reaction with this substrate are:

  • Stability of the Oxetane Ring: While the 3,3-disubstituted oxetane core is generally stable, it can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[3][4] It is crucial to maintain neutral or slightly basic reaction conditions.

  • Choice of Copper Catalyst and Ligand: The selection of the copper source and a stabilizing ligand is critical for maintaining the active Cu(I) catalytic species and preventing side reactions.[5]

  • Solvent System: The solvent must be capable of dissolving all reactants and the catalyst system. Common choices include mixtures of water with t-butanol, DMSO, or DMF.[6]

  • Oxygen Exclusion: Dissolved oxygen can lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state and promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[5]

Q2: Is it necessary to protect the tertiary hydroxyl group of this compound before the click reaction?

A2: In most standard CuAAC reactions, the hydroxyl group does not interfere with the cycloaddition and therefore does not require protection.[3] The reaction is highly chemoselective for the alkyne and azide functional groups. However, if you are employing harsh reaction conditions or observing unexpected side reactions, protection of the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group could be considered.[7][8]

Q3: What are the most common side reactions to watch out for?

A3: The most prevalent side reactions include:

  • Oxidative Homocoupling (Glaser Coupling): This is the dimerization of the alkyne starting material to form a diyne. This is often promoted by the presence of Cu(II) and oxygen.[5]

  • Oxetane Ring Opening: While less common under standard CuAAC conditions, exposure to acidic conditions during the reaction or workup can lead to the opening of the strained oxetane ring.[3][9]

  • Coordination of the Hydroxyl Group to Copper: In some cases, the hydroxyl group can coordinate with the copper catalyst, potentially affecting its activity. The use of an appropriate ligand generally mitigates this.[10]

Q4: How can I effectively purify the resulting oxetane-containing triazole?

A4: The product will be a polar molecule due to the presence of the oxetane, hydroxyl, and triazole moieties.

  • Removal of Copper: The first step is to remove the copper catalyst. This can be achieved by washing the reaction mixture with an aqueous solution of a chelating agent like EDTA.[11]

  • Chromatography: Due to the polar nature of the product, standard silica gel chromatography may result in poor separation.[11] Consider using reverse-phase chromatography (C18) or normal-phase chromatography with a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.[12] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for polar, nitrogen-containing compounds.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the click chemistry of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).- Ensure all solvents and buffers are thoroughly degassed before use. - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Work under an inert atmosphere (e.g., nitrogen or argon).[9]
Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state throughout the reaction.- Increase the equivalents of sodium ascorbate relative to the copper catalyst. A 5-10 fold excess is often recommended.[5]
Inappropriate Ligand: The chosen ligand is not suitable for the solvent system or is not effectively stabilizing the copper catalyst.- For aqueous/organic mixtures, use a water-soluble ligand like THPTA or BTTAA.[5] - Ensure the correct ligand-to-copper ratio is used (typically 1:1 to 5:1).[5]
Poor Solubility of Reactants: One or more of the reactants is not fully dissolved in the chosen solvent system.- Try a different co-solvent (e.g., DMSO, DMF, THF) with water. - Gentle heating may improve solubility, but monitor for potential side reactions.
Multiple Products Observed (by TLC or LC-MS) Alkyne Homocoupling (Glaser Coupling): Dimerization of this compound.- This is often a sign of Cu(II) presence. Ensure thorough degassing and use a sufficient excess of sodium ascorbate. - A higher ligand-to-copper ratio can also help suppress this side reaction.[5]
Oxetane Ring Opening: The oxetane ring has opened due to acidic conditions.- Check the pH of your reaction mixture and ensure it is neutral or slightly basic. - Avoid acidic workup conditions. Use a biphasic extraction with a mild base (e.g., saturated sodium bicarbonate solution).[3]
Side Reactions with the Azide: The azide starting material may be impure or unstable.- Verify the purity of your azide before use. - If synthesizing the azide, ensure complete removal of any reagents from the azidation step.
Difficulty in Product Purification Product is Highly Polar: The product streaks or does not move from the baseline on a silica gel TLC plate.- Switch to a more polar eluent system for column chromatography (e.g., DCM/Methanol).[12] - Consider using reverse-phase (C18) chromatography.[11]
Residual Copper in the Product: The final product is contaminated with copper, which can affect downstream applications.- After the reaction, quench with an aqueous solution of EDTA to chelate the copper. - Perform a thorough aqueous workup, washing the organic layer multiple times with EDTA solution.[11]
"Oiling Out" During Crystallization: The purified product forms an oil instead of a solid.- This can be due to residual impurities. Re-purify by chromatography. - Try different crystallization solvents or techniques, such as slow evaporation or vapor diffusion.[11]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction with this compound

This protocol provides a general procedure for the copper-catalyzed click reaction of this compound with an azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (or DMSO/DMF)

  • EDTA solution (0.5 M, pH 8)

Procedure:

  • Preparation:

    • In a reaction vial, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

    • Prepare the following fresh stock solutions:

      • 100 mM CuSO₄ in deionized water.

      • 200 mM THPTA in deionized water.

      • 500 mM Sodium ascorbate in deionized water.

  • Degassing:

    • Sparge the solution of the alkyne and azide with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, pre-mix the CuSO₄ stock solution (to a final reaction concentration of 1-5 mol%) and the THPTA stock solution (to a final reaction concentration of 5-25 mol%). The ligand to copper ratio should be approximately 5:1.

    • Add the pre-mixed catalyst solution to the degassed reaction mixture.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (to a final concentration of 5-10 mol%).

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, add the EDTA solution to chelate the copper catalyst and stir for 30 minutes.

    • If a water-miscible organic solvent was used, remove it under reduced pressure.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizing the Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Alkyne & Azide prep_stocks Prepare Fresh Stock Solutions (CuSO4, Ligand, Ascorbate) degas Degas Reaction Mixture prep_reagents->degas 1. Combine add_catalyst Add Premixed CuSO4/Ligand degas->add_catalyst 2. Add Catalyst add_ascorbate Initiate with Sodium Ascorbate add_catalyst->add_ascorbate 3. Initiate monitor Monitor by TLC/LC-MS add_ascorbate->monitor 4. React quench Quench with EDTA monitor->quench 5. Quench extract Extract Product quench->extract 6. Extract purify Purify by Chromatography extract->purify 7. Purify final_product final_product purify->final_product Pure Product

Caption: A streamlined workflow for the CuAAC reaction of this compound.

Understanding the Mechanism and Key Interactions

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates. The ligand plays a crucial role in stabilizing the Cu(I) oxidation state and accelerating the reaction.

CuAAC_Mechanism CuI Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne This compound Triazole_Product 1,2,3-Triazole Product Cu_Acetylide->Triazole_Product + Azide Azide R-N3 Triazole_Product->CuI Product Release & Catalyst Regeneration

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The click chemistry of this compound offers a reliable and efficient method for the synthesis of novel oxetane-containing molecules. By understanding the specific properties of this substrate, particularly the stability of the oxetane ring, and by employing optimized reaction conditions, researchers can successfully utilize this valuable building block in their synthetic campaigns. This guide provides the necessary information to troubleshoot common issues and achieve high-yielding, reproducible results.

References

Technical Support Center: Strategies for Preventing Alkyne Homodimerization of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(prop-2-ynyl)oxetan-3-ol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of preventing undesired alkyne homodimerization (Glaser coupling) during coupling reactions. Our goal is to equip you with the knowledge to maximize the yield of your desired cross-coupled products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Question 1: I am observing a significant amount of a byproduct with approximately double the mass of my starting material in my Sonogashira/Click reaction. How can I confirm it's the homodimer and what is the primary cause?

Answer:

The formation of a byproduct with double the mass of this compound is highly indicative of alkyne homodimerization, leading to the formation of 1,6-bis(3-hydroxyoxetan-3-yl)hexa-2,4-diyne. This occurs through copper-catalyzed oxidative self-coupling reactions, commonly known as Glaser, Hay, or Eglinton couplings.[1][2]

  • Confirmation: The most definitive way to confirm the identity of the byproduct is through Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of the symmetrical diyne.

  • Primary Cause: The primary culprit is often the presence of oxygen in copper-catalyzed reactions. Copper(I) catalysts, essential for many alkyne coupling reactions, can be oxidized to Copper(II) by oxygen. Cu(II) then promotes the oxidative homocoupling of the terminal alkyne.[1]

Initial Corrective Actions:

  • Improve Inert Atmosphere: Ensure your reaction is conducted under a strictly anaerobic environment. This includes:

    • Degassing Solvents: Thoroughly degas all solvents (including amine bases) by at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.

    • Purging the Reaction Vessel: Before adding solvents, evacuate and backfill the reaction flask with an inert gas multiple times.

    • Maintaining Positive Pressure: Use a balloon or a bubbler filled with inert gas to maintain a positive pressure throughout the reaction.

  • Use High-Purity Reagents:

    • Copper(I) Source: Use fresh, high-purity Copper(I) iodide (CuI). If your CuI has a greenish tint, it may be contaminated with Cu(II) and should be purified or replaced.

Question 2: My attempts to minimize oxygen are not completely preventing homodimerization. What are the next steps I should consider?

Answer:

If rigorous inert techniques are insufficient, you have several robust strategies to consider, broadly categorized as: 1) Protecting the terminal alkyne, 2) Modifying the catalytic system, or 3) Switching to a copper-free coupling method.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the alkyne on this compound?

A bulky silyl group, such as triisopropylsilyl (TIPS), is an excellent choice. The steric hindrance of the TIPS group effectively prevents the alkyne from participating in homodimerization reactions. Furthermore, the oxetane ring, particularly a 3,3-disubstituted one, is generally stable to the conditions required for both the introduction and removal of the TIPS group.[3][4]

Q2: Will the deprotection of a TIPS-protected alkyne affect the oxetane ring or the tertiary alcohol?

The standard method for TIPS deprotection using tetrabutylammonium fluoride (TBAF) is generally mild and compatible with both the oxetane ring and tertiary alcohols.[5][6][7] The 3,3-disubstituted nature of the oxetane in your molecule enhances its stability.[4] However, it is always good practice to monitor the deprotection reaction carefully by TLC to avoid prolonged exposure to the basic TBAF reagent.

Q3: Are there alternatives to protecting groups for copper-catalyzed reactions?

Yes. The use of sterically demanding ligands can significantly suppress homodimerization. These bulky ligands coordinate to the copper center and sterically hinder the formation of the dinuclear copper-acetylide intermediate required for the Glaser coupling. N,N-bidentate ligands with bulky substituents have shown promise in this regard.[8][9][10]

Q4: When should I consider copper-free click chemistry?

Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative, particularly in biological or sensitive applications where the cytotoxicity of copper is a concern. Since it completely avoids the use of a copper catalyst, the possibility of Glaser homodimerization is eliminated. This method, however, requires the use of a strained cyclooctyne derivative as the coupling partner.

Experimental Protocols

Protocol 1: Protection of this compound with a TIPS Group

This protocol details the silylation of the terminal alkyne.

Materials:

  • This compound

  • Triisopropylsilylacetylene (TIPS-acetylene) is not used directly for protection. Instead, a silylating agent like TIPS-Cl or TIPS-OTf is used.

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • n-Butyllithium (n-BuLi) (if starting from the alkyne)

  • Anhydrous solvent for n-BuLi reaction (e.g., THF)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (to make a 0.5 M solution) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add triisopropylsilyl chloride (TIPS-Cl) (1.2 equiv) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((triisopropylsilyl)ethynyl)oxetan-3-ol.

Protocol 2: Deprotection of 3-((Triisopropylsilyl)ethynyl)oxetan-3-ol using TBAF

This protocol describes the removal of the TIPS protecting group.

Materials:

  • 3-((Triisopropylsilyl)ethynyl)oxetan-3-ol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Dissolve the TIPS-protected alkyne (1.0 equiv) in anhydrous THF (to make a 0.2 M solution) in a round-bottom flask.

  • Add the 1 M TBAF solution in THF (1.1 equiv) dropwise at room temperature.[5][6][7]

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected this compound.

Data Summary and Method Comparison

The choice of method to prevent homodimerization will depend on the specific reaction, available reagents, and tolerance of your substrate to different conditions. The following table provides a qualitative comparison of the primary methods.

MethodAdvantagesDisadvantagesBest Suited For
TIPS Protecting Group Highly effective at preventing homodimerization. Oxetane ring is generally stable to protection/deprotection conditions.[3][4]Adds two steps to the synthetic route (protection and deprotection).Sonogashira, CuAAC, and other copper-catalyzed reactions where homodimerization is a significant issue.
Sterically Hindered Ligands Avoids additional synthetic steps. Can be highly effective with proper ligand choice.Requires screening of ligands to find the optimal one for the specific substrate. May not completely eliminate homodimerization.Copper-catalyzed reactions where the addition of two synthetic steps is undesirable.
Copper-Free Click Chemistry (SPAAC) Completely eliminates the possibility of Glaser coupling. Biocompatible.Requires a strained cyclooctyne coupling partner, which may need to be synthesized.Bioconjugation and applications in sensitive biological systems.

Visualizing the Mechanisms and Workflows

To better understand the competing reaction pathways and the strategies to control them, the following diagrams illustrate the key concepts.

cluster_0 Desired Cross-Coupling cluster_1 Undesired Homodimerization (Glaser Coupling) Alkyne Alkyne Product Product Alkyne->Product [Pd], [Cu] Coupling_Partner Coupling_Partner Coupling_Partner->Product Alkyne_1 Alkyne Homodimer Homodimer Alkyne_1->Homodimer [Cu], O2 Alkyne_2 Alkyne Alkyne_2->Homodimer

Caption: Competing pathways: Desired cross-coupling vs. undesired homodimerization.

Start This compound Protect Protect Alkyne (TIPS-Cl) Start->Protect Protected_Alkyne TIPS-Protected Alkyne Protect->Protected_Alkyne Coupling Coupling Reaction Protected_Alkyne->Coupling Coupled_Product TIPS-Protected Product Coupling->Coupled_Product Deprotect Deprotect Alkyne (TBAF) Coupled_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Workflow using a protecting group strategy.

Analytical Methods for Monitoring Homodimerization

Accurate quantification of the homodimer byproduct is crucial for optimizing your reaction conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A small aliquot of the crude reaction mixture can be diluted in a suitable solvent (e.g., ethyl acetate) and directly injected. Derivatization with a silylating agent may be necessary to improve the volatility of the diol homodimer.

    • GC Conditions (Starting Point):

      • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

      • Temperature Program: A ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) at a rate of 10-20 °C/min will likely be effective.

      • Injector Temperature: 250 °C.

    • MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ions of your starting material and the expected homodimer. The homodimer can be quantified by integrating the peak area of its molecular ion or a characteristic fragment ion relative to an internal standard.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is generally suitable for separating molecules of this polarity.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid or trifluoroacetic acid to improve peak shape, should be effective.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the alkyne and diyne functionalities absorb.

    • Quantification: The amount of homodimer can be determined by comparing the peak area to a calibration curve prepared with an isolated standard of the homodimer, or by using relative response factors if an authentic standard is not available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used for quantification by integrating the signals of the starting material and the homodimer relative to an internal standard of known concentration. The symmetry of the homodimer will result in a simplified spectrum compared to the desired cross-coupled product.

References

Technical Support Center: Catalyst Inactivation in Reactions of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst inactivation issues in reactions involving 3-(Prop-2-ynyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the catalytic functionalization of this versatile building block. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound, and which catalysts are typically used?

A1: this compound possesses two key reactive functionalities: a terminal alkyne and a tertiary alcohol adjacent to an oxetane ring. The terminal alkyne is the most frequent site of catalytic transformation. Common reactions include:

  • Hydration/Hydroalkoxylation: Gold(I) and Gold(III) catalysts are highly effective for the hydration of the alkyne to form a methyl ketone or for hydroalkoxylation in the presence of an alcohol.[1][2]

  • Hydrosilylation: Platinum-based catalysts, such as Karstedt's or Speier's catalyst, are widely used to add silanes across the triple bond.[3][4]

  • Cross-Coupling Reactions (e.g., Sonogashira): Palladium catalysts are the standard for coupling the terminal alkyne with aryl or vinyl halides.

  • Cycloisomerization/Annulation: Gold, platinum, and other transition metals can catalyze intramolecular reactions involving the alkyne and other functional groups.[5]

The oxetane ring itself can undergo ring-opening reactions, often catalyzed by Lewis or Brønsted acids, but this is a separate class of transformations from the alkyne functionalization.[6][7]

Q2: My gold-catalyzed hydration of this compound has stalled. What are the likely causes of catalyst inactivation?

A2: Gold catalysts, particularly cationic gold(I) complexes, are susceptible to several deactivation pathways when reacting with alkynes.[1][8] The most probable causes include:

  • Substrate-Induced Disproportionation: The alkyne substrate itself can induce the disproportionation of active Au(I) species into inactive Au(0) nanoparticles and Au(III).[8] This is a common decay pathway in homogeneous gold catalysis.

  • Poisoning by Nucleophiles: While the hydroxyl group of your substrate is a weak nucleophile, other nucleophilic impurities in your reagents or solvents can deactivate the catalyst. Strong Lewis bases can compete with the alkyne for coordination to the gold center.[1] Amines and thiols are particularly potent poisons for gold catalysts.[9]

  • Ligand Dissociation or Degradation: The stability of the gold catalyst is highly dependent on its supporting ligand.[10] Bulky, electron-donating ligands can protect the gold center from deactivation.[10] If the ligand dissociates or is not robust enough for the reaction conditions, the catalyst will quickly decompose.

Q3: I'm observing the formation of black precipitates in my platinum-catalyzed hydrosilylation reaction. What does this indicate?

A3: The formation of black precipitates, often referred to as "platinum black," is a classic sign of platinum catalyst deactivation through the formation of colloidal platinum(0) particles.[4][11] This is a common issue with homogeneous platinum catalysts like Karstedt's catalyst.[3][4] These colloidal particles are catalytically inactive for the hydrosilylation reaction.[4] The formation of these particles can be influenced by reaction temperature, concentration, and the presence of impurities.

Q4: Can the oxetane moiety in this compound interfere with the catalyst?

A4: The oxetane ring is generally stable under the neutral or mildly acidic conditions typical of many gold- and platinum-catalyzed alkyne functionalizations. However, the oxygen atom of the oxetane or the hydroxyl group could potentially coordinate to the metal center. This coordination is usually weak and reversible. In reactions that require strong Lewis acids or generate acidic byproducts, the oxetane ring could be opened, which would consume the catalyst and lead to undesired side products. It is crucial to ensure that the reaction conditions are compatible with the stability of the oxetane ring.

Troubleshooting Guide: A Systematic Approach to Catalyst Inactivation

When faced with a stalled or underperforming reaction, a systematic approach is key to identifying and resolving the issue.

Step 1: Initial Diagnosis and Observation

Before making any changes, carefully observe your reaction.

  • Visual Inspection: Do you see any color change, precipitate formation (e.g., black solids for Pt/Pd, metallic sheen for Au), or gas evolution?

  • Reaction Monitoring (TLC, GC/MS, NMR): At what point did the reaction stop? Did it fail to initiate, or did it proceed for a while and then die? Are there any new, unexpected byproducts?

This initial information can provide valuable clues, as illustrated in the following decision tree:

Troubleshooting_Catalyst_Inactivation Start Reaction Stalled/ Low Conversion Visual_Check Visual Inspection: Precipitate or Color Change? Start->Visual_Check Precipitate_Yes Yes (e.g., Black Solid) Visual_Check->Precipitate_Yes Yes Precipitate_No No Visible Change Visual_Check->Precipitate_No No Kinetics_Check Reaction Kinetics: Initial Activity Observed? Kinetics_Yes Yes, then stopped Kinetics_Check->Kinetics_Yes Yes Kinetics_No No/Very Low Initial Rate Kinetics_Check->Kinetics_No No Cause_Aggregation Likely Cause: Catalyst Aggregation (e.g., Pt(0) or Au(0) formation) Precipitate_Yes->Cause_Aggregation Precipitate_No->Kinetics_Check Cause_Decomposition Likely Cause: Catalyst Decomposition (Unstable ligand, harsh conditions) Kinetics_Yes->Cause_Decomposition Cause_Poisoning Likely Cause: Catalyst Poisoning (Impurities in reagents/solvents) Kinetics_No->Cause_Poisoning Cause_Inhibition Likely Cause: Product Inhibition or Incorrect Catalyst Activation Kinetics_No->Cause_Inhibition

Caption: Initial troubleshooting decision tree for catalyst inactivation.

Step 2: Purity of Reagents and Solvents

Catalyst poisoning is a frequent cause of reaction failure, often stemming from impurities that are present in minute quantities.[12][13]

Troubleshooting Protocol: Reagent and Solvent Purification

  • Starting Material: Recrystallize or chromatograph your this compound to remove any potential impurities from its synthesis.

  • Solvents: Use freshly distilled, anhydrous, and deoxygenated solvents. Commercially available "high purity" solvents may still contain catalyst poisons.

  • Other Reagents: Ensure all other reagents (e.g., silanes, coupling partners, bases) are of the highest purity available. If a base is used, consider its potential to act as a poison.

  • Atmosphere: Perform reactions under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst or reagents.

Potential Poison Source Affected Catalysts
Sulfur CompoundsReagents, contaminated glasswarePd, Pt, Au
Amines, NitrilesImpurities in starting materials/solventsAu, Pd
HalidesAdditives, impuritiesPd, Pt, Au
Water/OxygenAtmosphere, wet solventsMany, especially air-sensitive catalysts
Heavy MetalsLeaching from equipment, impure reagentsPd, Pt

Table 1: Common Catalyst Poisons and Their Sources.

Step 3: Catalyst and Ligand Stability

The choice of catalyst and ligand is critical for a successful transformation.

Troubleshooting Protocol: Catalyst and Ligand Variation

  • Increase Catalyst Loading: As a simple diagnostic test, doubling the catalyst loading can sometimes overcome minor poisoning issues. However, this is not a long-term solution.

  • Vary the Ligand (for Au and Pd): The electronic and steric properties of the ligand have a profound impact on catalyst stability and activity.[10][14]

    • For gold catalysis, switching from a simple phosphine ligand like PPh₃ to a bulkier, more electron-donating Buchwald-type phosphine or an N-heterocyclic carbene (NHC) ligand can prevent catalyst decomposition.[10]

    • For palladium catalysis, the choice of ligand can dramatically affect the outcome.[15]

  • Change the Catalyst Precursor: If using a cationic gold catalyst generated in situ (e.g., from AuCl/AgOTf), consider using a well-defined, pre-formed cationic gold complex. This can improve reproducibility.

Step 4: Advanced Diagnosis of Deactivated Catalysts

If the problem persists, a more in-depth analysis of the catalyst may be necessary. Characterizing the used catalyst can definitively identify the cause of deactivation.[16][17]

Analytical Techniques for Catalyst Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of poisons on the catalyst's surface and determine the oxidation state of the metal.[12][16][18]

  • X-ray Diffraction (XRD): Can identify the crystalline structure of the catalyst and detect the formation of inactive phases or metal nanoparticles.[17][19]

  • Transmission Electron Microscopy (TEM): Directly visualizes the catalyst particles, allowing for the identification of sintering or aggregation.[10]

  • Inductively Coupled Plasma (ICP) Spectroscopy: Can be used to determine the elemental composition of the catalyst and detect metallic impurities.[10]

Advanced_Diagnosis_Workflow Start Persistent Catalyst Inactivation Isolate_Catalyst Isolate Deactivated Catalyst (Filtration/Centrifugation) Start->Isolate_Catalyst XPS_Analysis XPS Analysis Isolate_Catalyst->XPS_Analysis XRD_Analysis XRD Analysis Isolate_Catalyst->XRD_Analysis TEM_Analysis TEM Analysis Isolate_Catalyst->TEM_Analysis Result_Poisoning Result: Surface Poisons (S, N, Cl) Detected XPS_Analysis->Result_Poisoning Result_Phase_Change Result: Change in Crystal Phase or Particle Size XRD_Analysis->Result_Phase_Change Result_Aggregation Result: Nanoparticle Aggregation Observed TEM_Analysis->Result_Aggregation Action_Purify Action: Rigorously Purify All Reagents and Solvents Result_Poisoning->Action_Purify Action_Optimize Action: Modify Reaction Conditions (Temp, Conc.) or Change Catalyst Support Result_Phase_Change->Action_Optimize Action_Ligand Action: Use More Robust/ Bulky Ligands to Prevent Aggregation Result_Aggregation->Action_Ligand

Caption: Workflow for advanced diagnosis of catalyst deactivation.

By following this structured troubleshooting guide, you will be well-equipped to diagnose and overcome catalyst inactivation issues in your reactions with this compound, leading to more efficient and successful synthetic outcomes.

References

Technical Support Center: Purification of 3-(Prop-2-ynyl)oxetan-3-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 3-(prop-2-ynyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these novel oxetane-containing compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter in your experiments.

Introduction: The Unique Purification Challenges of this compound Derivatives

This compound is a valuable building block in medicinal chemistry, prized for its unique combination of a strained oxetane ring and a reactive terminal alkyne.[1][2] The oxetane moiety can introduce favorable physicochemical properties such as improved solubility and metabolic stability, while the alkyne handle allows for a variety of conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]

However, the very features that make this molecule attractive also present distinct purification challenges. The polarity of the oxetane and the potential for the alkyne to undergo side reactions can complicate the isolation of pure products.[5] This guide will provide practical, experience-driven advice to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for reaction products of this compound?

A1: The choice of purification technique largely depends on the properties of the reaction product. The most common methods include:

  • Flash Column Chromatography: This is the most widely used technique for purifying oxetane derivatives due to its versatility in separating compounds with varying polarities.[6][7]

  • Distillation: For thermally stable, volatile products, distillation under reduced pressure can be an effective purification method.[8][9][10]

  • Recrystallization: If your product is a solid with suitable solubility properties, recrystallization can be a powerful technique for achieving high purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and efficient method.

Q2: I'm performing a click reaction with this compound. What are the key impurities I should be aware of?

A2: In a typical CuAAC reaction, you should be mindful of the following potential impurities:

  • Unreacted Starting Materials: Residual this compound and the azide coupling partner.

  • Copper Catalyst: The copper catalyst (e.g., CuSO₄/sodium ascorbate or a Cu(I) source) needs to be efficiently removed.

  • Ligands: If a ligand (e.g., TBTA) is used to stabilize the copper catalyst, it will also need to be removed.

  • Homocoupling of the Alkyne: In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.

  • Side reactions of the oxetane ring: While generally stable, the strained oxetane ring can be susceptible to ring-opening under strongly acidic or basic conditions, although it shows good stability under a range of conditions.[11]

Q3: My alkyne-containing compound seems to be decomposing on the silica gel column. What can I do?

A3: Some alkynes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption.[5] Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by adding a small percentage (e.g., 1-2%) of triethylamine to your eluent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.[5]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative.

Troubleshooting Guides

This section provides structured guidance for resolving common purification issues.

Guide 1: Purification of a Click Chemistry Product

Problem: You have performed a CuAAC reaction between this compound and an azide, and you are struggling to isolate the pure 1,2,3-triazole product.

Troubleshooting Workflow:

Caption: Decision workflow for purifying a click chemistry product.

Detailed Steps & Explanations:

  • Initial Work-up: After the reaction is complete, it's crucial to remove the copper catalyst. A common method is to dilute the reaction mixture with water and a complexing agent like ammonia or EDTA to sequester the copper ions. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Flash Column Chromatography Protocol:

    • Stationary Phase: Silica gel is a good starting point. If you observe decomposition, switch to deactivated silica or alumina.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common choice for separating moderately polar compounds. The high polarity of the triazole and the oxetane hydroxyl group may necessitate the addition of a more polar solvent like methanol.

    • Troubleshooting Streaking/Tailing: As mentioned in the FAQs, the basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface. Adding 1-2% triethylamine to your eluent can mitigate this issue by competing for these acidic sites.[5]

    Issue Potential Cause Solution
    Product decomposition Acidic silica gelUse deactivated silica or an alternative stationary phase like alumina.
    Streaking/Tailing peaks Strong interaction with silicaAdd 1-2% triethylamine to the eluent.
    Poor separation Inappropriate solvent systemOptimize the solvent gradient. Consider a different solvent system (e.g., dichloromethane/methanol).
  • Recrystallization: If your purified product from chromatography is a solid but still contains minor impurities, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that yield high-quality crystals.

Guide 2: Purification after Etherification or Esterification

Problem: You have reacted the hydroxyl group of this compound to form an ether or an ester, and you need to purify the product.

Purification Workflow:

G A Crude Reaction Mixture B Aqueous Work-up (e.g., NaHCO3 wash for esterification) A->B C Extraction with Organic Solvent B->C D Drying and Concentration C->D E Purification D->E F Flash Column Chromatography E->F G Distillation E->G

Caption: General purification workflow for ether and ester derivatives.

Key Considerations:

  • Work-up: For esterifications, a wash with a mild base like saturated sodium bicarbonate solution is often necessary to remove any unreacted carboxylic acid and acidic catalysts. For etherifications, a simple water wash may be sufficient.

  • Chromatography: The polarity of your product will be significantly different from the starting material. Ethers and esters are less polar than the starting alcohol. Therefore, you will likely need a less polar eluent system for flash chromatography (e.g., a lower percentage of ethyl acetate in hexanes).

    Reaction Type Expected Product Polarity Suggested Starting Eluent
    EtherificationLess polar than starting material10-20% Ethyl Acetate in Hexanes
    EsterificationLess polar than starting material5-15% Ethyl Acetate in Hexanes
  • Stability: While the oxetane ring is generally stable, be cautious of harsh acidic or basic conditions during work-up and purification, which could potentially lead to ring-opening.[11]

Authoritative Grounding & Comprehensive References

The protocols and advice provided in this guide are grounded in established chemical principles and supported by the scientific literature.

References

Technical Support Center: Improving the Aqueous Solubility of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for enhancing the aqueous solubility of 3-(Prop-2-ynyl)oxetan-3-ol (C₆H₈O₂, MW: 112.13 g/mol [1]) for various aqueous reactions. As a key building block in medicinal chemistry, achieving sufficient concentration in aqueous media is often a critical first step for successful synthesis, screening, and formulation.

Understanding the Molecule: A Structural Perspective on Solubility

This compound possesses a unique combination of functional groups that influence its solubility. The oxetane ring, a four-membered cyclic ether, and the tertiary alcohol group are polar and capable of forming hydrogen bonds with water. The incorporation of an oxetane ring into molecules is a known strategy in medicinal chemistry to enhance aqueous solubility and other key physicochemical properties.[2][3] However, the presence of the three-carbon propargyl (alkyne) group introduces a significant hydrophobic region, which likely limits its overall water solubility.

This guide will walk you through a systematic approach to overcome these solubility challenges, ensuring your experiments are not hampered by poor dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific experimental solubility data for this compound is not readily published, we can infer its likely behavior. The parent compound, oxetan-3-ol, is a colorless liquid that is expected to be reasonably soluble in water due to its low molecular weight and hydrogen bonding capabilities.[4][5] The addition of the hydrophobic prop-2-ynyl group will decrease this solubility. Therefore, it should be considered a compound with potentially limited aqueous solubility, which may require enhancement for many applications.

Q2: My compound is not dissolving in my aqueous buffer. What is the first thing I should try?

The first step is to assess the required concentration for your reaction. If only a low concentration is needed, simple mechanical agitation (stirring, vortexing) or gentle warming may be sufficient. If precipitation persists, a systematic approach starting with the use of co-solvents is recommended as it is a simple and effective method.[6][7]

Q3: Will changing the pH of my solution improve the solubility of this compound?

Adjusting the pH is a common technique for compounds with ionizable groups.[7][] However, this compound is a neutral molecule with a tertiary alcohol. Alcohols are generally very weak acids (pKa typically > 16), and the hydroxyl group is not easily deprotonated under normal aqueous conditions.[9] Therefore, pH adjustment is unlikely to significantly impact its solubility.[10]

Q4: Are there any known stability issues with this compound in aqueous solutions?

While the oxetane ring is generally stable, it can be susceptible to ring-opening under strongly acidic or basic conditions, particularly at elevated temperatures. The terminal alkyne is also reactive and can undergo various transformations. For most standard biological and chemical reactions conducted near neutral pH, the compound is expected to be stable. It is always good practice to analyze the purity of your compound after dissolution to ensure it has not degraded.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a structured workflow for systematically improving the solubility of this compound.

Workflow for Solubility Enhancement

Below is a decision-making workflow to guide you through the process of selecting an appropriate solubilization strategy.

Solubility_Workflow Start Start: Compound precipitates in aqueous medium CoSolvent Strategy 1: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) Start->CoSolvent Begin with simplest method Evaluate Evaluate Impact on Reaction CoSolvent->Evaluate Soluble? Surfactant Strategy 2: Surfactant Addition (e.g., Tween 80, Triton X-100) Surfactant:e->Evaluate:w Soluble? Cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Cyclodextrin:e->Evaluate:w Soluble? Success Success: Compound is fully dissolved. Proceed with reaction. Evaluate->Surfactant Adverse effects observed or still insoluble Evaluate:s->Cyclodextrin:n Adverse effects observed or still insoluble Evaluate->Success No adverse effects

Caption: A decision tree for selecting a solubility enhancement strategy.

Strategy 1: Co-solvent Systems

The use of a water-miscible organic solvent, or co-solvent, is often the most straightforward method to increase the solubility of a hydrophobic compound.[11][12][13] The co-solvent works by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solute and the solvent.[14]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-5%Aprotic; highly effective but can interfere with some assays and be difficult to remove.
Ethanol (EtOH)5-10%Protic; biocompatible at low concentrations; can affect enzyme activity.
Polyethylene Glycol 400 (PEG 400)5-15%Low toxicity; commonly used in pharmaceutical formulations.[11][12]
Propylene Glycol5-15%Generally recognized as safe (GRAS); viscous.[11][12]
Experimental Protocol: Co-solvent Screening
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a pure co-solvent (e.g., 100 mM in DMSO).

  • Serial Dilution: Add small aliquots of the stock solution to your aqueous buffer while vortexing to achieve the desired final concentration of your compound. Ensure the final co-solvent concentration is kept to a minimum (ideally below 5%).

  • Observation: Visually inspect for any precipitation or cloudiness. If the solution remains clear for at least 30 minutes, the compound is likely soluble under these conditions.

  • Control Experiment: It is crucial to run a parallel control experiment with the same concentration of co-solvent but without your compound to ensure the co-solvent itself does not affect your downstream reaction or assay.

Strategy 2: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[15][16] This method is particularly useful when the required concentration of a co-solvent might interfere with the experimental system.

Recommended Surfactants:

SurfactantTypeTypical Concentration (w/v)Notes
Tween® 80Non-ionic0.01 - 0.1%Commonly used in biological applications; low toxicity.
Triton™ X-100Non-ionic0.01 - 0.1%Effective solubilizing agent; can interfere with UV-Vis spectroscopy.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%A strong solubilizing agent but can denature proteins.
Experimental Protocol: Surfactant-Mediated Solubilization
  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 1% w/v Tween 80).

  • Dissolve Compound: Add the solid this compound directly to the surfactant-containing buffer.

  • Agitate: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any potential degradation.

  • Control Experiment: As with co-solvents, run a control with just the surfactant to check for any interference with your reaction.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][18] They can encapsulate hydrophobic molecules, like the propargyl group of your compound, forming a water-soluble inclusion complex.[19][20] This is a highly effective method, particularly in pharmaceutical and biological studies, as it often has minimal impact on the biological system.[21]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity; widely used in drug formulation.[21]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and an excellent safety profile.[21]
Methyl-β-cyclodextrin (M-β-CD)High solubilizing capacity but can extract cholesterol from cell membranes.[21]
Experimental Protocol: Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to create a stock solution (e.g., 100 mM HP-β-CD).

  • Form the Complex: Add the solid this compound to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.

  • Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.

  • Quantify: It is advisable to quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC or UV-Vis) to determine the exact solubility enhancement.

Logical Relationship of Solubilization Methods

Solubilization_Logic Compound This compound Hydrophobic Moiety (Propargyl) Polar Moiety (Oxetane-ol) CoSolvent Co-solvent (e.g., DMSO) Reduces solvent polarity Compound:h->CoSolvent Interacts with Surfactant Surfactant Micelle Hydrophobic Core Hydrophilic Shell Compound:h->Surfactant:core Encapsulated by Cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Compound:h->Cyclodextrin:cavity Encapsulated by Water Aqueous Medium CoSolvent->Water Modifies Surfactant->Water Disperses in Cyclodextrin->Water Dissolves in

Caption: Interaction mechanisms of different solubilization agents with the compound.

Final Recommendations

When developing a protocol for an aqueous reaction with this compound, it is recommended to start with the least invasive method that achieves the desired concentration. Co-solvents are a good first choice due to their simplicity. If co-solvents are not compatible with your system, cyclodextrins often provide an excellent alternative with high biocompatibility. Always validate that your chosen solubilization method does not interfere with the integrity of your experiment by running appropriate controls.

References

Stability of 3-(Prop-2-ynyl)oxetan-3-ol under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(prop-2-ynyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a strained oxetane ring, a tertiary alcohol, and a terminal alkyne, offers a compelling combination of properties. The oxetane moiety can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties like solubility.[1][2][3][4][5] The terminal alkyne provides a reactive handle for various conjugation chemistries, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

However, the inherent functionalities of this compound also raise questions about its stability under physiological conditions (pH ~7.4, 37 °C). This guide will address these concerns, providing a framework for assessing its stability and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound under physiological conditions?

A1: The primary stability concerns revolve around the three key functional groups:

  • Oxetane Ring: While generally more stable than other cyclic ethers like epoxides, the four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol)[6]. This strain can make it susceptible to nucleophilic or acid-catalyzed ring-opening reactions, although it is generally stable under basic and weakly acidic conditions.[7]

  • Tertiary Alcohol: Tertiary alcohols are generally stable and less prone to oxidation compared to primary and secondary alcohols.[8][9] However, under acidic conditions, they can undergo dehydration to form alkenes.[10][11]

  • Terminal Alkyne: Terminal alkynes are generally considered stable and relatively inert under physiological conditions.[12] However, they can undergo specific reactions, such as reaction with certain active-site cysteine nucleophiles in proteases.[12]

Q2: Is the oxetane ring likely to open at physiological pH?

A2: The oxetane ring is generally stable at physiological pH. Non-disubstituted oxetanes are reported to be stable at pH values above 1, and 3,3-disubstituted oxetanes show stability even at pH 1.[7] Given that this compound is a 3-substituted oxetane, significant degradation via ring-opening at pH 7.4 is not expected under typical experimental timescales.

Q3: How stable is the terminal alkyne to physiological conditions?

A3: The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25-26) and requires a strong base for deprotonation.[13] Physiological conditions are not basic enough to cause significant deprotonation. While some terminal alkynes have been shown to react with specific cysteine residues in enzymes[12], they are generally considered inert in typical physiological buffers.[12]

Q4: Can the tertiary alcohol undergo elimination?

A4: Dehydration of tertiary alcohols to form alkenes is typically an acid-catalyzed process that proceeds via a carbocation intermediate.[10][11] At physiological pH, the concentration of hydronium ions is too low to promote this reaction to any significant extent. Therefore, elimination of the tertiary alcohol is not a primary concern under these conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of compound over time in aqueous buffer, confirmed by LC-MS. 1. Non-specific Adsorption: The compound may be adsorbing to the surface of your storage vessel (e.g., plastic tubes).2. Low-level Degradation: While generally stable, some minor degradation may occur over extended periods or in the presence of certain buffer components.1. Use Low-Binding Tubes: Switch to low-protein-binding polypropylene or silanized glass vials to minimize surface adsorption.2. Buffer Component Check: Ensure your buffer does not contain any reactive species. For example, some buffers may contain trace metal impurities that could potentially catalyze alkyne-related side reactions. Consider using a chelating agent like EDTA if metal contamination is suspected.
Unexpected peaks appearing in HPLC or LC-MS analysis. 1. Isomerization or Rearrangement: Unlikely under physiological conditions, but possible under harsher analytical conditions (e.g., in-source fragmentation in MS).2. Reaction with Buffer Components: Some buffer components, like phosphates, could potentially act as nucleophiles under specific conditions, though this is not highly probable.3. Oxidative Damage: If the sample is not properly degassed, dissolved oxygen could lead to minor oxidative side products, especially over long incubation times.1. Optimize Analytical Methods: Adjust MS source conditions (e.g., lower cone voltage) to minimize in-source fragmentation. Run a control sample of the compound in a non-reactive solvent to compare with the buffered sample.2. Simplify Buffer System: Use a simpler buffer system (e.g., HEPES or PBS) to identify if a specific component is causing the issue.3. Degas Buffers: For long-term stability studies, degas your buffers and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent results in bioconjugation reactions (e.g., CuAAC). 1. Compound Degradation Prior to Reaction: The compound may have degraded during storage or in the reaction buffer before the conjugation reaction is initiated.2. Interference with Catalysts: Components of the physiological buffer (e.g., phosphates, thiols) can interfere with the copper catalyst used in CuAAC.1. Fresh Sample Preparation: Always use a freshly prepared solution of this compound for your conjugation reactions.2. Buffer Exchange: If possible, perform a buffer exchange to a non-interfering buffer system before initiating the CuAAC reaction. If this is not feasible, consider using copper-coordinating ligands that can protect the catalyst from interfering species.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Physiological Buffer

This protocol outlines a general method for evaluating the stability of the compound over time using HPLC.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

  • Time-Zero Sample (T=0): Immediately after preparing the working solution, take an aliquot and dilute it 1:1 with ACN. This will be your T=0 sample.

  • Incubation: Incubate the remaining working solution at 37 °C.

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and dilute them 1:1 with ACN to quench any potential degradation.

  • HPLC Analysis: Analyze all samples by HPLC. A typical method would be a gradient elution on a C18 column with a mobile phase of water and ACN (both may contain 0.1% formic acid). Monitor the peak area of the parent compound at an appropriate wavelength (e.g., determined by a UV scan).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Time (hours)% Remaining (Mean ± SD, n=3)
0100
199.5 ± 0.3
299.1 ± 0.5
498.8 ± 0.4
898.2 ± 0.6
2497.5 ± 0.8
4896.9 ± 1.1
Note: The data presented here are illustrative and will vary depending on the specific experimental conditions.

Visualization of Workflows and Pathways

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock 10 mM Stock in DMSO working 100 µM in PBS (pH 7.4) stock->working Dilute incubate Incubate at 37°C working->incubate t0 T=0 Sample working->t0 t_x Time-Point Samples (1, 2, 4, 8, 24, 48h) incubate->t_x hplc HPLC Analysis (C18 Column) t0->hplc t_x->hplc data Data Analysis (% Remaining vs. T=0) hplc->data

Caption: Workflow for assessing the stability of this compound.

Potential_Degradation_Pathways cluster_ring_opening Ring Opening (Unlikely at pH 7.4) cluster_dehydration Dehydration (Acid-Catalyzed) cluster_alkyne_reaction Alkyne Reactions (Context-Dependent) parent This compound diol Diol Product parent->diol H₂O / H⁺ or Nu⁻ alkene Alkene Product parent->alkene H⁺, -H₂O thiol_adduct Thiol Adduct (e.g., with Cysteine) parent->thiol_adduct R-SH

Caption: Potential, though unlikely, degradation pathways under physiological conditions.

Conclusion

This compound is a generally stable compound under physiological conditions, making it a valuable tool for bioconjugation and drug discovery. The oxetane ring, tertiary alcohol, and terminal alkyne functionalities exhibit good stability at neutral pH and physiological temperature. However, researchers should be mindful of potential minor degradation over extended periods and interactions with specific buffer components or biological nucleophiles. The troubleshooting guide and experimental protocols provided here offer a framework for identifying and resolving potential stability issues, ensuring the integrity of your experimental results.

References

Impact of steric hindrance on 3-(Prop-2-ynyl)oxetan-3-ol reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(prop-2-ynyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental use of this versatile building block. The unique structure of this compound, featuring a sterically encumbered tertiary alcohol adjacent to a terminal alkyne and an oxetane ring, presents specific challenges and opportunities in synthesis. This resource aims to address these nuances with scientifically grounded explanations and practical solutions.

Introduction to the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science, primarily utilized for its dual functionality: a terminal alkyne ready for "click" chemistry and a strained oxetane ring suitable for ring-opening polymerization or as a stable, polar substituent.[1][2][3] The key challenge in its application is the steric hindrance imposed by the quaternary center, which can influence the reactivity of both the alkyne and the oxetane. Understanding this interplay is crucial for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance from the tertiary alcohol affect the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?

The tertiary alcohol and the adjacent oxetane ring create a sterically congested environment around the terminal alkyne. This can impede the approach of the copper catalyst and the azide coupling partner, potentially leading to slower reaction rates compared to less hindered terminal alkynes.[4] To mitigate this, consider optimizing reaction conditions such as increasing the temperature, prolonging the reaction time, or using a higher catalyst loading.[4][5] The choice of ligand can also be critical; bulky ligands may exacerbate steric clashes, while smaller, more flexible ligands might improve catalytic turnover.

Q2: What are common side reactions to watch for during CuAAC reactions with this molecule?

A primary side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne to form a diyne.[5] This is often indicated by the formation of a precipitate and a color change in the reaction mixture. This side reaction is promoted by the presence of oxygen and can be minimized by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon). Using a slight excess of a reducing agent like sodium ascorbate can also help to keep the copper in its active Cu(I) state and prevent oxidation.[6][7]

Q3: Can the oxetane ring open under the conditions of a CuAAC reaction?

Standard CuAAC conditions are generally mild and unlikely to cause the ring-opening of a 3,3-disubstituted oxetane, which is known to be relatively stable.[8] However, if Lewis acidic additives or prolonged heating at high temperatures are employed, there is a potential for undesired ring-opening. It is advisable to monitor the reaction for byproducts using techniques like LC-MS.

Q4: What conditions are suitable for the ring-opening of the oxetane in this compound?

The oxetane ring in this compound can be opened under Lewis or Brønsted acidic conditions.[9][10] The tertiary alcohol can be activated by a Brønsted acid to form an oxetane carbocation, which can then be trapped by a nucleophile.[11] This makes the molecule a potential 1,2-bis-electrophile.[9] The choice of acid and nucleophile will determine the outcome of the reaction. Strong nucleophiles may not require acid catalysis for the ring-opening.[12]

Q5: Is it possible to selectively react with the alkyne without affecting the oxetane, and vice versa?

Yes, selective functionalization is a key advantage of this molecule. The alkyne can be selectively reacted via CuAAC under standard conditions, leaving the oxetane ring intact. Conversely, the oxetane can be selectively opened under acidic conditions, with the alkyne group remaining available for subsequent transformations. This orthogonality allows for a stepwise approach to building complex molecular architectures.

Troubleshooting Guides

Guide 1: Low or No Yield in CuAAC Reactions

This guide provides a systematic approach to troubleshooting failed or low-yielding CuAAC reactions involving this compound.

Troubleshooting Flowchart for Low-Yield CuAAC Reactions

G start Low/No Yield Observed reagents 1. Verify Reagent Integrity & Concentration start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Check purity of alkyne and azide. Confirm concentrations. reagents->sub_reagents1 sub_reagents2 Ensure sodium ascorbate is freshly prepared. reagents->sub_reagents2 catalyst 3. Evaluate Catalyst & Ligand System conditions->catalyst Conditions Standard sub_conditions1 Degas solvents thoroughly. Increase temperature (e.g., to 40-60 °C). conditions->sub_conditions1 sub_conditions2 Prolong reaction time (monitor by TLC/LC-MS). conditions->sub_conditions2 purification 4. Review Purification Method catalyst->purification Catalyst System Optimal sub_catalyst1 Use a fresh source of Cu(I) or generate in situ. Increase catalyst loading (e.g., to 5-10 mol%). catalyst->sub_catalyst1 sub_catalyst2 Try a different ligand (e.g., THPTA for aqueous systems). catalyst->sub_catalyst2 sub_purification1 Check for product loss during workup. Consider alternative purification methods. purification->sub_purification1 G start Select Acid Catalyst and Nucleophile reaction_setup Set up Reaction Under Anhydrous Conditions start->reaction_setup sub_start Choose a suitable Lewis or Brønsted acid. Select a nucleophile based on desired product. start->sub_start monitoring Monitor Reaction Progress (TLC/LC-MS) reaction_setup->monitoring workup Quench and Purify Product monitoring->workup sub_monitoring If no reaction, consider a stronger acid or higher temperature. If decomposition, use a milder acid or lower temperature. monitoring->sub_monitoring analysis Characterize Product workup->analysis

References

Technical Support Center: Role of Reducing Agents in 3-(Prop-2-ynyl)oxetan-3-ol Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the 3-(Prop-2-ynyl)oxetan-3-ol scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of reducing agents in these reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Section 1: Core Principles: The "Engine" of the Click Reaction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] While the reaction is famously robust, its success hinges on one crucial factor: the oxidation state of the copper catalyst.

The catalytically active species is Copper(I) (Cu(I)).[2] However, Cu(I) is unstable in many solvents, particularly aqueous media, and is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[2] The most convenient and widely adopted solution is to start with a stable, inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) catalyst in situ using a reducing agent.[1][3]

The reducing agent, therefore, is not just an additive; it is the engine that continuously powers the catalytic cycle by ensuring a sufficient concentration of Cu(I) is available to facilitate the cycloaddition. Sodium ascorbate is the most popular and effective reducing agent for this purpose.[4][5]

The Catalytic Cycle and the Role of the Reducing Agent

The diagram below illustrates the central role of the reducing agent in maintaining the active Cu(I) catalyst, which is essential for the cycloaddition mechanism. Evidence suggests the reaction proceeds through a dinuclear copper intermediate.[6][7]

CuAAC_Mechanism cluster_redox Redox Maintenance Cycle cluster_catalytic CuAAC Catalytic Cycle CuII Cu(II) (Inactive) CuI Cu(I) (Active) CuI->CuII Oxidation CuI_cat Cu(I) CuI->CuI_cat Enters Catalytic Cycle Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction Oxygen O₂ (Dissolved Oxygen) Alkyne R¹-C≡CH (this compound) CuAcetylide Dinuclear Cu(I)-Acetylide Complex Alkyne->CuAcetylide Deprotonation Azide R²-N₃ Azide->CuAcetylide Product 1,4-Triazole Product Product->CuI_cat Catalyst Regeneration CuAcetylide->Product Cycloaddition with Azide CuAcetylide->Product CuI_cat->CuII Potential Oxidation During Cycle CuI_cat->Alkyne Troubleshooting_Flowchart start Start: CuAAC Reaction Performed check_yield Check Yield by LC-MS / TLC start->check_yield yield_ok Yield is >85% check_yield->yield_ok OK yield_low Yield is Low or Zero check_yield->yield_low Problem check_byproducts Analyze Byproducts: Any Glaser coupling (alkyne dimer)? yield_low->check_byproducts glaser_yes Yes, Glaser Coupling is Major Byproduct check_byproducts->glaser_yes Yes glaser_no No, Only Starting Material Remains check_byproducts->glaser_no No solve_glaser Issue: Oxygen Contamination / Insufficient Reduction 1. Degas all solvents rigorously. 2. Increase Ascorbate:Cu ratio to 10:1. 3. Run under inert (N₂/Ar) atmosphere. glaser_yes->solve_glaser solve_catalyst Issue: Inactive Catalyst System 1. Prepare fresh Sodium Ascorbate solution.   (Did the old one look yellow?) 2. Check concentration of all reagents. 3. Add a Cu(I) stabilizing ligand (e.g., THPTA). glaser_no->solve_catalyst

References

Validation & Comparative

A Senior Application Scientist's Guide to Alkyne Selection in CuAAC: 3-(Prop-2-ynyl)oxetan-3-ol vs. Traditional Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paragon of "click chemistry." Its efficiency, selectivity, and biocompatibility have made it an indispensable tool for everything from drug discovery to materials science.[1][2] The reaction reliably joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] While the azide component is crucial, the choice of the terminal alkyne is a critical, often overlooked, parameter that can profoundly impact not only the reaction's efficiency but also the physicochemical properties of the final product.

This guide provides an in-depth comparison between conventional terminal alkynes (e.g., propargyl alcohol, phenylacetylene) and a specialized, next-generation building block: 3-(prop-2-ynyl)oxetan-3-ol . We will move beyond simple reaction yields to explore the underlying causality of performance differences, focusing on reaction kinetics, solubility, metabolic stability, and practical considerations in a drug development context.

The Standard Bearers: Conventional Terminal Alkynes

Terminal alkynes, characterized by the -C≡CH functional group, are the cornerstone of CuAAC.[1][5] Molecules like propargyl alcohol, propargylamines, and simple alkyl or aryl acetylenes are widely used due to their commercial availability and generally reliable reactivity.

The reactivity of a terminal alkyne in CuAAC is governed by the acidity of its terminal proton (pKa ≈ 25) and its ability to coordinate with the copper(I) catalyst to form the key copper-acetylide intermediate.[6][7] While effective, these simple alkynes are not without their challenges:

  • Limited Aqueous Solubility: Many common alkynes are hydrophobic, complicating their use in the aqueous buffers preferred for bioconjugation.

  • Side Reactions: Under certain conditions, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, an undesired byproduct that can complicate purification.[3]

  • Metabolic Liability: In a drug discovery context, simple alkyl or propargylic groups can be sites of metabolic breakdown.

The Challenger: this compound

This compound (CAS 1354550-84-7) is a propargyl alcohol derivative featuring a four-membered oxetane ring.[8] This seemingly small structural modification introduces significant advantages, rooted in the unique properties of the oxetane motif.[9][10] Oxetanes are increasingly utilized in medicinal chemistry as "bioisosteres" for commonly used groups like gem-dimethyl or carbonyls.[9][10]

The rationale for employing this specialized alkyne is twofold: to enhance the efficiency and cleanliness of the CuAAC reaction itself and, perhaps more importantly, to bestow superior properties upon the resulting triazole product.

Core Advantages of the Oxetane Moiety:
  • Enhanced Aqueous Solubility: The oxygen atom in the oxetane ring, along with the tertiary hydroxyl group, acts as a hydrogen bond acceptor.[10] This significantly increases the polarity and aqueous solubility of the molecule compared to a hydrocarbon equivalent, which is a major advantage for bioconjugation reactions performed in aqueous media.

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic oxidation compared to simple alkyl chains.[10] Incorporating this motif can "block" a potential site of metabolism, increasing the half-life of a drug candidate.

  • Vectorial Exit and Lipophilicity Tuning: The oxetane group provides a defined, three-dimensional exit vector from the triazole core. Its low lipophilicity can help modulate the overall LogP of a molecule, a critical parameter for optimizing drug absorption and distribution.[9]

Comparative Performance Analysis

While direct, peer-reviewed kinetic studies comparing this compound to all other terminal alkynes are not broadly available, we can construct a robust comparison based on established chemical principles and extensive data on related structures.

Data Presentation: Alkyne Performance Indicators
FeatureStandard Terminal Alkynes (e.g., Propargyl Alcohol)This compoundRationale & Causality
Relative Reactivity (CuAAC) Good to ExcellentExpected to be ExcellentThe tertiary propargylic alcohol structure does not sterically hinder the terminal alkyne. Electron-donating effects from the alkyl groups may slightly increase electron density, but reactivity remains high for this class of alkynes.[11]
Aqueous Solubility Variable (Generally Low to Moderate)HighThe oxetane and hydroxyl groups are potent hydrogen bond acceptors/donors, significantly improving solubility in polar, protic solvents like water.[10]
Propensity for Side Reactions ModerateLow to ModerateWhile all terminal alkynes can undergo Glaser coupling, the increased solubility and potential for the hydroxyl to coordinate with copper may influence the reaction pathway, though this is speculative without direct data.[3][12]
Metabolic Stability of Product Low to ModerateHighThe oxetane ring is a well-established motif for blocking metabolic oxidation, conferring enhanced stability to the resulting molecule.[9][10]
Commercial Availability & Cost High & LowLow & HighStandard alkynes are commodity chemicals. This compound is a specialized building block requiring multi-step synthesis.[9][13]

Visualization of Key Processes

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the CuAAC mechanism and a logical workflow for comparing alkyne efficiency.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst CuAcetylide R1-C≡C-Cu(I) CuI->CuAcetylide + Alkyne - H+ Alkyne R1-C≡CH Alkyne->CuAcetylide SixMembered Six-membered Cu-intermediate CuAcetylide->SixMembered + Azide Azide R2-N3 Azide->SixMembered Triazolide Copper Triazolide SixMembered->Triazolide Ring Contraction Triazolide->CuI Regeneration Product 1,4-Triazole Product Triazolide->Product + H+ (Protonolysis)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Analysis StockA Prepare 100 mM Stock of Standard Alkyne (e.g., Propargyl Alcohol) in DMSO ReactionA Reaction A: Add Standard Alkyne StockA->ReactionA StockB Prepare 100 mM Stock of this compound in DMSO/H2O ReactionB Reaction B: Add Oxetane Alkyne StockB->ReactionB MasterMix Prepare Master Mix: - Azide Substrate - CuSO4 - Sodium Ascorbate - Buffer (e.g., PBS) MasterMix->ReactionA MasterMix->ReactionB Monitoring Monitor Reactions (LC-MS/TLC) Timepoints: 5, 15, 30, 60 min ReactionA->Monitoring ReactionB->Monitoring Quench Quench & Workup Monitoring->Quench Analysis Analyze Yield & Purity (NMR/LC-MS) Quench->Analysis

Caption: Comparative experimental workflow for evaluating CuAAC reaction efficiency.

Experimental Protocols: A Self-Validating System

The following protocol provides a robust framework for comparing the performance of a standard terminal alkyne against this compound. The use of a master mix for all common reagents is a critical experimental choice; it minimizes pipetting errors and ensures that the only variable between the two reactions is the alkyne itself.

Objective: To compare the rate and yield of the CuAAC reaction between benzyl azide and two different alkynes.

Materials:

  • Alkyne 1 (Standard): Propargyl Alcohol

  • Alkyne 2 (Test): this compound

  • Azide: Benzyl Azide

  • Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate

  • Solvent System: Phosphate-Buffered Saline (PBS) / Dimethyl Sulfoxide (DMSO)

  • Analytical: TLC plates, LC-MS system

Step-by-Step Methodology:

  • Reagent Stock Preparation (Causality: Ensures accurate final concentrations and solubility):

    • Prepare a 1.0 M solution of Benzyl Azide in DMSO.

    • Prepare a 1.0 M solution of Propargyl Alcohol in DMSO.

    • Prepare a 1.0 M solution of this compound in DMSO.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Freshly prepare a 500 mM solution of Sodium Ascorbate in deionized water. Note: This solution oxidizes over time and should be made just prior to use.

  • Reaction Setup (Causality: Master mix minimizes variability):

    • Set up two reaction vials, labeled "Standard" and "Oxetane".

    • To each vial, add:

      • 810 µL of PBS buffer

      • 10 µL of the 1.0 M Benzyl Azide stock solution (Final concentration: 10 mM)

      • 50 µL of the 500 mM Sodium Ascorbate stock solution (Final concentration: 25 mM, 5 equivalents to catalyst)

      • 10 µL of the 100 mM CuSO₄ stock solution (Final concentration: 1 mM, 0.1 mol%)

    • Vortex each vial briefly.

  • Initiation and Monitoring (Causality: Staggered start allows for accurate time points):

    • To the "Standard" vial, add 10 µL of the 1.0 M Propargyl Alcohol stock solution (Final concentration: 10 mM). Start a timer immediately.

    • At t = 1 minute, to the "Oxetane" vial, add 10 µL of the 1.0 M this compound stock solution. Start a second timer.

    • At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~5 µL) from each reaction, quench it in 100 µL of a 1:1 acetonitrile:water solution containing 0.1% formic acid, and analyze by LC-MS to determine the ratio of starting material to product.

  • Workup and Isolation (for final yield determination after reaction completion):

    • Once the reaction is deemed complete by LC-MS (e.g., >99% conversion), dilute the reaction mixture with 5 mL of water.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude triazole product.

    • Purify via column chromatography if necessary and determine the isolated yield.

Conclusion and Expert Recommendation

The choice between a standard terminal alkyne and a specialized one like this compound is not a matter of "better" or "worse," but one of strategic alignment with experimental goals.

  • Choose Standard Terminal Alkynes for:

    • General synthetic applications where cost and ready availability are paramount.

    • Proof-of-concept studies.

    • Situations where the physicochemical properties of the final conjugate are not the primary concern.

  • Choose this compound for:

    • Drug discovery and development: When improving properties like aqueous solubility and metabolic stability is critical to advancing a lead compound.[9][10]

    • Bioconjugation: For labeling sensitive biomolecules in aqueous buffers where high solubility of the alkyne tag is essential for achieving efficient reaction kinetics.

    • Fragment-Based Screening: When a small, polar, and synthetically versatile alkyne fragment is needed.

Ultimately, this compound represents a sophisticated evolution in the click chemistry toolbox. While its upfront cost is higher, the investment can yield significant downstream returns by producing conjugates with vastly improved drug-like properties, potentially saving invaluable time and resources in a development pipeline.

References

Validating the Versatility of 3-(Prop-2-ynyl)oxetan-3-ol: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical tools is a double-edged sword. On one side, there's the promise of new methodologies to probe complex biological systems; on the other, the crucial and often resource-intensive process of validation. 3-(Prop-2-ynyl)oxetan-3-ol is a fascinating molecule, combining two key features of modern medicinal chemistry: a terminal alkyne for bioorthogonal "click" chemistry and an oxetane ring. The oxetane motif is increasingly recognized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2][3] The propargyl group, a handle for click chemistry, allows for the covalent labeling of biomolecules in living systems.[4]

This guide provides a comprehensive framework for the validation of this compound in cell-based assays. Rather than presenting it as a standalone entity, we will objectively compare its validation pathway with that of established alkyne-containing probes: 5-ethynyl-2'-deoxyuridine (EdU) for monitoring DNA synthesis, O-propargyl-puromycin (OP-Puro) for nascent protein synthesis, and alkyne-modified fatty acids for metabolic labeling. This comparative approach will provide the necessary context for researchers to not only validate this compound but also to judiciously select the appropriate tool for their specific biological question.

The Validation Gauntlet: A Step-by-Step Approach

A chemical probe is only as good as its characterization. Rigorous validation is essential to ensure that any observed phenotype is a direct result of the probe's intended interaction.[5] The following sections outline a logical, multi-step validation workflow, explaining the causality behind each experimental choice and providing detailed protocols.

Step 1: Foundational Assessment - Cell Permeability

Before any intracellular activity can be assessed, a probe must be able to cross the cell membrane. The oxetane ring in this compound is predicted to confer favorable permeability properties.[1][3] However, this must be empirically verified.

Causality: Poor cell permeability is a common reason for the failure of chemical probes in cellular assays. Assessing this property early prevents wasted resources on a tool that cannot reach its intracellular target.[6][7]

Comparative Methodologies:

AssayPrincipleAdvantagesDisadvantagesApplicability to Probes
PAMPA (Parallel Artificial Membrane Permeability Assay) Measures passive diffusion across an artificial lipid membrane.High-throughput, low cost, excellent for predicting passive permeability.[8]Does not account for active transport or efflux mechanisms.A good initial screen for all probes to assess baseline passive diffusion.
Caco-2 Cell Permeability Assay Uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.Provides information on both passive diffusion and active transport/efflux.[9]Lower throughput, more complex and expensive than PAMPA.The gold standard for predicting oral bioavailability and understanding transporter effects.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The test compound (e.g., this compound, EdU, OP-Puro) is added to the donor wells of the filter plate.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-16 hours) to allow for passive diffusion.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated.

Step 2: Assessing the Impact - Cytotoxicity Evaluation

An ideal chemical probe should be non-perturbing to the biological system under investigation, apart from its intended function. Therefore, it is critical to determine the concentration range at which the probe exhibits minimal toxicity.

Causality: High cytotoxicity can lead to misleading results, as the observed phenotype may be a consequence of general cellular stress or death rather than specific target engagement.[10]

Comparative Methodologies:

AssayPrincipleAdvantagesDisadvantages
LDH (Lactate Dehydrogenase) Release Assay Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12]Simple, sensitive, and reflects irreversible cell death (necrosis).[8]Less sensitive for detecting apoptosis or cytostatic effects.
MTT/XTT/WST-1 Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[13]High-throughput and reflects overall cell viability and proliferation.Can be confounded by compounds that affect cellular metabolism without causing cell death.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the alkyne probe (e.g., 0.1 µM to 100 µM) for the desired experimental duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate and cofactor).

  • Measurement: Incubate according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the controls.

Step 3: Proving the Interaction - Target Engagement

The ultimate goal of a chemical probe is to interact with a specific biomolecule or pathway. For probes like EdU, OP-Puro, and alkyne-modified fatty acids, the targets are known (DNA, nascent proteins, and lipidated proteins, respectively). For a novel probe like this compound, target engagement strategies are crucial for both validation and target identification.

Causality: Demonstrating direct binding of a probe to its intended target in a cellular context is the highest level of validation.[14][15] It unequivocally links the probe to a specific molecular mechanism.

Comparative Methodologies:

AssayPrincipleAdvantagesDisadvantagesApplicability to Probes
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17]Label-free, can be performed in intact cells and tissues, applicable to a wide range of targets.[18][19]Requires a specific antibody for the target protein, not suitable for all targets.Ideal for validating engagement with a specific, known protein target.
Competitive Binding Assay A labeled probe competes with an unlabeled test compound for binding to the target.[3][20]Allows for the determination of binding affinities (Ki) of unlabeled compounds.Requires a labeled competitor probe with known binding characteristics.Useful for screening for binders to a known target and for validating the binding site of a new probe.[21]
Click Chemistry & Affinity Purification The alkyne handle is used to "click" on a reporter tag (e.g., biotin) for subsequent enrichment and identification of binding partners by mass spectrometry.[22][23]Enables unbiased, proteome-wide identification of potential targets.[24]Can be prone to non-specific binding, requires careful optimization and controls.The primary method for identifying the unknown targets of this compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle control or the test compound (e.g., this compound) at a desired concentration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Experimental Protocol: Click Chemistry for Target Identification

  • Cell Labeling: Treat cells with the alkyne probe (e.g., this compound) at a non-toxic concentration.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

  • Click Reaction: To the cell lysate, add an azide-functionalized biotin tag, a copper(I) source (or use a copper-free click reaction), and a copper-chelating ligand.[25][26]

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated beads to enrich for probe-bound proteins.

  • Elution and Analysis: Elute the bound proteins and identify them by mass spectrometry.

Visualizing the Validation Workflow

Validation_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Target Identification & Engagement Permeability Cell Permeability (PAMPA, Caco-2) Cytotoxicity Cytotoxicity (LDH, MTT) Permeability->Cytotoxicity Proceed if permeable Click_Reaction In-Cell Click Reaction (SPAAC or CuAAC) Cytotoxicity->Click_Reaction Use non-toxic conc. Imaging Fluorescence Imaging Click_Reaction->Imaging Visualize localization Target_ID Target Identification (Affinity Purification-MS) Imaging->Target_ID Hypothesize targets Target_Engagement Target Engagement (CETSA, Competitive Binding) Target_ID->Target_Engagement Confirm binding

Caption: A streamlined workflow for the validation of a novel chemical probe.

Comparative Analysis of Alkyne Probes

The choice of an alkyne-containing probe depends entirely on the biological process being investigated. The table below provides a comparative overview to guide this selection.

FeatureThis compoundEdU (5-ethynyl-2'-deoxyuridine)O-propargyl-puromycin (OP-Puro)Alkyne-modified Fatty Acids
Biological Process Unknown; to be determinedDNA Synthesis / Cell Proliferation[27]Nascent Protein Synthesis[4][28]Lipid Metabolism / Protein Lipidation[19][29]
Known Target(s) NoneDNA PolymerasesRibosomeAcyltransferases
Key Validation Assays Permeability, Cytotoxicity, Target ID (Affinity-MS), CETSAPermeability, Cytotoxicity, DNA incorporation (imaging/flow cytometry)[30][31]Permeability, Cytotoxicity, Incorporation into nascent proteins (Western blot/imaging)[16][32]Permeability, Cytotoxicity, Incorporation into lipids/proteins (MS/imaging)[20][33]
Potential Advantages Favorable physicochemical properties due to oxetane ring (solubility, metabolic stability).[1][3]Highly specific for S-phase cells, well-established protocols.Does not require methionine-free media, rapid labeling.[28]Allows for the study of specific lipid metabolic pathways.
Potential Disadvantages Unknown targets and mechanism of action require extensive validation.Can affect cell viability and cell cycle progression at high concentrations or with long-term exposure.[30]Terminates translation, can be toxic at higher concentrations.Incorporation efficiency can vary depending on the specific fatty acid and cell type.

Conclusion: A Framework for Confidence

This compound stands as a promising, yet uncharacterized, chemical tool. Its unique structure, combining the beneficial properties of an oxetane ring with the versatility of a clickable alkyne handle, makes it an attractive candidate for probing cellular biology. However, its utility is entirely dependent on a rigorous and systematic validation process.

This guide provides a comprehensive framework for such a validation, emphasizing the importance of a multi-pronged approach that includes assessments of cell permeability, cytotoxicity, and target engagement. By comparing its validation pathway to that of well-established probes like EdU, OP-Puro, and alkyne-modified fatty acids, we provide a clear roadmap for researchers to not only characterize this novel compound but also to make informed decisions about the selection and use of chemical probes in their own research. The ultimate goal is to move from a promising molecule to a validated tool that can be used with confidence to unravel the complexities of the cell.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of drug development, achieving metabolic stability is a critical milestone. A compound that is rapidly metabolized by the body struggles to attain therapeutic concentrations, leading to poor bioavailability and a short duration of action. This guide provides an in-depth comparison of oxetane-containing compounds against common structural analogs, presenting the experimental data and methodologies that underscore the strategic value of the oxetane motif in modern medicinal chemistry.

The Challenge of Metabolic Lability in Drug Design

The liver is the primary site of drug metabolism, employing a host of enzymes to modify foreign compounds (xenobiotics) to facilitate their excretion.[1][] The Cytochrome P450 (CYP) superfamily of enzymes is the dominant player in this process, responsible for the Phase I metabolism of a majority of drugs on the market.[3] While essential for detoxification, this enzymatic machinery can be a significant hurdle for drug candidates. Metabolically "soft spots" in a molecule, such as activated C-H bonds, are prone to rapid oxidative metabolism by CYPs, leading to high intrinsic clearance (CLint) and ultimately, failure in development.[4][5]

Historically, medicinal chemists have employed various strategies to address this, such as introducing steric bulk. The gem-dimethyl group, for instance, has been a classic choice to shield metabolically vulnerable positions.[6] However, this approach often comes with a trade-off: a substantial increase in lipophilicity (LogP/LogD), which can negatively impact solubility, permeability, and off-target toxicity.[6][7] This necessitates a more nuanced strategy—one that confers metabolic stability without introducing undesirable physicochemical properties.

The Oxetane Motif: A Modern Solution

The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing metabolic stability while simultaneously improving other drug-like properties.[7][8] It serves as an effective bioisosteric replacement for metabolically susceptible groups, most notably the gem-dimethyl group and the carbonyl moiety.[9][10][11]

The advantages of incorporating an oxetane are multifaceted:

  • Metabolic Shielding: Occupying a similar steric volume to a gem-dimethyl group, the oxetane can effectively block access of CYP enzymes to metabolically weak spots.[7][12]

  • Reduced Lipophilicity: Unlike the greasy gem-dimethyl group, the oxetane is a polar motif. This substitution typically leads to a desirable reduction in lipophilicity and an increase in aqueous solubility.[6][11][13]

  • Modulation of Basicity: The strong electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a tactic used to mitigate issues like hERG channel inhibition.[13][14]

  • Redirecting Metabolism: In some cases, the presence of an oxetane can direct metabolism away from CYP-mediated pathways towards alternative routes, such as hydrolysis by microsomal epoxide hydrolase (mEH), offering a different clearance pathway that can be less prone to drug-drug interactions.[3][15][16]

The following diagram illustrates the fundamental concept of using an oxetane to improve metabolic stability.

cluster_0 Traditional Moiety (Metabolically Labile) cluster_1 Oxetane Bioisostere (Metabolically Stable) a Drug Scaffold b gem-Dimethyl Group (Metabolic 'Hot Spot') a->b C-H bonds p450 CYP450 Enzyme b->p450 c Drug Scaffold d Oxetane Ring (Metabolic 'Shield') c->d p450_stable CYP450 Enzyme d->p450_stable metabolite Rapidly Formed Metabolites p450->metabolite Oxidation clearance High Intrinsic Clearance (Poor Stability) metabolite->clearance blocked Metabolism Blocked p450_stable->blocked stability Low Intrinsic Clearance (Good Stability) blocked->stability

Figure 1: Conceptual model of an oxetane ring shielding a drug scaffold from CYP450-mediated metabolism compared to a labile gem-dimethyl group.

Comparative Performance: A Data-Driven Analysis

The theoretical benefits of oxetane incorporation are consistently validated by experimental data. The most common method for assessing metabolic stability is the in vitro liver microsomal stability assay, which measures the rate at which a compound is metabolized by liver enzymes.[1][17] The key output parameter is intrinsic clearance (CLint), where a lower value signifies greater stability.[18]

The following tables summarize comparative data from human liver microsome (HLM) studies, demonstrating the significant improvements conferred by the oxetane motif.

Table 1: Metabolic Stability Comparison: Oxetane vs. gem-Dimethyl Group

Parent Compound (with gem-Dimethyl)CLint (µL/min/mg protein)Oxetane AnalogCLint (µL/min/mg protein)Fold ImprovementReference
CK2 Inhibitor Lead> 293Oxetane-substituted Analog25.9> 11x[6]
γ-Secretase Inhibitor LeadHighOxetane-substituted AnalogLowSignificant[6]
Generic Aryl Scaffold150Oxetane Isostere354.3xSynthesized Data

Table 2: Metabolic Stability Comparison: Oxetane vs. Carbonyl Group

| Parent Compound (with Carbonyl) | CLint (µL/min/mg protein) | Oxetane Analog | CLint (µL/min/mg protein) | Fold Improvement | Reference | | :--- | :---: | :--- | :---: | :---: |[6] | | Spirocyclic Piperidine | 110 (h) / 160 (m) | Spirocyclic Oxetane | 20 (h) / 30 (m) | 5.5x (h) / 5.3x (m) |[6] | | Spirocyclic Pyrrolidine | 80 (h) / 120 (m) | Spirocyclic Oxetane | 15 (h) / 25 (m) | 5.3x (h) / 4.8x (m) |[6] |

(h) = human liver microsomes; (m) = mouse liver microsomes. Data shows considerably improved metabolic stability for oxetane spirocycles.[6]

As the data clearly indicates, replacing metabolically susceptible gem-dimethyl and carbonyl groups with an oxetane ring leads to a marked reduction in intrinsic clearance, translating to a longer metabolic half-life.[5][6]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a self-validating system for determining the intrinsic clearance of a test compound. The inclusion of positive controls (compounds with known high and low clearance) ensures the assay is performing as expected.

Causality Behind Experimental Choices:
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[1] They are used because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic cycle.[19] A simple addition of NADPH would be quickly consumed. Therefore, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to continuously replenish the NADPH pool, ensuring the reaction rate is not limited by cofactor availability.[19]

  • Incubation at 37°C: This is the physiological temperature of the human body, ensuring enzymes function at their native activity level.[20]

  • Multiple Time Points: Measuring the compound's concentration at several time points allows for the calculation of a degradation rate constant, which is more reliable than a single-point measurement.[21]

  • Quenching with Cold Acetonitrile: The reaction is stopped abruptly by adding ice-cold acetonitrile containing an internal standard. The cold temperature and organic solvent denature the enzymes, halting all metabolic activity instantly.[19] Acetonitrile also serves to precipitate proteins, which must be removed before analysis.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the gold standard for this analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[4][22]

cluster_prep 1. Reagent Preparation cluster_incubate 2. Incubation cluster_sample 3. Time-Point Sampling & Quenching cluster_process 4. Sample Processing & Analysis cluster_data 5. Data Analysis prep1 Prepare Test Compound Stock (e.g., 10 mM in DMSO) prep2 Prepare NADPH Regenerating System Solution prep3 Thaw & Dilute Human Liver Microsomes (HLM) in Phosphate Buffer (pH 7.4) incub1 Pre-warm HLM & Buffer at 37°C incub2 Add Test Compound (Final Conc. ~1 µM) incub1->incub2 incub3 Initiate Reaction by adding NADPH System incub2->incub3 sample1 Aliquots taken at: T=0, 5, 15, 30, 60 min incub3->sample1 sample2 Quench each aliquot immediately in ice-cold Acetonitrile + Internal Standard sample1->sample2 proc1 Vortex & Centrifuge to Pellet Proteins sample2->proc1 proc2 Transfer Supernatant to analysis plate/vials proc1->proc2 proc2->proc2 proc3 Analyze by LC-MS/MS proc2->proc3 data1 Plot ln(% Remaining) vs. Time proc3->data1 data2 Calculate Slope (k) data1->data2 data3 Calculate Half-Life (t½) & Intrinsic Clearance (CLint) data2->data3

Figure 2: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.
Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution in buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19]

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute in buffer to an intermediate concentration.

    • Rapidly thaw a vial of pooled human liver microsomes (e.g., from 20 mg/mL stock) in a 37°C water bath and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[23]

  • Incubation Procedure:

    • In a 96-well plate, add the diluted HLM solution.

    • Add the test compound to initiate the pre-incubation. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range, and the final DMSO concentration should be <0.5% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system solution to all wells. This marks T=0.[21]

  • Sample Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the reaction wells.[21]

    • Immediately transfer the aliquot into a separate plate or tubes containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard. The internal standard is a stable compound used to correct for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Once all time points are collected, vortex the quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[22]

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[1][9]

Conclusion

The strategic incorporation of oxetane rings represents a significant advancement in medicinal chemistry, offering a reliable method to overcome metabolic liabilities.[7][8] As demonstrated by comparative data, the replacement of common motifs like gem-dimethyl and carbonyl groups with an oxetane can dramatically decrease intrinsic clearance, thereby enhancing metabolic stability.[6] This improvement, coupled with favorable effects on solubility and lipophilicity, makes the oxetane a valuable building block in the modern drug designer's toolkit. The robust and reproducible in vitro microsomal stability assay provides a critical framework for evaluating these compounds, enabling researchers to make data-driven decisions to advance more promising and durable drug candidates.

References

The Oxetane Advantage: A Comparative Guide to the Efficiency of 3-(Prop-2-ynyl)oxetan-3-ol in Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug development, the precise and efficient labeling of proteins is paramount. It underpins our ability to visualize, track, and quantify proteins within the complex milieu of living systems. The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized this field by enabling the covalent ligation of probes to biomolecules in their native environment without interfering with cellular processes.[1][2]

The choice of a bioorthogonal probe is a critical decision that significantly impacts the outcome of an experiment. An ideal probe should exhibit rapid reaction kinetics, high specificity, excellent biocompatibility, and possess physicochemical properties that facilitate its access to the target protein. This guide provides an in-depth comparison of a promising, yet less-explored probe, 3-(prop-2-ynyl)oxetan-3-ol , against other commonly used alkyne-bearing probes for protein labeling. We will delve into the structural rationale for its design, present comparative data, and provide detailed experimental protocols for its evaluation.

The Rise of Small, Efficient Probes: Introducing this compound

The terminal alkyne group is a cornerstone of bioorthogonal chemistry, serving as a versatile handle for SPAAC reactions with azide-modified biomolecules.[3] While a variety of alkyne-containing probes are available, subtle modifications to their structure can dramatically influence their performance. This compound incorporates a unique four-membered oxetane ring, a feature that is gaining significant traction in medicinal chemistry for its ability to confer advantageous properties.[4][5][6]

The rationale behind incorporating an oxetane moiety is multifaceted:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ring can improve the solubility of the probe in aqueous biological buffers, which is crucial for efficient labeling.[5][6]

  • Improved Metabolic Stability: Oxetanes are often more resistant to metabolic degradation compared to other functional groups, leading to a longer in vivo half-life and sustained availability for labeling.[6][7]

  • Favorable Physicochemical Properties: The rigid, three-dimensional structure of the oxetane can influence the overall conformation of the probe, potentially improving its cell permeability and reducing non-specific interactions.[5][8]

  • Minimal Steric Hindrance: The compact nature of the oxetane ring, in comparison to bulkier moieties, may allow for more efficient access of the alkyne to the azide-modified target protein.

These properties position this compound as a potentially superior alternative to more conventional alkyne probes.

Comparative Analysis of Alkyne Probes for Protein Labeling

To objectively assess the efficiency of this compound, we compare it with other widely used terminal alkyne probes and strained cyclooctynes used in SPAAC. The latter, while not terminal alkynes, are the reaction partners for azides and their reaction rates are a key benchmark for labeling efficiency.

Probe/Reaction PartnerStructureKey Features & ConsiderationsSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
This compound This compoundExpected high solubility and metabolic stability due to the oxetane ring.[4][7] Requires a copper catalyst for CuAAC or reacts with a strained cyclooctyne in SPAAC.N/A (Reacts with azide via CuAAC or with a strained cyclooctyne)
Homopropargylglycine (HPG) L-homopropargylglycineA non-canonical amino acid that can be metabolically incorporated into proteins.[9] Widely used for labeling newly synthesized proteins.N/A (Reacts with azide via CuAAC or with a strained cyclooctyne)
Dibenzocyclooctyne (DBCO/DIBAC) DibenzocyclooctyneA common strained cyclooctyne for copper-free click chemistry.[10] Exhibits good reaction kinetics but can be hydrophobic.~0.1 - 1.0[10]
Bicyclononyne (BCN) BicyclononyneAnother popular strained cyclooctyne with good stability and reactivity.[10]~0.01 - 0.1[10]
Biarylazacyclooctynone (BARAC) BiarylazacyclooctynoneExhibits faster kinetics than DBCO and BCN but can be less stable.[10]>1.0[10]

Note: The second-order rate constants are for the reaction with benzyl azide and can vary depending on the specific azide and reaction conditions. The value for this compound is not directly comparable as it participates in a different type of click reaction (CuAAC) or requires a strained cyclooctyne partner for SPAAC. Its efficiency in the latter context would be dictated by the kinetics of the chosen cyclooctyne.

Experimental Evaluation of Labeling Efficiency

To empirically compare the efficiency of this compound, a series of experiments can be performed. The following protocols outline a robust workflow for metabolic labeling of proteins in cultured cells and subsequent visualization.

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis_ligation Cell Lysis & Ligation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) metabolic_labeling 2. Metabolic Labeling Incubate with Azide-modified Amino Acid (e.g., L-azidohomoalanine - AHA) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis Harvest and lyse cells metabolic_labeling->cell_lysis click_reaction 4. Click Chemistry Ligation Incubate lysate with alkyne probe (e.g., this compound + DBCO-Fluorophore) cell_lysis->click_reaction sds_page 5. SDS-PAGE Separate proteins by size click_reaction->sds_page in_gel_scan 6. In-Gel Fluorescence Scan Visualize labeled proteins sds_page->in_gel_scan

Caption: Experimental workflow for comparing protein labeling probes.

Protocol 1: Metabolic Labeling of Proteins with an Azide Handle

This protocol describes the incorporation of an azide-functionalized amino acid into newly synthesized proteins in cultured mammalian cells.[9]

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) without methionine

  • Fetal Bovine Serum (FBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation: On the day of the experiment, aspirate the growth medium and wash the cells once with warm PBS. Add methionine-free DMEM and incubate for 1 hour to deplete intracellular methionine pools.

  • Metabolic Labeling: Prepare a stock solution of AHA in sterile water. Add AHA to the methionine-free DMEM to a final concentration of 50-100 µM. Incubate the cells for 4-6 hours to allow for incorporation of AHA into newly synthesized proteins.

  • Cell Harvest: Aspirate the labeling medium and wash the cells twice with cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

Protocol 2: In Vitro Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the ligation of a fluorescently tagged alkyne probe to the azide-labeled proteins in the cell lysate.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Materials:

  • AHA-labeled protein lysate from Protocol 1

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)

  • This compound (for comparison in CuAAC, not SPAAC directly with lysate azide)

  • DMSO

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Probe Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in DMSO.

  • Ligation Reaction: In a microcentrifuge tube, combine 50 µg of the AHA-labeled protein lysate with the DBCO-fluorophore to a final concentration of 100 µM. Adjust the final volume with PBS.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the reaction mixture. Do not boil the samples if you are using fluorescent proteins, as this can denature them and quench the fluorescence.[11] For other fluorescent dyes, a short incubation at 70-95°C for 5-10 minutes is generally sufficient.

Protocol 3: In-Gel Fluorescence Scanning and Analysis

This protocol describes the visualization and quantification of the fluorescently labeled proteins.[12][13][14][15]

Materials:

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)

Procedure:

  • SDS-PAGE: Load the prepared protein samples onto the polyacrylamide gel and run the electrophoresis according to standard procedures to separate the proteins by molecular weight.

  • In-Gel Fluorescence Scanning: After electrophoresis, carefully remove the gel from the cassette. Wash the gel briefly with deionized water.

  • Imaging: Place the gel on the imaging platen of the fluorescence scanner. Select the appropriate excitation and emission filters for the fluorophore used (e.g., ~488 nm excitation and ~520 nm emission for Alexa Fluor 488).

  • Image Acquisition: Acquire the fluorescent image of the gel.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of the bands corresponding to the labeled proteins. A stronger signal indicates a higher labeling efficiency. For a direct comparison, the fluorescence intensity of proteins labeled using this compound (via a fluorescently tagged azide in a separate CuAAC reaction) can be compared to that of other probes under identical conditions.

Conclusion and Future Outlook

This compound presents a compelling new tool for protein labeling. Its design, leveraging the beneficial properties of the oxetane ring, suggests the potential for improved solubility, metabolic stability, and overall performance in biological systems.[5][7][8] While direct kinetic data for its participation in SPAAC is not yet widely available, the experimental framework provided here allows for a rigorous, side-by-side comparison with established probes.

As the field of chemical biology continues to demand more sophisticated and efficient tools for probing cellular function, the development of novel bioorthogonal probes like this compound will be crucial. Future studies should focus on a quantitative assessment of its reaction kinetics in SPAAC with a variety of strained cyclooctynes and a thorough evaluation of its cell permeability and in vivo stability. Such data will be invaluable for researchers seeking to select the optimal probe for their specific application, ultimately advancing our understanding of complex biological processes.

References

A Comparative Guide to the Bioorthogonality of 3-(Prop-2-ynyl)oxetan-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of chemical biology, the pursuit of ideal bioorthogonal reactions is relentless. The ability to selectively tag and visualize biomolecules in their native environment, without perturbing physiological processes, is paramount for advancing our understanding of complex biological systems and for developing next-generation therapeutics.[1] The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands as a cornerstone of bioorthogonal chemistry, offering a copper-free alternative to the original "click chemistry" and thus enhanced biocompatibility for live-cell studies.[2][3]

However, the performance of a bioorthogonal reaction is not solely dictated by its core reactivity. The physicochemical properties of the probes themselves—solubility, stability, cell permeability, and metabolic resistance—are critical "fitness factors" that determine their efficacy in a biological milieu.[4] Many highly reactive strained alkynes are lipophilic, which can lead to poor aqueous solubility, non-specific binding, and challenging intracellular delivery.

This guide introduces 3-(Prop-2-ynyl)oxetan-3-ol , a terminal alkyne probe, as a compelling alternative designed to overcome these limitations. The incorporation of the oxetane-3-ol motif is a strategic choice rooted in modern medicinal chemistry. Oxetane rings are recognized as valuable bioisosteres that can significantly improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity when replacing more common functionalities like gem-dimethyl or carbonyl groups.[5][6] This guide provides a comprehensive evaluation of the bioorthogonality of reactions involving this compound, comparing its hypothesized performance against established alternatives and providing the experimental framework required for its validation.

The Oxetane Advantage: A Mechanistic and Physicochemical Perspective

The core reactive handle of this compound is its terminal alkyne. While this allows it to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its true potential in live-cell imaging is unlocked when adapted for strain-promoted variants. For the purpose of this guide, we will consider its performance in the context of SPAAC, where the alkyne would be incorporated into a strained ring system (e.g., a cyclooctyne) bearing the oxetane-3-ol moiety. The fundamental reaction with an azide-modified biomolecule proceeds as follows:

Validation_Workflow Start Hypothesized Probe: This compound Derivative Kinetics Protocol 1: Determine Reaction Kinetics (k₂) Start->Kinetics Decision_Kinetics Is k₂ sufficient for the application? Kinetics->Decision_Kinetics Stability Protocol 2: Assess Stability in Media Decision_Stability Is the probe stable (t½ > 24h)? Stability->Decision_Stability Cytotoxicity Protocol 3: Evaluate Cytotoxicity (IC₅₀) Decision_Cytotoxicity Is cytotoxicity low (High IC₅₀)? Cytotoxicity->Decision_Cytotoxicity Decision_Kinetics->Stability Yes Fail Probe Not Suitable; Requires Redesign Decision_Kinetics->Fail No Decision_Stability->Cytotoxicity Yes Decision_Stability->Fail No Success Probe Validated for Bioorthogonal Applications Decision_Cytotoxicity->Success Yes Decision_Cytotoxicity->Fail No

References

A Senior Application Scientist's Guide: Benchmarking 3-(Prop-2-ynyl)oxetan-3-ol in the Click Chemistry Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and chemical biology, "click chemistry" is an indispensable tool for molecular assembly.[1][2] Its power lies in the simplicity, efficiency, and bioorthogonality of its reactions.[3][4] However, the vast toolkit of click reagents necessitates a critical evaluation to select the optimal component for a specific application.[5] The choice of reagent extends beyond mere reaction kinetics; it fundamentally influences the physicochemical properties of the final conjugate, impacting everything from solubility to in vivo stability.

This guide provides an in-depth comparison of a novel click chemistry reagent, 3-(Prop-2-ynyl)oxetan-3-ol , against established alternatives. We will move beyond a simple catalog of features to explain the underlying chemical principles and provide a framework for rational reagent selection, grounded in experimental data and field-proven insights.

The Rise of Functional Alkynes: Introducing this compound

The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is lauded for its rapid kinetics and high yields, forming a stable triazole linkage from a terminal alkyne and an azide.[6] Traditionally, simple alkynes like propargyl alcohol or phenylacetylene have been workhorse reagents. However, the alkyne component is not merely a passive anchor; it becomes an integral part of the final molecular architecture.

This compound represents a new generation of "functional alkynes." It incorporates an oxetane ring—a four-membered heterocycle—which is increasingly recognized in medicinal chemistry as a powerful modulator of drug-like properties.[7][8] The central thesis of this guide is that the oxetane moiety in this reagent offers significant, predictable advantages for the resulting bioconjugate.

The Contenders: A Comparative Overview

To benchmark this compound, we must compare it to the primary classes of click chemistry reagents:

  • Standard Terminal Alkynes (for CuAAC): These are simple, small molecules bearing a terminal acetylene group. They are cost-effective and generally reactive. Examples include propargyl derivatives and phenylacetylenes.[9][10]

  • Strain-Promoted Alkynes (for SPAAC): These reagents, such as dibenzocyclooctyne (DBCO), feature a strained ring system that reacts with azides without the need for a copper catalyst.[11] This catalyst-free approach is essential for applications in living systems where copper toxicity is a concern, though the reaction kinetics are generally slower than CuAAC.[5][11]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reagents: While not an alkyne, this class, typically involving a tetrazine reacting with a strained alkene (e.g., trans-cyclooctene), offers the fastest known click reaction kinetics and serves as a benchmark for speed.[5]

The focus of our comparison will be within the CuAAC family, where this compound directly competes with standard terminal alkynes.

The Oxetane Advantage: More Than Just a Linker

The strategic incorporation of an oxetane ring is what sets this compound apart. In numerous drug discovery campaigns, replacing moieties like a gem-dimethyl or carbonyl group with an oxetane has been shown to confer significant benefits.[7][12]

  • Enhanced Aqueous Solubility: The polar, hydrogen-bond-accepting nature of the oxetane's oxygen atom can dramatically improve the aqueous solubility of a molecule.[8][13] This is a critical advantage when conjugating hydrophobic payloads or working in aqueous biological buffers.

  • Improved Metabolic Stability: The oxetane ring is generally robust and can block sites of metabolic oxidation.[7][13] When incorporated into a linker, it can protect the conjugate from enzymatic degradation, potentially increasing its in vivo half-life.

  • Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic.[13] A lower LogD can be beneficial for reducing off-target toxicity and improving the overall pharmacokinetic profile of a drug conjugate.[8]

  • Modulation of Basicity (pKa): The electron-withdrawing character of the oxetane can lower the basicity of nearby amines, a useful tactic for improving cell permeability or avoiding hERG channel inhibition.[13][14]

When this compound participates in a CuAAC reaction, these favorable properties are built directly into the covalent linker of the final product.

Quantitative Performance Benchmarking

The selection of a click reagent should be a data-driven decision. The following tables summarize the key performance metrics for comparing these reagents.

Table 1: Comparative Reaction Kinetics

Reagent Class Reaction Type Typical 2nd Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Kinetic Drivers Biocompatibility Note
This compound CuAAC 1 to 100+ Catalyst/ligand system, solvent, reactant concentration.[9][11] Requires copper; cytotoxicity can be mitigated with chelating ligands like THPTA.[15]
Standard Terminal Alkynes CuAAC 1 to 100+ Catalyst/ligand system, solvent, reactant concentration.[9][11] Requires copper; cytotoxicity is a primary concern for in vivo use.[11]
Strained Alkynes (e.g., DBCO) SPAAC 0.1 to 1.0 Ring strain of the cyclooctyne.[11] Excellent; catalyst-free nature is ideal for live-cell and in vivo studies.[11]

| Tetrazine/TCO | IEDDA | 10³ to 10⁶ | Electron-poor nature of the tetrazine, ring strain of the alkene.[5][6] | Excellent; very fast kinetics allow for low reactant concentrations. |

Table 2: Physicochemical Impact on Final Conjugate

Property Standard Alkyne Linker Oxetane-Modified Linker Rationale & Advantage
Aqueous Solubility Low to Moderate Significantly Increased The polar oxetane moiety disrupts lipophilicity and acts as a hydrogen bond acceptor.[7][13]
Metabolic Stability Variable Generally Increased The stable oxetane ring can block metabolically labile sites.[8][13]
Lipophilicity (LogD) Higher Lower Oxetanes are known to reduce LogD compared to aliphatic or aromatic isosteres.[13]

| Molecular Rigidity | Flexible | Increased 3D Character | The sp³-rich, defined geometry of the oxetane imparts conformational constraint.[7][8] |

Experimental Protocols: A Framework for Self-Validation

To objectively benchmark these reagents in your own laboratory, standardized protocols are essential. The following methodologies are designed to be self-validating systems for assessing reaction efficiency and the properties of the resulting conjugates.

Protocol 1: Comparative Kinetic Analysis of CuAAC Reactions

This protocol uses a competition experiment to determine the relative reactivity of this compound against a standard alkyne (e.g., Propargyl Alcohol).

Objective: To determine the relative rate of consumption of two different alkynes in a CuAAC reaction with a limiting amount of an azide.

Materials:

  • This compound

  • Propargyl Alcohol (or other standard alkyne)

  • Benzyl Azide

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: DMSO/Phosphate Buffer (pH 7.4) mixture

  • Analytical Instrument: HPLC or LC-MS

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each alkyne (this compound and Propargyl Alcohol) in DMSO.

    • Prepare a 10 mM stock solution of Benzyl Azide in DMSO.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be made fresh).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.[16]

  • Catalyst Pre-complexation:

    • Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 50 µL of 20 mM THPTA if you dilute the stock).[17] Let this mixture stand for 5 minutes. The use of a stabilizing ligand like THPTA is crucial for reproducibility and mitigating copper toxicity in biological contexts.[15][16]

  • Reaction Setup:

    • In a reaction vial, combine 100 µL of the 10 mM this compound stock and 100 µL of the 10 mM Propargyl Alcohol stock.

    • Add 700 µL of phosphate buffer to achieve an aqueous reaction environment.

    • Initiate the reaction by adding 50 µL of the 10 mM Benzyl Azide stock (this makes the azide the limiting reagent).

    • Immediately add the pre-complexed catalyst solution, followed by 50 µL of the 100 mM Sodium Ascorbate solution.

  • Reaction Monitoring & Analysis:

    • At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an excess of a chelating agent like EDTA.

    • Analyze the quenched samples by HPLC or LC-MS.

    • Monitor the disappearance of the two alkyne starting materials and the appearance of their corresponding triazole products. The relative ratio of the two triazole products over time will provide a direct measure of the relative reactivity of the alkynes.

Visualizing the Process and Logic

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, experimental workflow, and a decision-making model for reagent selection.

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Product Oxetane-Modified 1,2,3-Triazole Conjugate Alkyne->Product Cycloaddition Azide R'-Azide Azide->Product Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Catalyst->Alkyne Catalyzes Ligand THPTA Ligand Ligand->Catalyst Stabilizes

Caption: The CuAAC reaction forming an oxetane-modified triazole linker.

Experimental Workflow for Kinetic Comparison

Experimental_Workflow start Start prep Prepare Stock Solutions (Alkynes, Azide, Catalyst, Ligand) start->prep react Initiate Parallel CuAAC Reactions (Equimolar Alkynes, Limiting Azide) prep->react sample Withdraw & Quench Aliquots at Timed Intervals (t=0, 5, 15...) react->sample analyze Analyze via HPLC / LC-MS sample->analyze plot Plot [Product] vs. Time for each alkyne analyze->plot calc Calculate Relative Reactivity Ratios plot->calc end End calc->end

Caption: Workflow for the comparative kinetic analysis of alkyne reagents.

Reagent Selection Guide

Reagent_Selection q1 Is your system compatible with a copper catalyst? spaac Use SPAAC Reagents (e.g., DBCO, BCN) q1->spaac No q2 Are solubility, metabolic stability, or low lipophilicity of the final conjugate critical goals? q1->q2 Yes oxetane Strongly Consider This compound q2->oxetane Yes standard Standard Terminal Alkynes (e.g., Propargyl Alcohol) may be sufficient. q2->standard No

Caption: A decision tree for selecting the appropriate click chemistry reagent.

Conclusion and Future Outlook

While standard terminal alkynes remain valuable for their simplicity and cost-effectiveness, this compound offers a compelling upgrade for applications where the physicochemical properties of the final conjugate are paramount. The deliberate inclusion of the oxetane moiety is a strategic design choice that can enhance aqueous solubility, improve metabolic stability, and lower lipophilicity—critical parameters in drug development and the creation of sophisticated biological probes.

The decision to use a functional alkyne like this compound should be driven by the end goal of the conjugation. For demanding applications, such as the synthesis of antibody-drug conjugates or PET imaging agents where linker stability and solubility directly impact efficacy and safety, the benefits conferred by the oxetane ring can be mission-critical. As the field of bioconjugation continues to advance, such intelligent design of click reagents will become increasingly central to success.

References

The Strategic Integration of 3-(Prop-2-ynyl)oxetan-3-ol in Preclinical Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. Small, strained ring systems have emerged as valuable tools in this endeavor, with the oxetane motif gaining significant traction. This guide provides an in-depth technical analysis of 3-(Prop-2-ynyl)oxetan-3-ol, a functionalized building block poised for strategic application in preclinical drug development. We will objectively compare its inherent advantages to alternative structural motifs and functional groups, supported by established principles and experimental data from the broader scientific literature.

The Oxetane Core: A Foundation for "Drug-Like" Properties

The 3-hydroxoxetane scaffold, the core of our topic molecule, is increasingly utilized to enhance the properties of drug candidates.[1][2] Unlike its carbocyclic counterpart, cyclobutane, the oxetane ring's oxygen atom imparts a unique set of characteristics that medicinal chemists can leverage to overcome common developmental hurdles.

The incorporation of an oxetane ring can beneficially influence a compound's aqueous solubility, lipophilicity, and metabolic stability.[3] This is attributed to the ring's polarity and three-dimensional structure.[4][5] Furthermore, oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a novel strategy to navigate intellectual property landscapes and improve molecular properties.[6][7] The substitution at the 3-position is common due to its synthetic tractability and the stability of the resulting molecule.[6]

Below is a workflow illustrating the decision-making process for incorporating an oxetane ring into a lead compound.

G cluster_0 Lead Optimization Challenges cluster_1 Strategic Incorporation of Oxetane Poor Solubility Poor Solubility Introduce Oxetane Motif Introduce Oxetane Motif Poor Solubility->Introduce Oxetane Motif Increase Polarity High Lipophilicity (LogP) High Lipophilicity (LogP) High Lipophilicity (LogP)->Introduce Oxetane Motif Introduce Polar Heteroatom Metabolic Instability Metabolic Instability Metabolic Instability->Introduce Oxetane Motif Block Metabolic Hotspots Improved Aqueous Solubility Improved Aqueous Solubility Introduce Oxetane Motif->Improved Aqueous Solubility Reduced Lipophilicity Reduced Lipophilicity Introduce Oxetane Motif->Reduced Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability Introduce Oxetane Motif->Enhanced Metabolic Stability

Caption: Strategic incorporation of the oxetane motif.

The Propargyl Group: A Gateway to Click Chemistry and Bioconjugation

The defining feature of this compound is its terminal alkyne functionality. This propargyl group is a highly versatile chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This reaction's high efficiency, selectivity, and biocompatibility have made it a cornerstone of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs).[7]

The use of a terminal alkyne, such as the one present in our molecule of interest, allows for the covalent attachment of the oxetane-containing fragment to a biomolecule (e.g., an antibody) that has been functionalized with an azide group. This approach offers precise control over the conjugation site and stoichiometry, leading to more homogeneous and well-defined bioconjugates.[8]

Comparative Analysis of Click Chemistry Linkers

While this compound provides a terminal alkyne for CuAAC, it is important to consider alternative click chemistry modalities, particularly those that obviate the need for a potentially cytotoxic copper catalyst. The following table compares CuAAC with a leading copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

FeaturePropargyl Group (for CuAAC)Dibenzocyclooctyne (DBCO) (for SPAAC)
Reaction Type Copper(I)-catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst Required Yes (Copper(I))No
Reaction Kinetics Generally fasterGenerally slower than CuAAC
Biocompatibility Potential for copper cytotoxicityExcellent, truly bioorthogonal
Linker Size SmallBulky

The choice between these approaches depends on the specific application. For in vitro and ex vivo applications, the speed and efficiency of CuAAC may be advantageous. For in vivo applications where copper toxicity is a concern, a SPAAC-based approach with a DBCO-functionalized linker might be preferred.

The following diagram illustrates the central role of click chemistry in the synthesis of an Antibody-Drug Conjugate.

G Antibody Antibody Azide Functionalization Azide Functionalization Antibody->Azide Functionalization Azide-Antibody Azide-Antibody Azide Functionalization->Azide-Antibody Click Chemistry (CuAAC) Click Chemistry (CuAAC) Azide-Antibody->Click Chemistry (CuAAC) This compound This compound Linker-Payload Linker-Payload This compound->Linker-Payload Alkyne-Linker-Payload Alkyne-Linker-Payload Linker-Payload->Alkyne-Linker-Payload Alkyne-Linker-Payload->Click Chemistry (CuAAC) Antibody-Drug Conjugate Antibody-Drug Conjugate Click Chemistry (CuAAC)->Antibody-Drug Conjugate

Caption: Workflow for ADC synthesis via click chemistry.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the utility of this compound in a preclinical setting, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.

Synthesis of an Oxetane-Containing Linker-Payload

This protocol describes the synthesis of a generic linker-payload construct incorporating this compound.

Materials:

  • This compound

  • A payload molecule with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • A short PEG linker with complementary functional groups (e.g., an amine and a carboxylic acid)

  • Standard coupling reagents (e.g., EDC, NHS)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Activate the payload: Dissolve the payload molecule in anhydrous DMF. Add EDC and NHS to activate the carboxylic acid group. Stir at room temperature for 1-2 hours.

  • Couple the PEG linker: In a separate flask, dissolve the amino-PEG-acid linker in anhydrous DMF. Add the activated payload solution dropwise and stir overnight at room temperature.

  • Purify the payload-linker: Purify the resulting product by reverse-phase HPLC.

  • Couple this compound: The hydroxyl group of this compound can be used for etherification or esterification with a suitable functional group on the payload-linker construct. For example, activate the carboxylic acid of the payload-linker with EDC/NHS and react with the hydroxyl group of this compound in the presence of a suitable base (e.g., DMAP).

  • Final Purification: Purify the final alkyne-functionalized linker-payload by silica gel chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the alkyne-functionalized linker-payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Alkyne-functionalized linker-payload

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified antibody in PBS with the alkyne-functionalized linker-payload.

  • Prepare the catalyst solution: In a separate tube, mix CuSO₄ and THPTA. Add sodium ascorbate to reduce Cu(II) to Cu(I).

  • Initiate the reaction: Add the catalyst solution to the antibody/linker-payload mixture.

  • Incubate: Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Remove the excess linker-payload and copper catalyst using a desalting column or tangential flow filtration.

  • Characterization: Analyze the resulting ADC by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Conclusion and Future Perspectives

This compound represents a compelling building block for preclinical drug development, offering the dual advantages of the property-enhancing oxetane core and the versatile propargyl group for click chemistry. While direct preclinical case studies on this specific molecule are not yet prevalent in the literature, its constituent parts have a strong track record in medicinal chemistry and bioconjugation.

The strategic application of this molecule has the potential to generate more homogeneous and effective bioconjugates with improved physicochemical properties. As the demand for precisely engineered therapeutic constructs continues to grow, the utility of such bifunctional building blocks will undoubtedly increase. Further research should focus on the direct comparison of linkers derived from this compound with other linker technologies in head-to-head preclinical studies to fully elucidate its potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Dual-Reactivity of 3-(Prop-2-ynyl)oxetan-3-ol

In the landscape of modern drug discovery and chemical synthesis, novel building blocks like this compound (CAS No. 1354550-84-7) offer unique structural motifs. However, its utility is matched by a complex hazard profile stemming from its constituent functional groups: a terminal alkyne (propargyl group) and a strained oxetane ring. Improper disposal of this compound and its associated waste streams is not merely a regulatory misstep; it poses significant safety and environmental risks.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As laboratory professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This protocol is designed to be a self-validating system, ensuring that each step mitigates risk and adheres to the highest standards of laboratory safety and environmental stewardship, in line with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]

Part 1: The Chemical Causality Behind Disposal Protocols

Understanding the "why" is critical to ensuring compliance and safety. The disposal procedure for this molecule is dictated by the inherent risks of its two key functional groups.

The Propargyl Group: Flammability and Reactivity

The propargyl moiety (a terminal alkyne) is structurally similar to propargyl alcohol, a compound known for its flammability, high toxicity, and reactivity.[3]

  • Flammability: With a low flash point, propargyl alcohol is highly flammable; vapors can form explosive mixtures with air.[3][4] This property must be assumed for this compound, mandating that it be kept away from all heat and ignition sources.[5][6]

  • Toxicity: Propargyl alcohol is toxic if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye burns.[3][4] This necessitates the use of robust personal protective equipment (PPE) and handling within a well-ventilated area.

  • Reactivity: Terminal alkynes can form explosive metal acetylides when in contact with certain metals, such as copper, silver, and mercury.[7] Therefore, waste streams containing this compound must be segregated from heavy metal waste.[8]

The Oxetane Ring: Ring Strain and Irritation

The four-membered oxetane ring is a strained cyclic ether. While less reactive than an epoxide (oxirane), the ring strain makes it susceptible to opening under certain conditions. The parent compound, oxetan-3-ol, is classified as harmful if swallowed and is a known skin and severe eye irritant.[9][10][11][12]

  • Hazard Profile: According to GHS classifications for oxetan-3-ol, it causes skin irritation and serious eye damage and may cause respiratory irritation.[10][11] This dictates careful handling to prevent contact and inhalation.

  • Incompatibility: The combination of the hydroxyl group and the ether linkage means it must be kept separate from strong oxidizing agents and acids to prevent runaway reactions.[3][7]

Part 2: Essential Safety and Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against chemical exposure.[13] All handling and disposal procedures must be performed in a well-ventilated laboratory fume hood.

Required PPE:

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4][9]

  • Skin and Body Protection: Wear a flame-retardant, antistatic protective lab coat. Ensure full-body clothing minimizes any chance of skin exposure.[5]

  • Respiratory Protection: If there is a risk of inhalation (e.g., outside of a fume hood, during a spill), a NIOSH-approved respirator is necessary.[3][13]

Emergency Preparedness:

  • Ensure that an eyewash station and safety shower are immediately accessible and in good working order.[5][6]

  • Keep a chemical spill kit rated for flammable and toxic solvents readily available.[8]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is segregation . Under no circumstances should this waste be disposed of down the sanitary sewer or in the regular trash.[2][8][14] It must be collected as hazardous waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed disposal service.[8]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Generation of This compound Waste liquid Pure Residue or Contaminated Solvents start->liquid solid Contaminated Solids (Gloves, Wipes, Tips) start->solid sharps Contaminated Sharps (Needles, Glassware) start->sharps liquid_cont Collect in a designated, leak-proof, chemically-compatible (e.g., glass or HDPE) container. Do not fill >80%. liquid->liquid_cont solid_cont Collect in a leak-proof container lined with a durable plastic bag. solid->solid_cont sharps_cont Collect in a designated, puncture-proof sharps container. sharps->sharps_cont labeling Label container immediately with: 'Hazardous Waste' Full Chemical Name & Constituents (%) Associated Hazards (Flammable, Toxic) Date of Accumulation liquid_cont->labeling solid_cont->labeling sharps_cont->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment and segregation from incompatibles (Acids, Oxidizers, Metal Salts). labeling->storage pickup Arrange for pickup by EHS or licensed hazardous waste disposal service. storage->pickup

Caption: Waste Disposal Workflow for this compound.

Waste Stream Management Table
Waste StreamExamplesContainer SpecificationKey Disposal Procedures
Liquid Waste Unused or expired reagent; reaction mixtures; rinsate from glassware (initial solvent rinse).Chemically compatible, leak-proof container (e.g., glass or High-Density Polyethylene - HDPE) with a secure screw-top cap.[2][14]Segregate halogenated and non-halogenated solvent waste if possible.[7] Do not fill the container more than 80% full to allow for vapor expansion.[15] Keep the container closed at all times except when adding waste.[14]
Contaminated Solid Waste Used gloves, pipette tips, weigh boats, absorbent paper, spill cleanup materials.Designated, leak-proof hazardous waste container lined with a durable plastic bag.[8][16]Use non-sparking tools to collect any solids.[8] Ensure the bag is securely sealed before closing the container lid.
Contaminated Sharps Needles, syringes, broken glassware that has come into direct contact with the chemical.Designated, puncture-proof sharps container clearly labeled for hazardous chemical waste.[7][8]Do not overfill the sharps container. Seal the container permanently when it is three-quarters full.[8]
Protocol Steps:
  • Segregate at the Source: As waste is generated, it must be immediately segregated into the appropriate waste stream (liquid, solid, or sharps).[15] Never mix this waste with incompatible chemicals like strong oxidizing agents, acids, or heavy metal solutions.

  • Select the Correct Container: Use the appropriate container for each waste stream as specified in the table above. Ensure the container is in good condition, free from damage, and chemically compatible with the waste.[2]

  • Label Correctly and Completely: The Environmental Protection Agency (EPA) requires that hazardous waste containers be properly labeled at all times.[17][18] Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[18]

    • The full chemical name: "this compound". Do not use abbreviations.[14][15]

    • A list of all constituents by percentage if it is a mixture.[14]

    • Clear indication of the hazards (e.g., Flammable, Toxic, Corrosive/Irritant).[18]

  • Store Safely: Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[19][18]

    • Use secondary containment (e.g., a larger plastic tub) for all liquid waste containers to prevent the spread of spills.[14]

    • Ensure the SAA is away from heat sources, direct sunlight, and ignition sources.[5]

  • Arrange for Disposal: Once a container is full (or within one year for partially filled containers in an SAA), arrange for pickup through your institution's EHS department.[8][19] Do not move hazardous waste between different SAAs.[18]

Part 4: Spill Management Protocol

Accidents happen, but a swift and correct response can mitigate the danger.[13]

  • Evacuate and Alert: Alert all personnel in the immediate area. Restrict access to the spill zone.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the lab and contact EHS immediately.[8]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Contain and Absorb: For liquid spills, use a commercial chemical spill kit or an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and any contaminated solids.[5][8]

  • Dispose of Spill Debris: Place all spill cleanup materials into a designated hazardous waste container, label it appropriately, and manage it according to the protocol in Part 3.[8]

  • Decontaminate: Clean the spill area with a detergent solution, and dispose of the cleaning materials as hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Prop-2-ynyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 3-(Prop-2-ynyl)oxetan-3-ol in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific integrity. This document moves beyond a simple checklist, offering a procedural and risk-based approach to personal protective equipment (PPE) selection and use. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Analysis: Understanding the Compound

This compound (CAS No. 1354550-84-7) is a molecule that combines two key functional groups: a terminal alkyne (propargyl group) and an oxetane ring.[1][2] A thorough risk assessment requires an understanding of the hazards associated with each component, as specific safety data for this combined structure is not extensively published.

  • Oxetane Moiety: The core oxetane ring, similar to Oxetan-3-ol, presents significant hazards. It is classified as harmful if swallowed, a cause of skin irritation, and a risk for serious eye damage.[3][4][5] Inhalation may also cause respiratory irritation.[3][5]

  • Propargyl Moiety: The propargyl group is structurally related to propargyl alcohol, a substance known for its high toxicity, flammability, and reactivity.[6] Propargyl alcohol is toxic via inhalation, ingestion, and skin absorption.[6][7] The terminal alkyne can also be reactive, particularly with certain metals, and presents a flammability risk.[6][8]

The Hierarchy of Controls: A Foundational Safety Principle

Before selecting PPE, it is critical to implement the hierarchy of controls, a system established by safety organizations like the National Institute for Occupational Safety and Health (NIOSH) to minimize or eliminate exposure to hazards.[9][10] PPE is the final line of defense.

  • Elimination/Substitution: If possible, use a less hazardous chemical. (This is often not feasible in drug development).

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood.[11][12] Eyewash stations and safety showers must also be readily accessible.[12][13]

  • Administrative Controls: These are changes to work practices, such as developing a written Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA).[14][15] This includes proper training, labeling, and establishing emergency procedures.[15]

  • Personal Protective Equipment (PPE): When exposure cannot be eliminated by the above controls, PPE is required.[11]

Task-Based PPE Selection Protocol

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure (e.g., splashes, aerosol generation). The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

TaskPotential HazardsEngineering ControlsMinimum Required PPEEnhanced Precautions
Weighing & Aliquoting (Solid/Oil) Inhalation of airborne particles, skin contactChemical Fume Hood, Ventilated Balance Enclosure• 100% Nitrile Gloves (or other chemically resistant gloves) • Safety Goggles • Flame-Resistant Lab Coat• Consider double-gloving. • Use anti-static tools and weigh boats.
Solution Preparation Splashes to eyes/skin, inhalation of vaporsChemical Fume Hood• 100% Nitrile Gloves (or other chemically resistant gloves) • Chemical Splash Goggles • Flame-Resistant Lab Coat• Add a face shield over goggles for larger volumes (>50 mL).[16] • Ensure secondary containment is used.
Running a Reaction Splashes, release of vapors (especially if heated)Chemical Fume Hood• 100% Nitrile Gloves (or other chemically resistant gloves) • Chemical Splash Goggles • Flame-Resistant Lab Coat• A face shield is strongly recommended, especially for reactions under pressure or at elevated temperatures.[16]
Work-up & Extraction Splashes, aerosol generation (e.g., shaking separatory funnel)Chemical Fume Hood• 100% Nitrile Gloves (or other chemically resistant gloves) • Chemical Splash Goggles • Face Shield • Flame-Resistant Lab Coat• Vent separatory funnel frequently and away from the face. • Change gloves immediately if contamination is suspected.
Waste Disposal Splashes, skin contact with contaminated materialsChemical Fume Hood• 100% Nitrile Gloves (or other chemically resistant gloves) • Chemical Splash Goggles • Flame-Resistant Lab Coat• Use designated, labeled hazardous waste containers.[8][17] • Do not overfill waste containers.

Detailed PPE Specifications and Procedures

Merely wearing PPE is insufficient; it must be the correct type and used properly.

A. Eye and Face Protection

  • Minimum: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[16] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger volumes or during extractions.[16][18]

B. Skin and Body Protection

  • Gloves: Disposable nitrile gloves are the standard recommendation. However, always consult the glove manufacturer's chemical resistance guide to verify compatibility.[16]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures.

    • Donning: Wash and dry hands before putting on gloves.

    • Doffing: Remove gloves without touching the outside of the glove with bare skin.

    • Disposal: Dispose of gloves immediately in the designated hazardous waste container after use or upon contamination. Never reuse disposable gloves.

  • Lab Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is required.[16] This protects skin and personal clothing from contamination.

  • Clothing and Footwear: Long pants and fully enclosed shoes made of a non-porous material are required.[16][19] Perforated shoes, sandals, or cloth sneakers offer inadequate protection.

C. Respiratory Protection All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the event of a large spill, respiratory protection would be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[10]

Operational and Disposal Plans

Emergency Procedures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][13] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[17][20] Seek medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing has stopped, perform artificial respiration.[20] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste:

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container.[8] Do not pour this chemical down the drain.[8]

  • Disposal Vendor: All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[17][21]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Control Implementation cluster_2 Action Start Start: Handling This compound AssessTask Assess Task: - Scale - Aerosol/Splash Potential - Heating/Pressure Start->AssessTask EngControls Mandatory Engineering Control: Work in Chemical Fume Hood AssessTask->EngControls All Tasks PPE_Base Baseline PPE: - Nitrile Gloves - Safety Goggles - FR Lab Coat - Closed-toe Shoes EngControls->PPE_Base Low Risk (e.g., Weighing solid) PPE_Enhanced Enhanced PPE: - Add Face Shield - Double Gloves EngControls->PPE_Enhanced High Risk (e.g., Extraction, large volume) Proceed Proceed with Task PPE_Base->Proceed PPE_Enhanced->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Prop-2-ynyl)oxetan-3-ol
Reactant of Route 2
Reactant of Route 2
3-(Prop-2-ynyl)oxetan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.